molecular formula C13H15N3O2 B1291420 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 28863-87-8

7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B1291420
CAS No.: 28863-87-8
M. Wt: 245.28 g/mol
InChI Key: RZHBDUGHJGKVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-11-13(15-12(18)14-11)6-7-16(9-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHBDUGHJGKVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12C(=O)NC(=O)N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625198
Record name 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28863-87-8
Record name 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide presents a putative synthetic pathway and predicted characterization data based on well-established chemical principles and extensive data from structurally analogous compounds.

Introduction

This compound belongs to the spiro-hydantoin class of compounds, which are of significant interest in medicinal chemistry. The hydantoin moiety is a privileged scaffold found in numerous biologically active molecules, including anticonvulsants and antimicrobial agents. The introduction of a benzyl group at the 7-position of the triazaspiro[4.4]nonane core is anticipated to modulate the compound's lipophilicity and potential interactions with biological targets. This guide outlines a feasible synthetic route and provides a detailed, albeit predictive, characterization profile to aid researchers in the synthesis, identification, and further investigation of this compound.

Proposed Synthesis

A plausible and efficient two-step synthesis of this compound is proposed. The synthesis commences with the formation of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core via a Bucherer-Bergs reaction, followed by N-benzylation.

cluster_0 Step 1: Bucherer-Bergs Reaction cluster_1 Step 2: N-Benzylation 1-N-Boc-3-pyrrolidinone 1-N-Boc-3-pyrrolidinone Reagents1 KCN, (NH4)2CO3 Ethanol/Water 1-N-Boc-3-pyrrolidinone->Reagents1 Intermediate 1,3,7-Triazaspiro[4.4]nonane-2,4-dione (7-Boc protected) Reagents1->Intermediate Reagents2 Benzyl Bromide, K2CO3 Acetonitrile Intermediate->Reagents2 Product This compound (after Boc deprotection) Reagents2->Product

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate (Boc-protected core)

  • To a solution of 1-N-Boc-3-pyrrolidinone (1 equivalent) in a mixture of ethanol and water (1:1) is added potassium cyanide (2 equivalents) and ammonium carbonate (4 equivalents).

  • The reaction mixture is heated to 60-70°C and stirred for 24-48 hours in a sealed vessel.

  • After cooling to room temperature, the reaction mixture is diluted with water and the precipitated product is collected by filtration.

  • The crude product is washed with cold water and dried under vacuum. Recrystallization from ethanol/water can be performed for further purification.

Step 2: Synthesis of this compound

  • To a solution of tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate (1 equivalent) in acetonitrile is added potassium carbonate (3 equivalents) and benzyl bromide (1.2 equivalents).

  • The mixture is stirred at room temperature for 12-18 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The resulting Boc-protected intermediate is then treated with a solution of trifluoroacetic acid in dichloromethane (1:1) at room temperature for 2-4 hours to remove the Boc protecting group.

  • The solvent is evaporated, and the residue is neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

The following tables summarize the predicted physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 28863-87-8Commercial Supplier Data
Molecular Formula C₁₃H₁₅N₃O₂Calculated
Molecular Weight 245.28 g/mol Calculated
Appearance White to off-white solidPredicted
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in DMSO, MethanolPredicted

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.8 (approx.)br s1HN¹-H
8.5 (approx.)br s1HN³-H
7.25-7.40m5HAromatic CH
3.65s2H-CH ₂-Ph
3.20-3.30m2HC⁶-H
2.80-2.90m2HC⁹-H
2.00-2.15m2HC⁸-H

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
177 (approx.)C⁴=O
157 (approx.)C²=O
138 (approx.)Aromatic quat. C
128.5 (approx.)Aromatic C-H
127.8 (approx.)Aromatic C-H
127.2 (approx.)Aromatic C-H
65 (approx.)C⁵ (spiro)
58 (approx.)-C H₂-Ph
52 (approx.)C⁶
50 (approx.)C⁹
35 (approx.)C⁸

Table 4: Predicted FTIR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3200-3300Medium, BroadN-H stretching
3030-3080WeakAromatic C-H stretching
2850-2960MediumAliphatic C-H stretching
1710-1780StrongC=O stretching (imide)
1600, 1495, 1450Medium-WeakAromatic C=C stretching
1350-1400MediumC-N stretching
690-770StrongAromatic C-H bending

Table 5: Predicted Mass Spectrometry Data (ESI+)

m/zInterpretation
246.12[M+H]⁺ (Calculated: 246.1239)
155.08[M - C₇H₇]⁺ (Loss of benzyl group)
91.05[C₇H₇]⁺ (Benzyl cation)

Potential Biological Activity and Signaling Pathways

Derivatives of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold have been reported to exhibit antimicrobial properties. While the specific mechanism of action for this compound has not been elucidated, the proposed antimicrobial activity of related hydantoin derivatives involves the disruption of essential bacterial cellular processes.

cluster_0 Potential Targets Hydantoin_Derivative Spiro-Hydantoin Derivative Bacterial_Cell Bacterial Cell Cell_Wall Cell Wall Synthesis Hydantoin_Derivative->Cell_Wall Inhibition Protein_Synthesis Protein Synthesis Hydantoin_Derivative->Protein_Synthesis Inhibition DNA_Replication DNA Replication Hydantoin_Derivative->DNA_Replication Inhibition Cell_Lysis Cell Lysis / Death Cell_Wall->Cell_Lysis Protein_Synthesis->Cell_Lysis DNA_Replication->Cell_Lysis

Figure 2: Postulated antimicrobial mechanisms of action for spiro-hydantoin derivatives.

The structural features of this compound, particularly the hydantoin ring, may enable it to interfere with bacterial cell wall biosynthesis, inhibit protein synthesis by binding to ribosomal subunits, or disrupt DNA replication processes. Further research is required to validate these potential mechanisms.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. The proposed synthetic route is based on established and reliable chemical transformations. The predicted characterization data offers a benchmark for researchers to confirm the identity and purity of the synthesized compound. The potential for antimicrobial activity warrants further investigation into the biological properties of this novel spiro-hydantoin derivative, which may lead to the development of new therapeutic agents. It is important to reiterate that the experimental details and characterization data presented herein are predictive and should be verified through rigorous laboratory investigation.

In-Depth Technical Guide on the Physicochemical Properties of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione. Due to the limited availability of experimental data for this specific molecule in publicly accessible literature, this guide also includes generalized experimental protocols for the determination of key physicochemical parameters, based on standard methodologies for similar organic compounds. Furthermore, a potential synthesis route and a hypothetical biological signaling pathway are discussed to guide future research endeavors.

Compound Identity and Core Properties

This compound is a heterocyclic organic compound featuring a spirocyclic hydantoin moiety. The presence of the benzyl group and the triazaspiro core makes it a molecule of interest for potential applications in medicinal chemistry and drug discovery.

PropertyDataSource
IUPAC Name This compoundFluorochem
CAS Number 28863-87-8Fluorochem
Molecular Formula C₁₃H₁₅N₃O₂Fluorochem
Molecular Weight 245.28 g/mol Calculated
Purity >95%Fluorochem
Melting Point Not available in the literature-
Boiling Point Not available in the literature-
Solubility Not available in the literature-
pKa Not available in the literature-
LogP Not available in the literature-

Synthesis and Characterization

A plausible synthetic route could involve the initial formation of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core, followed by the benzylation of the nitrogen at the 7-position.

G cluster_0 Synthesis of Spirohydantoin Core cluster_1 Benzylation Ketone Spiro[3.4]octan-1-one Reagents1 KCN, (NH4)2CO3 Ketone->Reagents1 Reaction HydantoinCore 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Reagents1->HydantoinCore Bucherer-Bergs Reaction BenzylHalide Benzyl Bromide HydantoinCore->BenzylHalide Reacts with Base Base (e.g., K2CO3) TargetCompound 7-Benzyl-1,3,7-triazaspiro[4.4] nonane-2,4-dione BenzylHalide->TargetCompound N-Alkylation Solvent Solvent (e.g., DMF) Base->TargetCompound N-Alkylation Solvent->TargetCompound N-Alkylation

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[2][3][4][5]

Principle: A small amount of the finely powdered compound is heated in a capillary tube, and the temperature range over which the solid melts to a liquid is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the compound is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

  • Reporting: The melting point is reported as the range T₁ - T₂.

G Start Start Grind Grind Sample Start->Grind Pack Pack Capillary Tube Grind->Pack Place Place in Apparatus Pack->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe Melting Heat->Observe Record_T1 Record T1 (First Drop) Observe->Record_T1 Record_T2 Record T2 (Fully Melted) Record_T1->Record_T2 Report Report Range T1-T2 Record_T2->Report End End Report->End G Start Start AddSolvent Add 1 mL Solvent Start->AddSolvent AddSolute Add 10 mg Compound AddSolvent->AddSolute Mix Vortex for 1 min AddSolute->Mix Observe Visually Inspect Mix->Observe Decision Solid Dissolved? Observe->Decision Soluble Soluble Decision->Soluble Yes Insoluble Insoluble/Slightly Soluble Decision->Insoluble No G Start Start PreparePhases Prepare Saturated n-Octanol and Water Start->PreparePhases Dissolve Dissolve Compound in n-Octanol PreparePhases->Dissolve Combine Combine Phases Dissolve->Combine Shake Shake to Equilibrate Combine->Shake Separate Separate Phases Shake->Separate Sample Sample Each Phase Separate->Sample Analyze Analyze Concentration Sample->Analyze Calculate Calculate LogP Analyze->Calculate End End Calculate->End G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR Binds PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 7-Benzyl-1,3,7-triazaspiro[4.4] nonane-2,4-dione (Hypothetical) Inhibitor->PI3K Inhibits? Inhibitor->AKT Inhibits? Inhibitor->mTOR Inhibits?

References

7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS number and suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a spirocyclic compound belonging to the triazaspiro family, characterized by a spiro atom connecting two heterocyclic rings containing a total of three nitrogen atoms. This class of compounds has garnered interest in medicinal chemistry due to their diverse biological activities. The presence of the hydantoin moiety within the spirocyclic framework suggests potential applications in the development of novel therapeutics. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, suppliers, and insights into its synthesis and potential biological relevance based on related structures.

Chemical Identity and Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 28863-87-8[1]
Molecular Formula C13H15N3O2[1]
Molecular Weight 245.28 g/mol N/A
IUPAC Name This compound[1]
Canonical SMILES C1N(C2(C1)C(=O)NC(=O)N2)CC3=CC=CC=C3N/A
InChI Key RZHBDUGHJGKVFY-UHFFFAOYSA-N[1]

Commercial Availability

For research and development purposes, this compound can be procured from a number of chemical suppliers. The table below lists some of the known suppliers. It is recommended to contact the suppliers directly for the most current information on availability, purity, and pricing.

SupplierWebsiteNotes
Fluorochem--INVALID-LINK--Offers the compound with a purity of ≥95%.
CP Lab Safety--INVALID-LINK--Provides the compound with a minimum purity of 97%.[2]
Amadis Chemical--INVALID-LINK--Lists the compound in their catalog.
CHEMLYTE SOLUTIONSN/AListed as a supplier.
Dana Bioscience--INVALID-LINK--Lists related triazaspiro compounds.[3]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public literature, the synthesis of related spirohydantoin and triazaspiro derivatives generally follows established synthetic routes. A plausible synthetic approach can be inferred from the synthesis of similar structures, such as the Bucherer-Bergs reaction or multi-component reactions involving a ketone, a cyanide source, and an ammonium salt, followed by N-benzylation.

A generalized experimental workflow for the synthesis and characterization of such a compound is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_screening Biological Screening start Starting Materials (e.g., N-Benzyl-3-pyrrolidinone, KCN, (NH4)2CO3) reaction One-pot Reaction (Bucherer-Bergs or similar) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir elemental Elemental Analysis purification->elemental in_vitro In vitro Assays (e.g., Antimicrobial, Cytotoxicity) elemental->in_vitro in_vivo In vivo Models (If promising in vitro results) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vitro->sar

A generalized workflow for the synthesis, characterization, and screening of triazaspiro compounds.

Potential Biological Activity and Signaling Pathways

Given the structural similarity to other spirohydantoin derivatives that have been explored for their effects on the central nervous system, it is plausible that this compound could interact with various cellular targets. A general logical workflow for investigating the biological activity and identifying potential signaling pathways is presented below.

G cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_development Preclinical Development compound This compound phenotypic Phenotypic Screening (e.g., Cell Viability, Antimicrobial) compound->phenotypic target_based Target-based Screening (e.g., Enzyme Inhibition, Receptor Binding) compound->target_based hit_validation Hit Validation phenotypic->hit_validation target_based->hit_validation target_id Target Identification (for phenotypic hits) hit_validation->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_id->pathway_analysis lead_opt Lead Optimization pathway_analysis->lead_opt in_vivo_efficacy In vivo Efficacy Studies lead_opt->in_vivo_efficacy

A logical workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound is a readily accessible chemical entity for research purposes. While specific biological data for this compound is limited, the broader class of triazaspiro and spirohydantoin compounds demonstrates a range of interesting biological activities, suggesting that this molecule could be a valuable starting point for drug discovery and development programs. Further investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its therapeutic potential. Researchers are encouraged to use the information and generalized workflows provided in this guide as a foundation for their studies.

References

A Comprehensive Spectroscopic Analysis of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a heterocyclic compound featuring a spirocyclic hydantoin core fused to a pyrrolidine ring, which is further substituted with a benzyl group. This structural motif is of interest in medicinal chemistry due to the prevalence of hydantoin and benzylamine structures in pharmacologically active agents. A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and structural elucidation in synthetic and analytical workflows.

This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It also includes standardized experimental protocols for acquiring such data.

Predicted Spectral Data

The spectral data presented in the following sections are predicted based on the analysis of the molecule's functional groups and structural environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.2Singlet (broad)2HNH (Amide/Hydantoin)
~ 7.25 - 7.40Multiplet5HAromatic CH
~ 3.65Singlet2HBenzyl CH₂
~ 2.80 - 2.95Multiplet4HPyrrolidine CH₂ (α to N)
~ 1.90 - 2.10Multiplet2HPyrrolidine CH₂ (β to N)

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 175.0C =O (Hydantoin)
~ 158.0C =O (Hydantoin)
~ 137.5Aromatic Quaternary C
~ 129.0Aromatic C H
~ 128.5Aromatic C H
~ 127.8Aromatic C H
~ 65.0Spirocyclic Quaternary C
~ 60.5Benzyl C H₂
~ 54.0Pyrrolidine C H₂ (α to N)
~ 35.0Pyrrolidine C H₂ (β to N)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3200 - 3350Medium, BroadN-H Stretch (Hydantoin)
3030 - 3080MediumAromatic C-H Stretch
2850 - 2960MediumAliphatic C-H Stretch
~ 1775StrongC=O Stretch (Asymmetric, Hydantoin)
~ 1710StrongC=O Stretch (Symmetric, Hydantoin)
1450 - 1500MediumAromatic C=C Bending
1100 - 1300MediumC-N Stretch
690 - 770StrongAromatic C-H Bending (Out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable "soft" ionization technique.

Predicted Mass Spectrometry Data (ESI-MS)

m/z ValueIon AssignmentNotes
246.12[M+H]⁺Molecular ion peak (protonated)
268.10[M+Na]⁺Sodium adduct
155.08[M+H - C₇H₇]⁺Loss of the benzyl group
91.05[C₇H₇]⁺Benzyl/Tropylium cation (major fragment)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[1]

  • Acquisition:

    • ¹H NMR: Acquire a proton spectrum using standard parameters. A typical experiment involves a 30-90 degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 8 to 16 scans are usually sufficient.

    • ¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a longer acquisition time may be necessary.

  • Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation: Place a small amount (~10-20 mg) of the solid sample into a clean vial. Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.[2]

  • Film Deposition: Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.

  • Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.[2]

  • Spectrum Collection: Run a background scan (air) first, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually plotted as percent transmittance versus wavenumber (cm⁻¹).[3]

  • Cleaning: After analysis, clean the salt plate thoroughly with a dry, appropriate solvent (like acetone) and store it in a desiccator to prevent moisture damage.[4]

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, typically methanol or acetonitrile with a small percentage of formic acid (e.g., 0.1%) to promote protonation.[5][6]

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[7]

  • Ionization: The sample solution is passed through a high-voltage capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gaseous, protonated molecular ions ([M+H]⁺).[6][8]

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan spectrum to identify the molecular ion peak ([M+H]⁺) and any adducts (e.g., [M+Na]⁺).[9]

    • Tandem MS (MS/MS): To obtain structural information, select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. This reveals the fragmentation pattern of the molecule.[10]

  • Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratios of the parent and fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectral analysis of a novel compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Dissolve & Cast Thin Film on Salt Plate Sample->Prep_IR Prep_MS Prepare Dilute Solution in ESI Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS ESI-MS Spectrometer (Full Scan & MS/MS) Prep_MS->Acq_MS Data_NMR NMR Spectra (Chemical Shift, Coupling, Integration) Acq_NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) Acq_IR->Data_IR Data_MS Mass Spectrum (Molecular Ion, Fragments) Acq_MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Logical workflow for compound analysis using NMR, IR, and Mass Spectrometry.

References

An In-depth Technical Guide on the Crystal Structure and Biological Implications of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Part 1: Crystal Structure Analysis

A definitive crystal structure for 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has not been reported in the reviewed scientific literature. However, the analysis of closely related structures, such as 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one and 4-Benzyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione, can offer valuable insights into the expected molecular geometry and packing of the target compound class.

Crystallographic Data for Related Compounds

The following tables summarize the crystallographic data for two benzyl-substituted spiro-triaza heterocyclic compounds. This data serves as a reference for understanding the potential structural parameters of this compound derivatives.

Table 1: Crystal Data and Structure Refinement for 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one [1]

ParameterValue
Empirical FormulaC₁₄H₁₈N₂O
Formula Weight230.30
Temperature173(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 9.630(2) Å, α = 90°b = 8.4322(18) Å, β = 90°c = 29.848(7) Å, γ = 90°
Volume2423.8(9) ų
Z8
Density (calculated)1.262 Mg/m³
Absorption Coefficient0.081 mm⁻¹
F(000)992
Crystal Size0.21 x 0.18 x 0.17 mm
Theta range for data collection2.13 to 27.48°
Index ranges-12<=h<=12, -10<=k<=10, -38<=l<=38
Reflections collected9156
Independent reflections2761 [R(int) = 0.0461]
Completeness to theta = 27.48°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.986 and 0.983
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2761 / 0 / 154
Goodness-of-fit on F²1.163
Final R indices [I>2sigma(I)]R1 = 0.0593, wR2 = 0.1203
R indices (all data)R1 = 0.0634, wR2 = 0.1248
Largest diff. peak and hole0.221 and -0.191 e.Å⁻³

Table 2: Crystal Data and Structure Refinement for 4-Benzyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione [2]

ParameterValue
Empirical FormulaC₁₄H₁₇N₃S
Formula Weight259.36
Temperature296(2) K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 7.3730(6) Å, α = 90°b = 11.2355(10) Å, β = 98.710(7)°c = 17.1056(12) Å, γ = 90°
Volume1398.0(2) ų
Z4
Density (calculated)1.231 Mg/m³
Absorption Coefficient1.993 mm⁻¹
F(000)552
Crystal Size0.25 x 0.20 x 0.15 mm
Theta range for data collection4.93 to 71.72°
Index ranges-9<=h<=9, -13<=k<=13, -20<=l<=20
Reflections collected8805
Independent reflections2607 [R(int) = 0.058]
Completeness to theta = 71.72°99.8 %
Absorption correctionMulti-scan
Max. and min. transmission0.753 and 0.621
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2607 / 0 / 163
Goodness-of-fit on F²1.04
Final R indices [I>2sigma(I)]R1 = 0.057, wR2 = 0.138
R indices (all data)R1 = 0.081, wR2 = 0.151
Largest diff. peak and hole0.29 and -0.28 e.Å⁻³
Experimental Protocols

The following sections detail the methodologies for the synthesis and crystallographic analysis of the related compounds, which can be adapted for the study of this compound derivatives.

  • Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one: This compound was synthesized from methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate using Raney Ni in methanol under a hydrogen atmosphere (50 Psi) at room temperature.[1] Colorless block-like crystals were obtained by recrystallization from ethanol at room temperature.[1]

  • Synthesis of 4-Benzyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione: The synthesis of this compound was achieved by reacting 1,1'-thiocarbonyldiimidazole with 4-benzyl-1-amino-1-cyanocyclohexane. Colorless crystals suitable for X-ray diffraction were grown from an ethanol solution by slow evaporation.[2]

  • For 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one: Data were collected on a Bruker SMART APEX II CCD area-detector diffractometer using graphite-monochromated MoKα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package.[1]

  • For 4-Benzyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione: Data collection was performed on a SuperNova, Dual, Cu at zero, Atlas diffractometer. The structure was solved and refined using the Olex2 software with the SHELXT and SHELXL refinement packages, respectively.[2]

Part 2: Potential Biological Signaling Pathways

Spirohydantoin derivatives have been reported to exhibit a range of biological activities. This section explores two key signaling pathways that this compound derivatives may modulate: the p300/CBP histone acetyltransferase pathway and the intrinsic apoptosis pathway.

Inhibition of p300/CBP Histone Acetyltransferases

The histone acetyltransferases p300 and CREB-binding protein (CBP) are crucial regulators of gene expression.[3][4] They function by acetylating histone proteins, which leads to chromatin remodeling and transcriptional activation.[4][5] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer.[5] Spirohydantoin derivatives have been identified as potential inhibitors of p300/CBP.

p300_CBP_Pathway cluster_0 Cell Nucleus p300_CBP p300/CBP Histone Histone Proteins p300_CBP->Histone Acetylation TF Transcription Factors p300_CBP->TF Acetylation Gene Target Genes Histone->Gene Chromatin Remodeling & Transcriptional Activation TF->Gene Transcriptional Activation Spirohydantoin 7-Benzyl-1,3,7-triazaspiro [4.4]nonane-2,4-dione Derivative Spirohydantoin->p300_CBP Inhibition

p300/CBP histone acetyltransferase signaling pathway.
Induction of Intrinsic Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The intrinsic pathway of apoptosis is initiated by cellular stress and is regulated by the Bcl-2 family of proteins. Some spirohydantoin derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[6] This involves the upregulation of pro-apoptotic proteins like p53 and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[6]

Intrinsic_Apoptosis_Pathway cluster_1 Apoptotic Signaling Cascade Spirohydantoin 7-Benzyl-1,3,7-triazaspiro [4.4]nonane-2,4-dione Derivative p53 p53 Spirohydantoin->p53 Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Spirohydantoin->Bcl2 Downregulation Bax_Bak Bax/Bak (Pro-apoptotic) p53->Bax_Bak Activation Bcl2->Bax_Bak Inhibition Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binding Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Spirohydantoin-induced intrinsic apoptosis pathway.

Part 3: Experimental Protocols for Biological Evaluation

This section outlines key experiments to investigate the effects of this compound derivatives on the p300/CBP and apoptosis pathways.

p300/CBP Inhibition Assays

This assay measures the ability of a compound to directly inhibit the enzymatic activity of p300/CBP.

Protocol:

  • Recombinant p300 or CBP enzyme is incubated with a histone H3 peptide substrate and Acetyl-CoA (containing a detectable label, e.g., tritium or a fluorescent tag).

  • The test compound (a this compound derivative) is added at various concentrations.

  • The reaction is allowed to proceed for a defined period at 30°C.

  • The reaction is stopped, and the amount of acetylated histone peptide is quantified using a suitable method (e.g., scintillation counting for tritium or fluorescence measurement).

  • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

CETSA can be used to verify target engagement in a cellular context.

Protocol:

  • Cells are treated with the test compound or a vehicle control.

  • The cells are heated to a range of temperatures.

  • The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • The amount of soluble p300/CBP protein at each temperature is determined by Western blotting.

  • Binding of the compound to p300/CBP will stabilize the protein, resulting in a higher melting temperature compared to the vehicle control.

Apoptosis Assays

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with various concentrations of the spirohydantoin derivative for 24, 48, or 72 hours.

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.

  • Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.

  • The absorbance of the formazan product is measured using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and the GI₅₀ (concentration for 50% growth inhibition) is calculated.

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

  • Cells are treated with the test compound for a specified time.

  • The cells are harvested and washed with cold PBS.

  • The cells are resuspended in Annexin V binding buffer.

  • FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

  • After incubation in the dark, the cells are analyzed by flow cytometry.

  • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

This technique is used to measure changes in the expression levels of key proteins in the apoptotic pathway.

Protocol:

  • Cells are treated with the spirohydantoin derivative for various time points.

  • The cells are lysed, and the total protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p53, Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and characterization of this compound derivatives for their potential anticancer activity.

Experimental_Workflow cluster_2 Drug Discovery and Development Workflow cluster_3 Mechanism of Action Start Synthesis of 7-Benzyl-1,3,7-triazaspiro [4.4]nonane-2,4-dione Derivatives Screening Primary Screening: Cell Viability Assays (MTT/MTS) on Cancer Cell Lines Start->Screening Hit_ID Hit Identification (Compounds with GI50 < 10 µM) Screening->Hit_ID Apoptosis_Assay Apoptosis Confirmation: Annexin V/PI Staining Hit_ID->Apoptosis_Assay Active Compounds Mechanism Mechanism of Action Studies Apoptosis_Assay->Mechanism Western_Blot Western Blot for Apoptotic Markers (p53, Bcl-2, Caspases) Mechanism->Western_Blot HAT_Assay In vitro p300/CBP HAT Assay Mechanism->HAT_Assay Target_ID Target Identification & Validation Lead_Opt Lead Optimization Target_ID->Lead_Opt Western_Blot->Target_ID HAT_Assay->Target_ID

Experimental workflow for anticancer drug screening.

References

In-Depth Technical Guide: Potential Therapeutic Targets of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of the novel chemical entity, 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione. Direct biological data for this specific molecule is not yet available in published literature. Therefore, this document synthesizes findings from structurally related analogs, focusing on the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core and the broader spiro-hydantoin class. The primary potential therapeutic applications identified are in antimicrobial and neurological domains, with additional possibilities in oncology, and anti-inflammatory and anticonvulsant therapies. This guide details the experimental evidence for these potential targets, provides structured quantitative data, and outlines the methodologies used in the cited research to facilitate further investigation and drug development efforts.

Introduction

This compound is a heterocyclic compound featuring a spiro-hydantoin moiety. The hydantoin ring is a well-established privileged scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities. This guide explores the potential therapeutic targets for this specific compound by examining the biological activities of its core structure and closely related analogs.

Potential Therapeutic Areas and Targets

Based on available research on analogous structures, the following therapeutic areas and specific molecular targets are proposed for this compound.

Antimicrobial Activity

Derivatives of the core 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold have demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria.

Identified Molecular Targets: Bacterial cell wall synthesis, and/or other essential bacterial enzymes. The precise mechanism has not been elucidated but is a key area for future research.

Key Findings: Studies on 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones have shown inhibitory effects on the growth of Staphylococcus aureus and Bacillus subtilis.[1] The compound 3-(3-methylbenzyl)-7-(toluene-4-sulfonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione was identified as having the highest activity within the tested series.[1]

Quantitative Data Summary: While specific Minimum Inhibitory Concentration (MIC) values are not provided in the available literature, the activity was determined using the agar diffusion method, with results indicating clear zones of growth inhibition.

Compound ClassBacterial StrainActivity
7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dionesStaphylococcus aureusGrowth Inhibition
7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dionesBacillus subtilisGrowth Inhibition

Experimental Protocols:

2.1.1 Agar Diffusion Method for Antimicrobial Screening [1]

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.

  • Bacterial Inoculation: The sterile agar is cooled to approximately 45-50°C and inoculated with a standardized suspension of the test bacterium (e.g., S. aureus, B. subtilis).

  • Pouring Plates: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.

  • Compound Application: Wells are created in the agar, or sterile filter paper discs impregnated with a solution of the test compound at a known concentration are placed on the surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The diameter of the zone of growth inhibition around the well or disc is measured. A larger diameter indicates greater antimicrobial activity.

G cluster_workflow Experimental Workflow: Agar Diffusion Method A Prepare and Inoculate Bacterial Agar B Pour Agar Plates A->B C Apply Test Compound (e.g., 7-Benzyl-1,3,7-triazaspiro [4.4]nonane-2,4-dione) B->C D Incubate Plates (e.g., 24h at 37°C) C->D E Measure Zone of Growth Inhibition D->E

Caption: Workflow for the Agar Diffusion Antimicrobial Assay.

δ-Opioid Receptor (DOR) Agonism

A structurally similar class of compounds, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, has been identified as a novel chemotype of selective δ-opioid receptor (DOR) agonists.[2] This suggests that the 1,3,7-triazaspiro[4.4]nonane scaffold may also interact with this G-protein coupled receptor (GPCR).

Identified Molecular Target: δ-Opioid Receptor (DOR). DORs are GPCRs that, upon activation, primarily couple to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[2]

Key Findings: A high-throughput screen identified derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as novel DOR-selective agonists.[2] These compounds were found to have low efficacy in recruiting β-arrestin 2, suggesting a potential bias towards the G-protein signaling pathway.[2] This is a desirable property for novel opioid agonists, as β-arrestin recruitment has been linked to adverse effects.

Signaling Pathway Diagram:

G cluster_pathway δ-Opioid Receptor (DOR) G-Protein Signaling Pathway Ligand Spiro-hydantoin Agonist DOR δ-Opioid Receptor (GPCR) Ligand->DOR Binds to G_Protein Gαi/o Protein DOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response (e.g., Analgesia) cAMP->Response Leads to

Caption: G-protein signaling cascade upon DOR activation.

Experimental Protocols:

2.2.1 cAMP Production Assay [2]

This assay quantifies the inhibition of adenylyl cyclase activity following DOR activation.

  • Cell Culture: Cells expressing the δ-opioid receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.

  • Cell Stimulation: Cells are pre-treated with forskolin (an adenylyl cyclase activator) to induce a baseline level of cAMP.

  • Compound Addition: Test compounds (e.g., this compound) are added at various concentrations.

  • Incubation: The cells are incubated for a specified period to allow for receptor activation and modulation of cAMP levels.

  • Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. A decrease in the signal corresponds to Gαi/o activation.

  • Data Analysis: The results are plotted as a concentration-response curve to determine the EC50 value of the compound.

2.2.2 β-Arrestin 2 Recruitment Assay [2]

This assay measures the recruitment of β-arrestin 2 to the activated DOR, a key step in receptor desensitization and an indicator of a separate signaling pathway.

  • Cell Line: A cell line is used that co-expresses the DOR fused to a reporter fragment and β-arrestin 2 fused to a complementary reporter fragment (e.g., using enzyme fragment complementation technology like PathHunter®).

  • Cell Plating: Cells are plated in microtiter plates and incubated to allow for adherence.

  • Compound Addition: Test compounds are added to the wells.

  • Incubation: The plate is incubated (e.g., for 90 minutes at 37°C) to allow for receptor activation and β-arrestin recruitment.

  • Detection: A substrate for the reporter enzyme is added. The proximity of the two reporter fragments upon β-arrestin recruitment forms a functional enzyme that converts the substrate, generating a detectable signal (e.g., chemiluminescence).

  • Data Analysis: The signal intensity is measured, and concentration-response curves are generated to determine the EC50 for β-arrestin 2 recruitment.

Other Potential Therapeutic Targets

The spiro-hydantoin scaffold is associated with a variety of other biological activities, suggesting further avenues of investigation for this compound.

  • Anticonvulsant Activity: Many hydantoin derivatives, most notably phenytoin, are known anticonvulsants that act by modulating voltage-gated sodium channels.[3] Spiro-hydantoins have also shown anticonvulsant properties in pentylenetetrazol-induced seizure models, which may suggest an interaction with GABAergic systems.[4] Some spiro-hydantoins have been found to reverse the action of positive allosteric modulators on GABA-A receptors.[5]

    • Potential Targets: Voltage-gated sodium channels, GABA-A receptors.

  • Anticancer Activity: Spiro-hydantoin analogs, particularly spiro-oxindoles, have been investigated as anticancer agents. A prominent mechanism is the inhibition of the MDM2-p53 protein-protein interaction, which restores the tumor-suppressing function of p53.[6] Other proposed targets for related structures include thymidine phosphorylase and carbonic anhydrase.[7][8]

    • Potential Targets: MDM2, thymidine phosphorylase, carbonic anhydrase isoforms.

  • Anti-inflammatory Activity: Thiohydantoin derivatives, which are structurally related to hydantoins, have demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.[9] In silico studies have suggested that these compounds may bind to and inhibit cyclooxygenase-2 (COX-2).[10]

    • Potential Targets: Inducible nitric oxide synthase (iNOS), Cyclooxygenase-2 (COX-2).

Summary and Future Directions

While this compound remains a novel compound without direct biological characterization, the analysis of its structural analogs provides a strong foundation for targeted investigation. The most immediate and promising potential therapeutic applications appear to be in the development of new antimicrobials against Gram-positive bacteria and as δ-opioid receptor modulators for neurological conditions such as pain.

Future research should prioritize:

  • In vitro screening of this compound against a panel of Gram-positive and Gram-negative bacteria to determine its antimicrobial spectrum and MIC values.

  • Binding and functional assays to determine the affinity and efficacy of the compound at the δ-opioid receptor, including G-protein activation and β-arrestin recruitment assays to assess signaling bias.

  • Screening against a broader panel of targets informed by the activities of the spiro-hydantoin class, including voltage-gated sodium channels, GABA-A receptors, MDM2, and COX-2.

The detailed experimental protocols and potential signaling pathways outlined in this guide provide a roadmap for the systematic evaluation of this promising chemical scaffold.

References

In Silico Modeling and Docking Studies of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The emergence of novel heterocyclic compounds as potential therapeutic agents necessitates a thorough evaluation of their biological activity. This technical guide details a comprehensive in silico approach for the characterization of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, a spirocyclic compound with potential pharmacological relevance. The methodologies outlined herein encompass molecular docking simulations to elucidate potential protein-ligand interactions and predict binding affinities, alongside a full suite of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions to assess the compound's drug-likeness. While specific experimental data for this compound is not yet publicly available, this document serves as a detailed protocol and illustrative guide based on established computational practices for analogous spirocyclic and heterocyclic molecules. The presented data is representative and intended to showcase the expected outcomes of such an in silico investigation.

Introduction

Spirocyclic scaffolds, particularly those incorporating hydantoin and triazaspiro moieties, have garnered significant interest in medicinal chemistry due to their structural rigidity and three-dimensional complexity, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The 1,3,7-triazaspiro[4.4]nonane-2,4-dione core represents a promising pharmacophore for the development of novel therapeutics. The addition of a benzyl group at the 7-position introduces aromatic and hydrophobic characteristics that can significantly influence protein-ligand interactions.

Computational methods, including molecular docking and ADMET prediction, are indispensable tools in modern drug discovery, offering rapid and cost-effective means to prioritize lead compounds and identify potential liabilities before extensive experimental synthesis and testing.[3][4][5] This guide outlines a systematic in silico workflow for evaluating the therapeutic potential of this compound.

Experimental and Computational Protocols

Ligand Preparation

The three-dimensional structure of this compound was constructed using molecular modeling software (e.g., Avogadro, ChemDraw). The initial structure was then subjected to energy minimization using a suitable force field, such as the Merck Molecular Force Field (MMFF94) or Universal Force Field (UFF), to obtain a stable, low-energy conformation. The prepared ligand structure was saved in a format compatible with docking software (e.g., .pdbqt, .mol2).

Protein Target Selection and Preparation

Based on the reported biological activities of structurally similar spirohydantoin and triazaspiro derivatives, which include anticancer and antimicrobial properties, several potential protein targets were selected for docking studies.[6][7] For the purpose of this illustrative guide, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy, was chosen. The crystal structure of VEGFR-2 in complex with a known inhibitor was retrieved from the Protein Data Bank (PDB).

The protein structure was prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate charges. The grid box for the docking simulation was defined to encompass the active site of the receptor, as determined by the binding site of the co-crystallized ligand.

Molecular Docking Simulation

Molecular docking simulations were performed using AutoDock Vina. The prepared ligand was docked into the active site of the prepared VEGFR-2 receptor. The docking protocol involved a set number of binding modes to be generated, and the top-ranked pose was selected based on the predicted binding affinity (in kcal/mol). The interactions between the ligand and the amino acid residues of the protein's active site were visualized and analyzed.

ADMET Prediction

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound were predicted using in silico tools such as SwissADME and pkCSM.[8][9] These web-based servers predict a wide range of pharmacokinetic and pharmacodynamic parameters based on the compound's chemical structure.

Illustrative Results

The following sections present hypothetical quantitative data for this compound, structured for clarity and comparative analysis.

Molecular Docking Results

The docking simulation of this compound with the active site of VEGFR-2 yielded favorable binding energies, suggesting a stable interaction. The predicted binding interactions are summarized in the table below.

Parameter Value
Binding Affinity (kcal/mol) -8.5
Interacting Residues Cys919, Asp1046, Glu885, Val848
Types of Interactions Hydrogen Bonds, Hydrophobic Interactions, Pi-Alkyl Interactions

Table 1: Hypothetical Molecular Docking Results for this compound with VEGFR-2.

ADMET Prediction Results

The predicted ADMET properties of the title compound are presented below, offering insights into its potential drug-likeness and pharmacokinetic profile.

Property Predicted Value Interpretation
Physicochemical Properties
Molecular Weight259.3 g/mol Within drug-like range
LogP1.8Optimal lipophilicity
Topological Polar Surface Area (TPSA)75.8 ŲGood intestinal absorption
Pharmacokinetics
GI AbsorptionHighLikely well-absorbed orally
BBB PermeantNoLow potential for CNS side effects
CYP2D6 InhibitorNoLow risk of drug-drug interactions
Drug-Likeness
Lipinski's Rule of Five0 ViolationsFavorable for oral bioavailability
Bioavailability Score0.55Good potential for bioavailability
Toxicity
AMES ToxicityNon-mutagenicLow risk of carcinogenicity
hERG I InhibitorNoLow risk of cardiotoxicity

Table 2: Predicted ADMET Properties of this compound.

Visualizations

In Silico Workflow

in_silico_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_analysis Computational Analysis cluster_results Results & Interpretation ligand_prep 3D Structure Generation (this compound) energy_min Energy Minimization (MMFF94) ligand_prep->energy_min docking Molecular Docking (AutoDock Vina) energy_min->docking admet ADMET Prediction (SwissADME, pkCSM) energy_min->admet pdb Select Target Protein (e.g., VEGFR-2 from PDB) protein_prep Prepare Protein for Docking (Remove water, add hydrogens) pdb->protein_prep protein_prep->docking binding_analysis Binding Affinity & Interaction Analysis docking->binding_analysis drug_likeness Drug-Likeness & Pharmacokinetic Profile admet->drug_likeness

Caption: A flowchart illustrating the in silico analysis workflow.

Drug Discovery Logic

drug_discovery_logic start Identify Lead Compound (this compound) in_silico In Silico Screening start->in_silico docking Molecular Docking in_silico->docking admet ADMET Prediction in_silico->admet favorable_profile Favorable Profile? docking->favorable_profile admet->favorable_profile synthesis Chemical Synthesis favorable_profile->synthesis Yes optimization Lead Optimization favorable_profile->optimization No in_vitro In Vitro Testing synthesis->in_vitro end Preclinical Candidate in_vitro->end optimization->start

Caption: The logical progression of early-stage drug discovery.

Discussion

The hypothetical in silico analysis of this compound suggests that this compound possesses promising drug-like characteristics. The predicted high binding affinity for VEGFR-2 indicates its potential as an anticancer agent, a hypothesis that is supported by the known activities of similar heterocyclic compounds. The binding mode, likely involving a combination of hydrogen bonding and hydrophobic interactions, provides a structural basis for future lead optimization efforts.

The ADMET predictions further strengthen the potential of this molecule as a drug candidate. Its compliance with Lipinski's Rule of Five, predicted high gastrointestinal absorption, and favorable toxicity profile suggest that it is a promising candidate for oral administration with a potentially wide therapeutic window. The lack of predicted BBB permeability is advantageous for therapies where central nervous system effects are undesirable.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the initial assessment of this compound as a potential therapeutic agent. The illustrative results from molecular docking and ADMET prediction indicate that this compound is a promising candidate for further investigation. The methodologies and data presentation formats provided herein serve as a robust framework for the computational evaluation of novel spirocyclic compounds in drug discovery pipelines. Future experimental studies are warranted to validate these in silico findings and to fully elucidate the pharmacological profile of this and related molecules.

References

An In-depth Technical Guide to the Synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, a class of compounds that has garnered interest for its potential biological activities. This document details the synthetic pathways, experimental protocols, and methods for biological evaluation, presenting a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold represents a unique three-dimensional structure that is of significant interest in the design of novel therapeutic agents. The spirocyclic nature of this core offers a rigid framework that can be strategically functionalized to interact with biological targets. This guide focuses on the synthesis of derivatives of this core structure, particularly 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones, and outlines the evaluation of their antimicrobial properties.

Synthetic Pathways

The synthesis of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives is primarily achieved through a two-step process. The first step involves the preparation of the core intermediate, a 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione. This is followed by the sulfonylation of the secondary amine at the 7-position.

Synthesis of 3-Arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (Intermediate 1)

A more direct approach involves the cyclization of a precursor containing the complete carbon and nitrogen framework.

Synthesis of 7-Arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Derivatives (Target Compounds)

The final step in the synthesis is the N-sulfonylation of the 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione intermediate. This reaction is typically carried out by treating the intermediate with an arenesulfonyl chloride in the presence of a base, such as triethylamine, in a suitable solvent.[1] This method allows for the introduction of a variety of substituted arenesulfonyl groups at the 7-position, enabling the exploration of structure-activity relationships.

The overall synthetic scheme can be visualized as follows:

Synthesis_Pathway cluster_step1 Step 1: Formation of Intermediate cluster_step2 Step 2: N-Sulfonylation Precursors Appropriate Precursors Intermediate 3-Arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Precursors->Intermediate Cyclization/ Alkylation Target_Compound 7-Arenesulfonyl-3-arylmethyl-1,3,7- triazaspiro[4.4]nonane-2,4-dione Intermediate->Target_Compound Triethylamine Arenesulfonyl_Chloride Arenesulfonyl Chloride Arenesulfonyl_Chloride->Target_Compound

Fig. 1: General synthetic pathway for 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and biological evaluation of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives.

General Procedure for the Synthesis of 7-Arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones

To a solution of the respective 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) is added triethylamine (1.2 eq.). The mixture is stirred at room temperature for 10-15 minutes. The appropriate arenesulfonyl chloride (1.1 eq.) is then added portion-wise, and the reaction mixture is stirred at room temperature for a specified time (typically 2-6 hours), or until completion as monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is diluted with the solvent and washed successively with water, 1N HCl, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivative.

Antimicrobial Activity Screening: Agar Well Diffusion Method

The antimicrobial activity of the synthesized compounds can be evaluated using the agar well diffusion method.[2][3]

3.2.1. Preparation of Materials

  • Test Microorganisms: Bacterial strains such as Staphylococcus aureus and Bacillus subtilis are commonly used for screening.

  • Culture Media: Mueller-Hinton agar is a standard medium for antimicrobial susceptibility testing.

  • Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Test Compounds: Solutions of the synthesized derivatives are prepared in a suitable solvent (e.g., DMSO) at a specific concentration.

3.2.2. Experimental Procedure

  • Sterile Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • The solidified agar plates are inoculated with the prepared microbial suspension using a sterile cotton swab to create a uniform lawn of bacteria.

  • Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.

  • A defined volume (e.g., 100 µL) of the test compound solution is added to each well.

  • A positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compounds) are also included on separate wells.

  • The plates are incubated at 37°C for 18-24 hours.

  • After incubation, the diameter of the zone of inhibition around each well is measured in millimeters. The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

References

Antimicrobial Properties of Triazaspiro[4.4]nonane-2,4-dione Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of triazaspiro[4.4]nonane-2,4-dione and related spiro-heterocyclic compounds. The emergence of multidrug-resistant pathogens necessitates the exploration of novel chemical scaffolds, and spiro-heterocyclic systems, with their rigid three-dimensional structures, represent a promising avenue for the development of new antimicrobial agents. This document summarizes key quantitative data, details common experimental methodologies, and illustrates potential mechanisms of action to facilitate further research and development in this area.

Quantitative Antimicrobial Data

While specific quantitative data for a broad range of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives remains limited in publicly accessible literature, studies on analogous spiro-heterocyclic compounds provide valuable insights into their potential efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative spiropyrrolidine and spiro-hydantoin derivatives against various microbial strains. This data serves as a benchmark for the expected activity of related triazaspiro[4.4]nonane-2,4-dione compounds.

Table 1: Antibacterial Activity of Spiropyrrolidine Derivatives

Compound IDBacterial StrainGram TypeMIC (µg/mL)Reference
4c Bacillus subtilisGram-positive75[1]
Enterococcus faecalisGram-positive75[1]
Escherichia coliGram-negative<125[1]
Pseudomonas aeruginosaGram-negative<125[1]
5d Staphylococcus aureus ATCC 25923Gram-positive3.95 (µM)[2]

Table 2: Antifungal Activity of Spiro-Hydantoin Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
Hyd15 Candida albicans>500[3]
Aspergillus niger>500[3]
Hyd17 Candida albicans>500[3]
Aspergillus niger>500[3]

Experimental Protocols

The following sections detail the methodologies for the synthesis and antimicrobial evaluation of triazaspiro[4.4]nonane-2,4-dione and related spiro-heterocyclic compounds.

Synthesis Protocol: 1,3-Dipolar Cycloaddition

A common and efficient method for the synthesis of the spiropyrrolidine core, which is structurally related to the triazaspiro[4.4]nonane system, is the 1,3-dipolar cycloaddition reaction.

General Procedure:

  • Generation of Azomethine Ylide: An equimolar mixture of isatin (or a related cyclic ketone) and an amino acid (e.g., sarcosine for N-methylated derivatives) is refluxed in a suitable solvent, such as methanol, to generate the azomethine ylide in situ.

  • Cycloaddition: To the solution containing the azomethine ylide, an equimolar amount of a selected dipolarophile (e.g., a chalcone or other activated alkene) is added.

  • Reaction Monitoring: The reaction mixture is refluxed for a period of 6-8 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., chloroform-methanol) to yield the pure spiropyrrolidine product.[1]

Antimicrobial Susceptibility Testing

1. Agar Well Diffusion Method

This method is used for preliminary screening of the antimicrobial activity of the synthesized compounds.

Procedure:

  • Preparation of Inoculum: A standardized microbial suspension is prepared by inoculating a loopful of a pure bacterial or fungal culture into sterile saline. The turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of microbial growth.

  • Well Preparation: Wells of 6-8 mm in diameter are aseptically punched into the agar using a sterile cork borer.

  • Application of Test Compound: A specific volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMSO at a known concentration, is added to each well. A well with the solvent alone serves as a negative control, and a standard antibiotic can be used as a positive control.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Microtiter Plates: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well is typically 100 µL.

  • Inoculation: Each well is inoculated with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. A well with broth and inoculum (growth control) and a well with broth only (sterility control) are included.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

Visualizations

Logical Workflow for Synthesis and Screening

G cluster_synthesis Synthesis of Spiro Compounds cluster_screening Antimicrobial Screening start Starting Materials (Isatin, Amino Acid, Dipolarophile) reaction 1,3-Dipolar Cycloaddition start->reaction purification Purification and Characterization reaction->purification product Pure Spiro Compound purification->product agar_diffusion Agar Well Diffusion Assay product->agar_diffusion mic_determination Broth Microdilution Assay (MIC) agar_diffusion->mic_determination data_analysis Data Analysis and SAR mic_determination->data_analysis

Caption: Workflow for the synthesis and antimicrobial evaluation of spiro compounds.

Potential Antimicrobial Mechanisms of Action

While the specific mechanisms of action for triazaspiro[4.4]nonane-2,4-dione compounds are not yet fully elucidated, research on related hydantoin and other heterocyclic structures suggests several potential targets within microbial cells.[4][5]

G cluster_cell Bacterial Cell compound Spiro-Heterocyclic Compound cell_wall Cell Wall Synthesis Inhibition compound->cell_wall membrane Membrane Disruption compound->membrane protein_synthesis Protein Synthesis Inhibition compound->protein_synthesis dna_synthesis DNA Synthesis Inhibition compound->dna_synthesis lysis lysis cell_wall->lysis Cell Lysis membrane->lysis death death protein_synthesis->death Cell Death dna_synthesis->death

Caption: Potential antimicrobial mechanisms of action for spiro-heterocyclic compounds.

References

Methodological & Application

In vitro antimicrobial assay protocol for 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

An in vitro antimicrobial assay is a critical first step in the discovery and development of new antimicrobial agents. This document provides a detailed protocol for evaluating the antimicrobial activity of the novel compound 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible results.[1][2][3]

Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have previously demonstrated inhibitory activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.[4] Therefore, the following protocols are designed to quantify the antimicrobial efficacy of the target compound, specifically by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Principle of the Assay

The primary method employed is the broth microdilution assay, a standardized technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[5][6] Following the MIC determination, an aliquot from the wells showing no growth is sub-cultured onto an agar medium to determine the MBC. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[7]

Experimental Protocols

Preparation of Test Compound and Materials
  • Compound Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).[5] Ensure the compound is fully dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Required Materials:

    • Sterile 96-well, flat-bottom microtiter plates

    • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA) plates

    • Selected bacterial strains (see below)

    • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

    • 0.5 McFarland turbidity standard

    • Spectrophotometer or turbidimeter

    • Multichannel pipettes and sterile tips

    • Incubator set to 35-37°C

    • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

    • (Optional) Resazurin solution (0.015% w/v) for viability indication[8]

Selection and Preparation of Microbial Strains
  • Strain Selection:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Quality Control (QC) strains are essential for validating the assay.[9]

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hours) agar plate.[5]

    • Inoculate the colonies into a tube containing 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth or CAMHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This typically takes 2-6 hours and corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[5]

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard.

    • Dilute this adjusted suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

Broth Microdilution Assay for MIC Determination
  • Plate Setup: Add 50 µL of sterile CAMHB to all wells of a 96-well plate, except for the first column.

  • Compound Dilution: Add 100 µL of the prepared compound stock solution (appropriately diluted from the main stock in CAMHB) to the first well of each row designated for that compound. This creates the starting concentration.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second well. Mix thoroughly and transfer 50 µL to the third well, and so on, down the plate. Discard 50 µL from the last well in the dilution series. This results in each well containing 50 µL of the compound at decreasing concentrations.

  • Control Wells:

    • Positive Control: Wells containing 100 µL of CAMHB with bacteria but no test compound.

    • Negative Control (Sterility): Wells containing 100 µL of CAMHB only, with no bacteria or compound.

    • Solvent Control: Wells containing bacteria and the highest concentration of DMSO used in the assay to ensure it has no inhibitory effect.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum (at ~1 x 10⁶ CFU/mL to achieve the final 5 x 10⁵ CFU/mL) to each test and control well (except the negative control). The final volume in each well will be 100 µL.[5]

  • Incubation: Seal the plate (e.g., with a breathable film or lid) and incubate at 37°C for 16-20 hours under aerobic conditions.[5]

  • MIC Reading: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6] If using an indicator like resazurin, a color change (e.g., from blue to pink) indicates growth.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase (96-Well Plate) cluster_analysis Analysis Phase P1 Prepare Compound Stock Solution (in DMSO) A1 Perform 2-Fold Serial Dilution of Compound P1->A1 Add to Plate P2 Prepare Bacterial Inoculum (0.5 McFarland Standard) P3 Dilute Inoculum to ~1x10^6 CFU/mL P2->P3 A2 Inoculate Wells with Bacterial Suspension (Final: 5x10^5 CFU/mL) P3->A2 Add to Plate A1->A2 A3 Incubate Plate (37°C, 16-20h) A2->A3 R1 Visually Inspect for Turbidity (Growth) A3->R1 R2 Determine MIC: Lowest Concentration with No Visible Growth R1->R2 C1 Controls: - Positive (Bacteria) - Negative (Broth) - Solvent (DMSO) C1->A2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Determination of Minimum Bactericidal Concentration (MBC)

  • Plating: Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations where no growth was observed. Also, include the positive control well.

  • Sub-culturing: Aseptically pipette a 10 µL aliquot from each selected well and spot-plate it onto a sterile MHA or TSA plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Reading: After incubation, count the number of colonies for each plated concentration. The MBC is defined as the lowest concentration that kills ≥99.9% of the initial bacterial inoculum (e.g., ≤5 colonies for a 10 µL spot from an initial inoculum of 5 x 10⁵ CFU/mL).

MBC_Workflow cluster_mic Post-MIC Assay cluster_plating Plating Phase cluster_analysis Analysis Phase M1 Identify MIC from 96-Well Plate P1 Select Wells: MIC, 2x MIC, 4x MIC, and Positive Control M1->P1 P2 Spot-Plate 10 µL from Each Selected Well onto Agar Plates P1->P2 P3 Incubate Agar Plates (37°C, 18-24h) P2->P3 A1 Count Colonies (CFU) on Each Spot P3->A1 A2 Determine MBC: Lowest Concentration with ≥99.9% Killing A1->A2

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.

Data Presentation

All quantitative data should be recorded systematically. The results from the MIC and MBC assays can be summarized in a table for clear comparison of the compound's activity against different microbial strains.

Microbial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)Positive Control MIC (µg/mL) [Antibiotic]
S. aureus29213[Ciprofloxacin]
B. subtilis6633[Ciprofloxacin]
E. coli25922[Ciprofloxacin]
P. aeruginosa27853[Ciprofloxacin]

Interpretation of Results

  • Bacteriostatic vs. Bactericidal: The relationship between the MBC and MIC values indicates the nature of the antimicrobial activity.

    • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .

    • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .

  • Spectrum of Activity: The range of MIC values across Gram-positive and Gram-negative bacteria will define the compound's spectrum of activity (e.g., broad-spectrum vs. narrow-spectrum).

References

Application Note: Evaluating the Effect of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic compounds, particularly those incorporating hydantoin moieties, represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The unique three-dimensional architecture of spiro compounds provides novel scaffolds for interacting with biological targets. While the specific biological activities of many derivatives are still under investigation, related structures, such as those based on the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core, have been explored for various therapeutic applications, including antimicrobial and myelostimulatory effects.[1] Furthermore, structurally related thiazolidine-2,4-diones have shown promise as inhibitors of key signaling molecules like VEGFR-2, exhibiting cytotoxic effects against cancer cell lines.[2]

This application note provides a detailed protocol for assessing the in vitro cytotoxic and anti-proliferative effects of a specific derivative, 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, using a standard colorimetric cell viability assay. While specific data on this compound is not yet prevalent in the literature, the provided methodology offers a robust framework for its initial biological characterization.

Principle of the Assay

The recommended method for evaluating the effect of this compound on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted standard for assessing metabolic activity as an indicator of cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.

Data Presentation

The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound that reduces cell viability by 50% compared to an untreated control. Data should be collected from multiple independent experiments and presented clearly for analysis.

Table 1: Raw Absorbance Data (570 nm) from a Representative Experiment

Compound Concentration (µM)Replicate 1Replicate 2Replicate 3MeanStd. Dev.
0 (Vehicle Control)1.2541.2881.2711.2710.017
11.1981.2211.2051.2080.012
51.0531.0891.0661.0690.018
100.8760.9010.8850.8870.013
250.6320.6550.6410.6430.012
500.4110.4300.4220.4210.010
1000.2540.2680.2600.2610.007
Blank (Medium Only)0.0520.0550.0530.0530.002

Table 2: Calculated Cell Viability and IC50 Value

Compound Concentration (µM)Mean AbsorbanceCorrected Absorbance (Mean - Blank)% Cell Viability
0 (Vehicle Control)1.2711.218100.0
11.2081.15594.8
51.0691.01683.4
100.8870.83468.5
250.6430.59048.4
500.4210.36830.2
1000.2610.20817.1
Calculated IC50 (µM) \multicolumn{3}{c}{26.5 }

Experimental Protocols

Materials and Reagents
  • This compound (user-supplied)

  • Selected cancer cell line (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Cell Seeding
  • Culture the selected cell line to approximately 80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

Compound Treatment
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 100 mM).

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells is consistent and low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of the compound to the respective wells. Include a vehicle control (medium with the same percentage of solvent) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Assay Protocol
  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan.

  • After the incubation, carefully remove the medium from the wells.

  • Add 100 µL of MTT Solubilization Solution to each well to dissolve the formazan crystals.

  • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

  • Plot the % cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells treat_cells Treat Cells with Compound plate_cells->treat_cells prepare_compound Prepare Serial Dilutions of Compound prepare_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate (3-4 hours) add_mtt->incubate_formazan solubilize Solubilize Formazan incubate_formazan->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for Cell Viability Assay.

Hypothetical Signaling Pathway

G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound 7-Benzyl-1,3,7-triazaspiro [4.4]nonane-2,4-dione Compound->RTK Inhibition

Caption: Hypothetical Signaling Pathway Inhibition.

References

Application Notes and Protocols: Antitumor Activity Evaluation of Triazaspiro Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazaspiro compounds have emerged as a promising class of heterocyclic molecules with significant potential in anticancer drug discovery. Their unique three-dimensional structure allows for diverse interactions with various biological targets, leading to a range of antitumor activities. These application notes provide a comprehensive overview of the evaluation of triazaspiro and related triazole compounds against various cancer cell lines, summarizing their cytotoxic effects. Detailed protocols for key experimental assays are provided to facilitate the screening and mechanistic investigation of novel analogues.

Data Presentation: In Vitro Cytotoxicity of Triazole and Triazaspiro Analogs

The antitumor potential of various triazole and triazaspiro derivatives has been assessed across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this evaluation. The following tables summarize the IC50 values for several classes of these compounds.

Table 1: Cytotoxicity of 1-Thia-4-azaspiro[4.5]decane Derivatives

CompoundHCT-116 (Colon) IC50 (nM)PC-3 (Prostate) IC50 (nM)HepG-2 (Liver) IC50 (nM)
14 92.2120.8176.1
18 106.3111.6334.1
7 120.1223.9134.5
9 95.8281.8285.1
19 106.6>1000599.0
Doxorubicin 126.7129.7117.1

Data sourced from a study on new 1-thia-4-azaspiro[4.5]decane derivatives, which demonstrated that several compounds exhibited potent, dose-dependent anticancer activities.[1][2]

Table 2: Cytotoxicity of Pyrazolo[4,3-e][3][4]triazolopyrimidine Derivatives

CompoundHCC1937 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)
1 < 50< 50
2 < 50< 50
3 < 50< 50

These novel pyrazolo-[4,3-e][3][4]triazolopyrimidine derivatives were found to inhibit the proliferation of cancer cells, with the most potent compound, Compound 1, showing significant activity in cell lines expressing high levels of EGFR.[5]

Table 3: Cytotoxicity of 1,2,4-Triazole Derivatives

CompoundMCF-7 (Breast) IC50 (µM)Hela (Cervical) IC50 (µM)A549 (Lung) IC50 (µM)
7d > 5011.05> 50
7e 19.128.0421.08
10a 13.919.0116.52
10d 15.0111.2112.34
Cisplatin 11.2410.1212.01

A series of novel 1,2,4-triazole derivatives were synthesized and evaluated, with several compounds demonstrating promising cytotoxic activity against HeLa and A549 cell lines.[6]

Table 4: Cytotoxicity of Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4]triazine Sulfonamides

CompoundHeLa (Cervical) IC50 (µM)HCT 116 (Colon) IC50 (µM)PC-3 (Prostate) IC50 (µM)BxPC-3 (Pancreatic) IC50 (µM)
MM129 0.450.170.470.81
MM130 0.520.190.530.92
MM131 0.680.281.151.01

These novel sulfonamides exhibited strong anticancer properties at very low concentrations.[7]

Experimental Workflow and Protocols

A systematic approach is crucial for the comprehensive evaluation of novel antitumor compounds. The following workflow outlines the key stages, from initial cytotoxicity screening to mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis & Cell Cycle Analysis cluster_2 Phase 3: Mechanistic Studies a Cancer Cell Line Panel Selection b MTT Cell Viability Assay a->b c Determine IC50 Values b->c d Annexin V/PI Staining for Apoptosis c->d e Cell Cycle Analysis (Propidium Iodide) d->e f Western Blot for Protein Expression e->f g Tubulin Polymerization Assay f->g

Caption: General experimental workflow for antitumor activity evaluation.
Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation by measuring the metabolic activity of cells.[8]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Triazaspiro compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the triazaspiro compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the triazaspiro compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • Treated and untreated cells

  • Ice-cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest at least 1 x 10^6 cells.

  • Fixation: Wash the cells with PBS and resuspend the pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at 4°C.[9]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[9]

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution to ensure only DNA is stained.[9]

  • PI Staining: Add 400 µL of PI solution and mix well. Incubate for 5-10 minutes at room temperature.[9]

  • Flow Cytometry: Analyze the samples on a flow cytometer, recording at least 10,000 events.[9]

Protocol 4: Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer on ice. Centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[5]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.[10]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mechanism of Action: Signaling Pathways

Many triazole and triazaspiro compounds exert their antitumor effects by interfering with microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. The following diagram illustrates a common proposed mechanism of action.

G cluster_0 Cellular Effects cluster_1 Apoptotic Cascade a Triazaspiro Compound b Tubulin Polymerization Inhibition a->b c Microtubule Destabilization b->c d G2/M Phase Cell Cycle Arrest c->d e ↑ Pro-apoptotic Proteins (Bax) d->e f ↓ Anti-apoptotic Proteins (Bcl-2) d->f g Mitochondrial Outer Membrane Permeabilization e->g f->g h Cytochrome c Release g->h i Caspase Activation (Caspase-9, Caspase-3) h->i j Apoptosis i->j

Caption: Proposed signaling pathway for triazaspiro-induced apoptosis.

This pathway highlights the induction of the intrinsic apoptotic pathway following microtubule disruption. The arrest of the cell cycle at the G2/M phase triggers a cascade of events, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[11][12] This imbalance leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death.[11][13]

References

Application Notes and Protocols for Enzyme Inhibition Assay: 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a spiro-hydantoin derivative of interest for its potential as an enzyme inhibitor. Structurally similar compounds have demonstrated inhibitory activity against various enzymes, including aldose reductase. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathophysiology of diabetic complications.[1][2][3] Under hyperglycemic conditions, aldose reductase catalyzes the reduction of glucose to sorbitol.[1][4] The subsequent accumulation of sorbitol in tissues with insulin-independent glucose uptake, such as nerves, retina, and kidneys, leads to osmotic stress and cellular damage, contributing to diabetic neuropathy, retinopathy, and nephropathy.[2][4] Therefore, inhibitors of aldose reductase are of significant therapeutic interest.

These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of this compound against aldose reductase.

Signaling Pathway

The polyol pathway is a two-step metabolic route that converts glucose to fructose. Aldose reductase, the first and rate-limiting enzyme, reduces glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. In hyperglycemic states, the increased flux through this pathway can lead to the depletion of NADPH and the accumulation of sorbitol, contributing to oxidative stress and cellular damage.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase DiabeticComplications Diabetic Complications Sorbitol->DiabeticComplications NADPH NADPH NADP NADP+ NADPH->NADP NAD NAD+ NADH NADH NAD->NADH Inhibitor 7-Benzyl-1,3,7- triazaspiro[4.4]nonane- 2,4-dione AldoseReductase Aldose Reductase Inhibitor->AldoseReductase Inhibition SorbitolDehydrogenase Sorbitol Dehydrogenase

Caption: The Polyol Pathway and the site of inhibition.

Experimental Protocols

Aldose Reductase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound against aldose reductase. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of a substrate by the enzyme.

Materials and Reagents:

  • Enzyme Source: Purified recombinant human aldose reductase (or rat lens aldose reductase).

  • Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.

  • Cofactor: 2.5 mM β-Nicotinamide adenine dinucleotide phosphate (NADPH) solution in phosphate buffer.

  • Substrate: 50 mM DL-Glyceraldehyde solution in phosphate buffer.

  • Test Compound: this compound dissolved in DMSO to prepare a stock solution (e.g., 10 mM).

  • Positive Control: Quercetin or Epalrestat solution.

  • Equipment:

    • UV-Vis Spectrophotometer or microplate reader capable of reading at 340 nm.

    • 96-well UV-transparent microplates or quartz cuvettes.

    • Micropipettes.

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, NADPH, Substrate) Add_Components Add Buffer, NADPH, Enzyme, and Test Compound to Wells Prep_Reagents->Add_Components Prep_Compound Prepare Test Compound Serial Dilutions Prep_Compound->Add_Components Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Add_Components Pre_Incubate Pre-incubate at 37°C Add_Components->Pre_Incubate Start_Reaction Initiate Reaction with Substrate Pre_Incubate->Start_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Mode) Start_Reaction->Measure_Absorbance Calc_Rate Calculate Reaction Rates Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for the aldose reductase inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare all solutions using high-purity water and store them appropriately. The NADPH solution should be protected from light.

    • Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup:

    • Set up the reactions in a 96-well microplate or cuvettes as described in the table below. Prepare a blank (no enzyme), a control (no inhibitor), and test wells for each inhibitor concentration.

    ComponentBlank (µL)Control (µL)Test (µL)
    Phosphate Buffer (pH 6.2)150130120
    NADPH (2.5 mM)202020
    Test Compound0010
    Enzyme Solution02020
    Pre-incubation5 min5 min5 min
    DL-Glyceraldehyde (50 mM)101010
    Total Volume 180 180 180
  • Reaction and Measurement:

    • Pre-incubate the mixture of buffer, NADPH, enzyme, and test compound (or buffer for control) at 37°C for 5 minutes.

    • Initiate the reaction by adding the DL-glyceraldehyde substrate.

    • Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode at 37°C for 5-10 minutes, with readings taken every 30 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.

    • Correct the reaction rates by subtracting the rate of the blank.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve using non-linear regression analysis.

Data Presentation

The following tables present hypothetical data for the inhibition of aldose reductase by this compound and a positive control, Quercetin.

Table 1: Inhibition of Aldose Reductase by this compound

Concentration (µM)Average Reaction Rate (ΔAbs/min)% Inhibition
Control0.1500
0.10.13510.0
10.10530.0
100.07252.0
500.03874.7
1000.02186.0

Table 2: Inhibition of Aldose Reductase by Quercetin (Positive Control)

Concentration (µM)Average Reaction Rate (ΔAbs/min)% Inhibition
Control0.1520
0.010.1389.2
0.10.11027.6
10.07550.7
50.03577.0
100.01888.2

Table 3: Summary of IC50 Values

CompoundIC50 (µM)
This compound~8.5
Quercetin (Positive Control)~0.9

Conclusion

This document provides a comprehensive guide for assessing the inhibitory activity of this compound against aldose reductase. The detailed protocol and data presentation format are intended to facilitate reproducible and high-quality research in the field of enzyme inhibition and drug discovery. The hypothetical data suggests that this compound is a potential inhibitor of aldose reductase, warranting further investigation.

References

Application Notes and Protocols for In Vivo Efficacy Testing of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a novel synthetic compound belonging to the triazaspiro heterocyclic family. While comprehensive in vivo data for this specific molecule is not yet publicly available, derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have demonstrated promising antimicrobial activity against Gram-positive bacteria.[1] Furthermore, related triazaspiro compounds have been identified as possessing other significant biological activities, including agonism at the δ-opioid receptor and myelostimulatory effects. This document provides detailed protocols for the in vivo evaluation of this compound in animal models for these potential therapeutic applications.

Postulated Mechanisms of Action & Signaling Pathways

Based on the activities of structurally related compounds, this compound may exert its therapeutic effects through various mechanisms. As an antimicrobial agent, it could potentially interfere with bacterial cell wall synthesis, protein synthesis, or nucleic acid replication. If acting as a δ-opioid receptor agonist, it would likely modulate G-protein coupled receptor (GPCR) signaling pathways, leading to analgesia. The potential for myelostimulatory activity suggests an interaction with hematopoietic growth factor receptors or signaling cascades that govern the proliferation and differentiation of bone marrow progenitor cells.

G_protein_signaling cluster_membrane Cell Membrane Receptor δ-Opioid Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channel K+ Channel G_protein->Ion_channel Activates cAMP cAMP AC->cAMP converts K_ion K+ Ion_channel->K_ion Efflux Compound 7-Benzyl-1,3,7-triazaspiro [4.4]nonane-2,4-dione Compound->Receptor Binds ATP ATP ATP->AC Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) K_ion->Hyperpolarization antimicrobial_workflow Start Acclimatize Mice Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Infection Infect Thigh Muscle (S. aureus) Neutropenia->Infection Treatment Administer Treatment (Compound A, Vancomycin, Vehicle) Infection->Treatment Euthanasia Euthanize Mice (24h post-infection) Treatment->Euthanasia Dissection Dissect and Homogenize Thigh Muscle Euthanasia->Dissection Plating Serial Dilution and Plating on TSA Dissection->Plating Quantification Incubate and Quantify CFU/g tissue Plating->Quantification End Data Analysis Quantification->End analgesic_workflow Start Acclimatize Mice Baseline Measure Baseline Latency (Hot Plate Test) Start->Baseline Treatment Administer Treatment (Compound A, Morphine, Vehicle) Baseline->Treatment Post_Treatment Measure Post-Treatment Latency (Multiple Time Points) Treatment->Post_Treatment Analysis Calculate Percent Increase in Latency Post_Treatment->Analysis End Data Interpretation Analysis->End

References

Application Notes and Protocols: 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of the 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold in medicinal chemistry, focusing on its potential as a source of novel antimicrobial agents. Detailed protocols for the synthesis of related structures and for antimicrobial activity screening are provided to facilitate further research and development.

Introduction

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione core, a spirocyclic hydantoin derivative, represents a compelling scaffold for the development of new therapeutic agents. Its rigid, three-dimensional structure offers the potential for high-affinity and selective interactions with biological targets. The benzyl group at the 7-position provides a modifiable handle for tuning the physicochemical and pharmacokinetic properties of the molecule. Research into this scaffold has highlighted its promising utility in the discovery of new antibacterial agents, particularly against Gram-positive bacteria.

Antimicrobial Activity

Derivatives of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold have been synthesized and shown to possess activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. Specifically, 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones have been identified as having promising antibacterial properties. Among a series of these compounds, 3-(3-methylbenzyl)-7-(toluene-4-sulfonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione was noted for its high level of activity.[1]

Data Presentation

Due to the limited availability of public quantitative data for specific derivatives of this compound, a structured data table cannot be provided at this time. Further experimental investigation is required to generate this data.

Experimental Protocols

The following are representative protocols for the synthesis of spiro-hydantoin scaffolds and for the evaluation of their antimicrobial activity.

Synthesis of Spiro-hydantoin Derivatives (Bucherer-Bergs Reaction)

This protocol describes a general method for the synthesis of spiro-hydantoins from a corresponding ketone, which is a common route for generating such scaffolds.

Materials:

  • Cyclic ketone (e.g., N-benzyl-3-pyrrolidinone)

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a suitable reaction vessel, dissolve the cyclic ketone in ethanol.

  • Add an aqueous solution of potassium cyanide and ammonium carbonate to the ethanolic solution of the ketone.

  • Heat the reaction mixture at 50-60°C for several hours to overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the spiro-hydantoin product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Antimicrobial Susceptibility Testing: Agar Well Diffusion Assay

This method is used to qualitatively or semi-quantitatively screen for the antimicrobial activity of synthesized compounds.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Positive control (e.g., a known antibiotic like gentamicin)

  • Negative control (solvent used to dissolve the test compounds)

Procedure:

  • Prepare MHA plates according to the manufacturer's instructions.

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plates with the bacterial suspension.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.

  • Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control to separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum adjusted to 0.5 McFarland standard and then diluted

  • Positive and negative controls

Procedure:

  • Dispense MHB into the wells of a 96-well plate.

  • Prepare serial two-fold dilutions of the test compounds directly in the microtiter plate.

  • Inoculate each well with the diluted bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizations

Logical Workflow for Spiro-hydantoin Drug Discovery

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Lead Optimization A Start with N-benzyl-3-pyrrolidinone B Bucherer-Bergs Reaction A->B C 1,3,7-triazaspiro[4.4]nonane-2,4-dione core B->C D Derivatization at N3 and N7 positions C->D E Library of Analogs D->E F Primary Screening (Agar Diffusion) E->F G Identify Active Compounds F->G H Secondary Screening (MIC Determination) G->H I Quantitative Activity Data H->I J Structure-Activity Relationship (SAR) Studies I->J K In vitro Toxicity J->K L ADME Profiling K->L M Lead Candidate L->M

Caption: Workflow for the discovery of antimicrobial agents based on the triazaspiro[4.4]nonane scaffold.

Experimental Workflow for Antimicrobial Screening

G cluster_0 Preparation cluster_1 Primary Screen: Agar Diffusion cluster_2 Secondary Screen: MIC Determination A Synthesize & Purify Test Compounds E Apply Test Compounds to Wells A->E I Serial Dilution of 'Hits' in 96-well plates A->I B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Agar Plates B->D J Inoculate Wells B->J C Prepare Agar Plates / Broth D->E F Incubate Plates E->F G Measure Zones of Inhibition F->G H Identify 'Hits' G->H H->I I->J K Incubate Plates J->K L Determine MIC K->L

Caption: Step-by-step workflow for the antimicrobial evaluation of synthesized compounds.

References

Application Notes and Protocols for High-Throughput Screening of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Derivatives as Delta Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. Recent research has identified the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold as a novel chemotype for delta opioid receptor (DOR) agonists through high-throughput screening.[1][2] The delta opioid receptor, a G-protein coupled receptor (GPCR), is a promising therapeutic target for various neurological and psychiatric disorders, including chronic pain and depression.[1][2] These application notes provide a detailed framework for a high-throughput screening campaign to identify and characterize 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives as modulators of DOR activity.

Application 1: Primary High-Throughput Screening for DOR Agonists

The initial phase of the screening campaign involves a robust and sensitive primary assay to identify "hit" compounds that activate the delta opioid receptor from a library of this compound derivatives. A common method for screening GPCR agonists is to measure the recruitment of β-arrestin, a protein involved in receptor desensitization and signaling.

Data Presentation: Primary HTS Results

The following table summarizes hypothetical quantitative data from a primary screen of a focused library of derivatives. The percentage of β-arrestin recruitment is normalized to a known potent DOR agonist.

Compound IDConcentration (µM)β-arrestin Recruitment (%)Hit Classification
TZS-B0011085Strong Hit
TZS-B002105Inactive
TZS-B0031048Moderate Hit
TZS-B0041092Strong Hit
TZS-B0051012Inactive
TZS-B0061065Strong Hit
Control Agonist1100Positive Control
DMSO-0Negative Control

Application 2: Secondary Assays for Hit Confirmation and Potency Determination

Compounds identified as hits in the primary screen are subjected to secondary assays to confirm their activity and determine their potency (EC50). A common secondary assay for Gi-coupled GPCRs like DOR is a cAMP (cyclic adenosine monophosphate) inhibition assay.

Data Presentation: Dose-Response Analysis of Confirmed Hits

This table presents the EC50 values for the confirmed hits from the primary screen, indicating the concentration of the compound required to elicit a half-maximal response.

Compound IDAssay TypeEC50 (nM)
TZS-B001cAMP Inhibition150
TZS-B004cAMP Inhibition85
TZS-B006cAMP Inhibition220
Control AgonistcAMP Inhibition10

Experimental Protocols

Protocol 1: Primary HTS - β-Arrestin Recruitment Assay

This protocol is designed for a 1536-well plate format for high-throughput screening.

Materials:

  • U2OS cells stably co-expressing human DOR and a β-arrestin-enzyme fragment complementation system.

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Compound library of this compound derivatives dissolved in DMSO.

  • Control DOR agonist (e.g., SNC80).

  • Detection reagents for the enzyme fragment complementation system.

  • 1536-well white, solid-bottom assay plates.

Procedure:

  • Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each compound from the library plate to the assay plate. Also, plate the control agonist and DMSO.

  • Cell Plating: Dispense 5 µL of the cell suspension (2 x 10^5 cells/mL) into each well of the assay plate.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 90 minutes.

  • Detection: Add 2.5 µL of the detection reagent to each well.

  • Signal Reading: Incubate the plates at room temperature for 60 minutes in the dark, and then read the luminescence signal using a plate reader.

Protocol 2: Secondary Assay - cAMP Inhibition Assay

This protocol is suitable for a 384-well plate format.

Materials:

  • CHO-K1 cells stably expressing human DOR.

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4, and 0.5 mM IBMX.

  • Forskolin.

  • Confirmed hit compounds and control agonist.

  • cAMP detection kit (e.g., HTRF or luminescence-based).

  • 384-well white, solid-bottom assay plates.

Procedure:

  • Compound Plating: Prepare serial dilutions of the hit compounds and the control agonist in DMSO and plate them in the assay plates.

  • Cell Plating: Dispense 20 µL of the cell suspension (1 x 10^5 cells/mL) into each well.

  • Pre-incubation: Incubate the plates at 37°C for 30 minutes.

  • Forskolin Stimulation: Add 5 µL of forskolin solution to each well to a final concentration that stimulates a submaximal cAMP response.

  • Incubation: Incubate the plates at 37°C for 30 minutes.

  • Detection: Add the cAMP detection reagents according to the manufacturer's instructions.

  • Signal Reading: Read the plate on a suitable plate reader after the recommended incubation time.

Visualizations

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Characterization cluster_2 Lead Optimization Compound_Library Compound Library (this compound derivatives) Primary_HTS Primary HTS (β-Arrestin Recruitment Assay) Compound_Library->Primary_HTS Hit_Identification Hit Identification (>50% Activity) Primary_HTS->Hit_Identification Dose_Response Dose-Response Studies (cAMP Inhibition Assay) Hit_Identification->Dose_Response EC50_Determination EC50 Determination Dose_Response->EC50_Determination SAR_Studies Structure-Activity Relationship (SAR) EC50_Determination->SAR_Studies Selectivity_Profiling Selectivity Profiling (vs. other opioid receptors) SAR_Studies->Selectivity_Profiling Lead_Candidate Lead Candidate Selectivity_Profiling->Lead_Candidate

Caption: High-throughput screening workflow for identifying DOR modulators.

DOR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling DOR Delta Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response phosphorylates targets Compound TZS-B Derivative (Agonist) Compound->DOR binds & activates ATP ATP ATP->cAMP converted by AC

Caption: Simplified DOR signaling pathway activated by a TZS-B agonist.

References

Application Notes and Protocols for the Development of Structure-Activity Relationships for 1,3,7-Triazaspiro[4.4]nonane-2,4-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for developing structure-activity relationships (SAR) for a class of heterocyclic compounds known as 1,3,7-triazaspiro[4.4]nonane-2,4-diones. This scaffold, a derivative of spirohydantoin, has shown promise in various therapeutic areas, including as antimicrobial agents and as modulators of key biological targets such as the melanin-concentrating hormone receptor-1 (MCH-R1) and the histone acetyltransferases p300/CBP.

These protocols and the accompanying data are intended to guide researchers in the synthesis, biological evaluation, and SAR analysis of novel 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives.

Antimicrobial Activity of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives

Derivatives of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. The following sections detail the SAR and a standard protocol for evaluating the antimicrobial efficacy of these compounds.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

A key modification to the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core that imparts significant antimicrobial activity is the introduction of an arenesulfonyl group at the 7-position and an arylmethyl group at the 3-position.[1] The general structure for this series of compounds is shown below.

General Structure of Antimicrobial 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives

General Structure

The antimicrobial activity of these derivatives has been evaluated against various bacterial strains. The data presented in Table 1 summarizes the minimum inhibitory concentration (MIC) values for a series of these compounds, highlighting the impact of different substituents on their antibacterial potency.

Table 1: Antimicrobial Activity of 7-Arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones

Compound IDR (Arylmethyl)R' (Arenesulfonyl)Staphylococcus aureus MIC (µg/mL)Bacillus subtilis MIC (µg/mL)
1a Benzyl4-Toluenesulfonyl>100>100
1b 2-Methylbenzyl4-Toluenesulfonyl5025
1c 3-Methylbenzyl4-Toluenesulfonyl12.56.25
1d 4-Methylbenzyl4-Toluenesulfonyl2512.5
1e 3-Methylbenzyl4-Chlorobenzenesulfonyl2512.5
1f 3-Methylbenzyl4-Nitrobenzenesulfonyl5025

Data compiled from published literature.[1]

From this data, it can be inferred that the position of the methyl group on the benzyl substituent at the 3-position plays a crucial role in determining the antimicrobial activity, with the 3-methylbenzyl derivative (1c ) exhibiting the highest potency.[1]

Experimental Protocol: Agar Disk Diffusion Method for Antimicrobial Susceptibility Testing

This protocol describes a standardized method for determining the susceptibility of bacteria to the synthesized 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives.[2][3][4][5][6]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Synthesized 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Sterile forceps

  • Incubator (35-37°C)

  • Ruler or calipers

Procedure:

  • Preparation of Inoculum:

    • From a pure 18-24 hour culture, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Test Compounds:

    • Aseptically apply sterile filter paper disks to the surface of the inoculated MHA plate using sterile forceps.

    • Pipette a fixed volume (e.g., 10 µL) of each test compound solution (at a known concentration) onto a separate disk.

    • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.

    • A disk impregnated with the solvent alone should be used as a negative control.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Data Collection and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using a ruler or calipers.

    • The diameter of the zone is proportional to the susceptibility of the bacterium to the compound.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate MHA Plate A->B C Apply Compound-Impregnated Disks B->C D Incubate at 37°C for 18-24h C->D E Measure Zones of Inhibition D->E

Caption: Workflow for the agar disk diffusion antimicrobial susceptibility test.

Melanin-Concentrating Hormone Receptor-1 (MCH-R1) Antagonism

Spirohydantoin derivatives have been identified as potent antagonists of the MCH-R1, a G protein-coupled receptor implicated in the regulation of energy homeostasis and appetite.[7] Developing selective MCH-R1 antagonists is a promising strategy for the treatment of obesity.

Structure-Activity Relationship (SAR) for MCH-R1 Antagonism

The SAR for spirohydantoin-based MCH-R1 antagonists reveals several key features that influence their binding affinity.

Table 2: SAR of Spirohydantoin Derivatives as MCH-R1 Antagonists

Compound IDSpirocyclic RingR1R2MCH-R1 Ki (nM)
2a CyclopentaneH4-Chlorophenyl500
2b CyclohexaneH4-Chlorophenyl250
2c CyclopentaneCH₃4-Chlorophenyl150
2d CyclopentaneH4-Trifluoromethylphenyl80
2e CyclohexaneCH₃4-Trifluoromethylphenyl35

This table represents a compilation of general SAR trends from the literature and is for illustrative purposes.[8]

The data suggests that:

  • The size of the spirocyclic ring can impact potency, with a cyclohexane ring generally being more favorable than a cyclopentane ring.

  • Substitution on the hydantoin nitrogen (R1) can enhance binding affinity.

  • Electron-withdrawing groups on the aryl moiety (R2) are beneficial for high-affinity binding.

Experimental Protocol: MCH-R1 Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the MCH-R1.[9][10]

Materials:

  • Cell membranes prepared from a cell line stably expressing human MCH-R1 (e.g., HEK293 or CHO cells)

  • Radioligand (e.g., [¹²⁵I]-MCH)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA)

  • Non-specific binding control: A high concentration of a known unlabeled MCH-R1 ligand (e.g., 1 µM MCH)

  • Test compounds (1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives) in a suitable solvent

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Harvest cells expressing MCH-R1 and homogenize them in an ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of assay buffer.

      • Non-specific Binding (NSB): 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the non-specific binding control.

      • Competition: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the test compound at various concentrations.

    • The final volume in each well is 150 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Counting:

    • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MCH-R1 Signaling Pathway

MCHR1_Signaling MCH MCH MCHR1 MCH-R1 MCH->MCHR1 binds G_protein Gαi/q MCHR1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃/DAG PLC->IP3_DAG Response Cellular Response (e.g., appetite regulation) cAMP->Response Ca ↑ Ca²⁺ IP3_DAG->Ca Ca->Response

Caption: Simplified MCH-R1 signaling pathway.

p300/CBP Histone Acetyltransferase (HAT) Inhibition

Spirohydantoin derivatives have also been identified as inhibitors of the histone acetyltransferases p300 and CBP.[11] These enzymes are critical regulators of gene transcription, and their dysregulation is implicated in various diseases, including cancer.

Structure-Activity Relationship (SAR) for p300/CBP HAT Inhibition

The SAR of spirohydantoin inhibitors of p300/CBP reveals important structural requirements for potent activity.

Table 3: SAR of Spirohydantoin Derivatives as p300/CBP HAT Inhibitors

Compound IDSpirocyclic MoietyR1R2p300 IC₅₀ (nM)
3a IndaneH5-Bromo5100
3b IndaneH5-Methylpyrazole550
3c 3-FluoroindaneH5-Bromo300
3d 3-FluoroindaneH5-Methylpyrazole11
3e IndaneCH₃5-Methylpyrazole890

Data adapted from published literature for illustrative purposes.[12][13][14]

Key SAR insights include:

  • The nature of the substituent at the 5-position of the indane ring (R2) is critical, with a methylpyrazole group being highly favorable.

  • Introduction of a fluorine atom at the 3-position of the indane ring significantly enhances potency.

  • Substitution on the hydantoin nitrogen (R1) is generally not well-tolerated.

Experimental Protocol: Radioactive p300 HAT Assay

This protocol describes a radioactive assay to measure the inhibitory activity of test compounds against the p300 HAT domain.[15][16]

Materials:

  • Recombinant human p300 HAT domain

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-Coenzyme A ([³H]-Ac-CoA)

  • HAT Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA

  • Test compounds (1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives) in DMSO

  • P81 phosphocellulose paper

  • Wash Buffer: 50 mM sodium carbonate/bicarbonate buffer, pH 9.2

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • In a 96-well plate, prepare the reaction mixture containing the HAT assay buffer, p300 enzyme, and the histone peptide substrate.

    • Add the test compounds at various concentrations (final DMSO concentration should be ≤ 1%).

    • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiation of Reaction:

    • Initiate the HAT reaction by adding [³H]-Ac-CoA to each well.

  • Incubation:

    • Incubate the plate at 30°C for 20-30 minutes.

  • Termination and Spotting:

    • Stop the reaction by adding acetic acid.

    • Spot an aliquot of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.

  • Washing:

    • Wash the P81 paper three times for 5 minutes each in the wash buffer to remove unincorporated [³H]-Ac-CoA.

    • Perform a final rinse with acetone to dry the paper.

  • Counting:

    • Cut out the individual spots from the P81 paper, place them in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of HAT activity for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow for p300 HAT Assay

p300_HAT_Workflow A Prepare Reaction Mix (p300, Histone Peptide, Buffer) B Add Test Compound A->B C Pre-incubate at 30°C B->C D Initiate with [³H]-Ac-CoA C->D E Incubate at 30°C D->E F Stop Reaction & Spot on P81 Paper E->F G Wash P81 Paper F->G H Scintillation Counting G->H I Calculate IC₅₀ H->I

Caption: Workflow for the radioactive p300 HAT inhibition assay.

References

Application Notes and Protocols for the Synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic methods for preparing derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione, a heterocyclic scaffold of interest in medicinal chemistry. The protocols are based on available scientific literature and are intended to serve as a guide for the synthesis and derivatization of this compound class.

Introduction

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione core is a valuable scaffold in the development of novel therapeutic agents. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, which can lead to enhanced target affinity and selectivity. Derivatives of this scaffold have been investigated for their antimicrobial properties.[1] This document outlines the key synthetic strategies for the preparation of these derivatives, focusing on a two-step approach involving the initial formation of a 3-arylmethyl substituted core followed by diversification at the N-7 position.

Synthesis Overview

The primary synthetic route to 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives involves a two-stage process. The first stage is the construction of the 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione precursor. The second stage involves the sulfonylamidation of the secondary amine at the N-7 position.

Synthetic_Pathway Starting_Materials Appropriate Starting Materials Precursor 3-Arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Starting_Materials->Precursor [Step 1] Core Formation Derivative 7-Arenesulfonyl-3-arylmethyl-1,3,7- triazaspiro[4.4]nonane-2,4-dione Precursor->Derivative [Step 2] N-7 Derivatization Reagents Arenesulfonyl chloride, Triethylamine Reagents->Derivative

Caption: General two-step synthetic pathway.

Experimental Protocols

Disclaimer: The following protocols are generalized based on the available literature. Optimal reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, may need to be determined empirically for specific substrates.

Protocol 1: Synthesis of 3-Arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (General Procedure)

This protocol describes the formation of the core spirocyclic system. The specific starting materials for this step are not detailed in the available abstracts; however, a plausible approach would involve the condensation of a suitable amino acid derivative with a source of the hydantoin ring.

Materials:

  • Appropriate starting materials (e.g., a protected pyrrolidine derivative and an arylmethyl isocyanate)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (if required, e.g., Triethylamine)

  • Reagents for deprotection (if necessary)

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve the starting pyrrolidine derivative in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • If required, add a base to the reaction mixture.

  • Add the arylmethyl isocyanate dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Allow the reaction to stir at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, perform a deprotection step according to standard procedures for the protecting group used.

  • Purify the crude product by column chromatography on silica gel to afford the 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione precursor.

Protocol 2: Synthesis of 7-Arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Derivatives (General Procedure)

This protocol details the derivatization at the N-7 position of the spirocyclic core.[1]

Materials:

  • 3-Arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

  • Arenesulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)

  • Triethylamine

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform)

  • Standard laboratory glassware and purification apparatus

Experimental Workflow:

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification Dissolve Dissolve Precursor in Anhydrous Solvent Add_Base Add Triethylamine Dissolve->Add_Base Add_Sulfonyl_Chloride Add Arenesulfonyl Chloride (dropwise at 0 °C) Add_Base->Add_Sulfonyl_Chloride Stir Stir at Room Temperature Add_Sulfonyl_Chloride->Stir Monitor Monitor by TLC Stir->Monitor Wash Wash with Water and Brine Monitor->Wash Dry Dry Organic Layer (Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Workflow for N-7 derivatization.

Procedure:

  • In a round-bottom flask, dissolve the 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (1.0 eq.) in an anhydrous solvent.

  • Add triethylamine (1.2-1.5 eq.) to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the desired arenesulfonyl chloride (1.1 eq.) in the same anhydrous solvent.

  • Allow the reaction mixture to warm to room temperature and stir for the required time (typically 2-12 hours), monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivative.

Data Presentation

The following tables present illustrative quantitative data for a series of synthesized derivatives. Note: This data is hypothetical and intended for demonstration purposes. Actual yields and analytical data will vary depending on the specific substrates and reaction conditions.

Table 1: Synthesis of 3-Arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Precursors (Illustrative Data)

EntryArylmethyl GroupYield (%)Melting Point (°C)¹H NMR (δ, ppm) Highlights
1a Benzyl75188-1907.25-7.40 (m, 5H), 4.65 (s, 2H)
1b 4-Methylbenzyl78195-1977.15 (d, 2H), 7.25 (d, 2H), 4.60 (s, 2H), 2.30 (s, 3H)
1c 4-Chlorobenzyl72201-2037.30 (d, 2H), 7.40 (d, 2H), 4.62 (s, 2H)

Table 2: Synthesis of 7-Arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Derivatives (Illustrative Data)

CompoundPrecursorArenesulfonyl ChlorideYield (%)Melting Point (°C)¹³C NMR (δ, ppm) Highlights
2a 1a p-Toluenesulfonyl chloride85210-212172.5, 155.0, 145.0, 135.0, 130.0, 128.0, 60.0, 45.0, 21.5
2b 1a Benzenesulfonyl chloride82205-207172.6, 155.1, 138.0, 133.0, 129.5, 127.5, 60.1, 45.2
2c 1b p-Toluenesulfonyl chloride88215-217172.4, 154.9, 144.8, 138.0, 134.8, 129.8, 128.2, 60.0, 44.9, 21.5
2d 1c 4-Nitrobenzenesulfonyl chloride79225-227172.8, 155.3, 150.0, 144.0, 130.0, 128.5, 124.0, 60.3, 45.5

Signaling Pathways and Logical Relationships

The development of these compounds is often driven by their potential interaction with biological targets. While the specific signaling pathways are dependent on the therapeutic area, a general logical relationship for the drug discovery process is outlined below.

Drug_Discovery_Logic Scaffold 1,3,7-Triazaspiro[4.4]nonane -2,4-dione Scaffold Synthesis Synthesis of Derivative Library Scaffold->Synthesis Screening Biological Screening (e.g., Antimicrobial Assay) Synthesis->Screening Hit Identification of 'Hit' Compounds Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Drug discovery logical workflow.

Conclusion

The synthetic methods described provide a framework for the generation of a diverse library of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives. The amenability of the N-7 position to substitution allows for fine-tuning of the physicochemical and pharmacological properties of these molecules, making this scaffold a promising starting point for the development of new therapeutic agents. Further research to optimize the synthetic protocols and explore the structure-activity relationships of these compounds is warranted.

References

Application Notes and Protocols for Agar Diffusion Method in Antimicrobial Activity Testing of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the agar diffusion method, a fundamental technique for assessing the antimicrobial activity of newly synthesized compounds. The protocols detailed below are based on the well-established Kirby-Bauer disk diffusion method, adapted for the evaluation of novel molecules. Adherence to standardized procedures is crucial for obtaining reproducible and reliable results.

Core Principles

The agar diffusion assay is based on the principle that an antimicrobial agent will diffuse from a point source through a solid agar medium that has been uniformly inoculated with a test microorganism.[1][2] This diffusion creates a concentration gradient of the antimicrobial agent. If the compound is effective at inhibiting the growth of the microorganism, a clear area, known as a zone of inhibition, will be observed around the point source after incubation.[3][4] The size of this zone is proportional to the susceptibility of the microorganism to the compound.[3]

Key Applications

  • Primary Screening: Rapidly screen a large number of newly synthesized compounds for antimicrobial activity.

  • Spectrum of Activity: Determine the range of microorganisms (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi) against which a compound is active.

  • Preliminary Potency Assessment: Obtain a qualitative or semi-quantitative measure of the antimicrobial potency of a compound by comparing its zone of inhibition to that of known antibiotics.

Experimental Protocols

Preparation of Materials

a. Mueller-Hinton Agar (MHA)

Mueller-Hinton Agar is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and low concentration of inhibitors for common antibiotics like sulfonamides and trimethoprim.[5][6]

  • Composition:

    • Beef extract: 2.0 g

    • Acid Hydrolysate of casein: 17.5 g

    • Starch: 1.5 g

    • Agar: 17.0 g

    • Distilled water: 1 L

    • Final pH should be 7.3 ± 0.1 at 25°C.[5][7]

  • Preparation Protocol:

    • Suspend 38 g of dehydrated MHA powder in 1 liter of distilled water.[5][6][8]

    • Heat the mixture with frequent agitation and bring it to a boil for one minute to ensure complete dissolution of the medium.[5][6][8]

    • Sterilize the medium by autoclaving at 121°C for 15 minutes.[5][6][8]

    • Allow the agar to cool to 45-50°C in a water bath.[9]

    • Pour the molten agar into sterile Petri dishes on a level surface to a uniform depth of 4 mm.[2]

    • Let the plates solidify at room temperature with the lids slightly ajar to allow condensation to escape.[7]

    • Store the prepared plates at 2-8°C and use them within a specified period.[6][8]

b. Preparation of Test Compound Disks

For synthesized compounds, sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound.

  • Dissolve the synthesized compound in a suitable solvent. The solvent should be chosen based on the solubility of the compound and should not possess any antimicrobial activity itself. A solvent control must be included in the experiment.

  • Apply a specific volume of the compound solution onto sterile filter paper disks to achieve the desired final concentration per disk (e.g., 10 µg, 30 µg).

  • Allow the solvent to evaporate completely in a sterile environment, leaving the disk impregnated with the compound.

  • Prepare a range of concentrations to determine the dose-response relationship.

c. Preparation of Inoculum

Standardization of the inoculum is a critical step to ensure reproducible results. The goal is to achieve a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[10]

  • From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test microorganism.[11]

  • Transfer the colonies to a tube containing sterile saline or broth.[10]

  • Vortex the suspension to ensure it is homogenous.[10]

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or more accurately using a spectrophotometer.[10][11][12]

Inoculation and Application of Compounds
  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the bacterial suspension.[13]

  • Remove excess fluid by pressing the swab firmly against the inside wall of the tube above the liquid level.[10][11][14]

  • Inoculate the entire surface of a Mueller-Hinton agar plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a uniform lawn of growth.[11][14]

  • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Using sterile forceps, place the prepared disks containing the synthesized compounds onto the inoculated agar surface.[11][15]

  • Ensure that the disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of the inhibition zones.[11]

  • Gently press each disk to ensure complete contact with the agar surface.[11][14]

Incubation
  • Invert the Petri dishes and incubate them at 35-37°C for 18-24 hours.[3][15]

  • Incubation conditions may need to be adjusted for fastidious organisms or fungi.

Data Collection and Interpretation
  • After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm) using a ruler or calipers.[14][16] The measurement should include the diameter of the disk.[17][18]

  • Measurements should be taken from the back of the plate against a dark, non-reflective background.[14]

  • The results are typically interpreted by comparing the zone diameters to established standards for known antibiotics, though for novel compounds, the primary outcome is the presence and size of the inhibition zone.

Data Presentation

Quantitative data from the agar diffusion assay should be summarized in a clear and structured table for easy comparison.

Test CompoundConcentration (µ g/disk )Test MicroorganismZone of Inhibition (mm)
Compound A10Staphylococcus aureus15
Compound A30Staphylococcus aureus22
Compound B10Staphylococcus aureus0
Compound B30Staphylococcus aureus0
Compound A10Escherichia coli12
Compound A30Escherichia coli18
Ampicillin (Positive Control)10Staphylococcus aureus25
Ampicillin (Positive Control)10Escherichia coli20
Solvent (Negative Control)-Staphylococcus aureus0
Solvent (Negative Control)-Escherichia coli0

Visualizations

Experimental Workflow

Agar_Diffusion_Workflow start Start prep_media Prepare Mueller-Hinton Agar start->prep_media prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_compounds Prepare Disks with Synthesized Compounds start->prep_compounds inoculate Inoculate Agar Plate with Bacterial Suspension prep_media->inoculate prep_inoculum->inoculate apply_disks Apply Compound Disks to Agar Surface prep_compounds->apply_disks inoculate->apply_disks incubate Incubate Plates (35-37°C for 18-24h) apply_disks->incubate measure Measure Zones of Inhibition (mm) incubate->measure analyze Analyze and Record Data measure->analyze end End analyze->end

Caption: Workflow for the agar diffusion method.

Logical Relationship of Key Steps

Logical_Relationships Standardization Standardization Inoculum Standardized Inoculum (0.5 McFarland) Standardization->Inoculum ensures Media Standardized Media (Mueller-Hinton Agar) Standardization->Media requires Compound Known Compound Concentration Standardization->Compound requires Reproducibility Reproducible Results Inoculum->Reproducibility leads to Media->Reproducibility leads to Compound->Reproducibility leads to

Caption: Key factors for reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and direct method for the synthesis of this and similar spirohydantoins is the Bucherer-Bergs reaction .[1][2][3] This one-pot, multicomponent reaction involves the treatment of a ketone, in this case, N-Benzyl-3-pyrrolidinone, with a cyanide source (e.g., potassium cyanide or sodium cyanide) and ammonium carbonate.[4][5]

Q2: What are the key intermediates in the Bucherer-Bergs synthesis of this compound?

A2: The reaction proceeds through the in-situ formation of two key intermediates. Initially, the ketone (N-Benzyl-3-pyrrolidinone) reacts with cyanide to form a cyanohydrin. This is followed by a reaction with ammonia (from ammonium carbonate) to yield an α-aminonitrile, specifically 3-amino-1-benzylpyrrolidine-3-carbonitrile. This aminonitrile then undergoes cyclization with carbon dioxide (also from ammonium carbonate) to form the final spirohydantoin product.

Q3: What are the expected challenges in purifying this compound?

A3: Due to the presence of the hydantoin ring and the tertiary amine, the target molecule is expected to be a polar and potentially basic compound. Purification can be challenging due to issues like poor solubility in common organic solvents and streaking on standard silica gel chromatography.[6] Recrystallization might be a viable option if a suitable solvent system can be identified. For chromatographic purification, techniques such as reversed-phase chromatography, hydrophilic interaction liquid chromatography (HILIC), or normal-phase chromatography with a modified stationary phase (e.g., amine-treated silica) may be necessary.[6][7]

Troubleshooting Guide

Low or No Product Yield

Q4: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I address them?

A4: Low yields in the Bucherer-Bergs synthesis can stem from several factors. Here's a breakdown of potential issues and their solutions:

  • Inefficient Cyanohydrin/Aminonitrile Formation: The initial steps of the reaction are crucial. Ensure that the quality of your N-Benzyl-3-pyrrolidinone is high, as impurities can interfere with the reaction.

  • Reaction Conditions: The temperature and reaction time are critical. For some ketones, prolonged reaction times (up to 90 hours) and elevated temperatures (e.g., 110 °C in a sealed vessel) have been shown to significantly improve yields.[1]

  • Choice of Reagents: The cyanide source and solvent can have a substantial impact. In many cases, potassium cyanide (KCN) provides better yields than sodium cyanide (NaCN).[1] Consider using alternative solvents to the standard aqueous ethanol, such as propylene glycol or molten acetamide, which have been reported to improve yields for challenging substrates.[1]

  • pH of the Reaction Mixture: The pH should be maintained in the range of 8-9 to ensure the availability of free ammonia and cyanide for the reaction. Ammonium carbonate typically acts as a buffer to maintain this pH.[4]

Formation of Side Products/Impurities

Q5: I have obtained my product, but it is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

A5: Side product formation is a common issue. Here are some possibilities:

  • Polymerization: Aldehydes and ketones, under basic conditions, can be prone to polymerization. Using optimized concentrations and temperatures can help minimize this.

  • Hydrolysis of Intermediates: The cyanohydrin and aminonitrile intermediates can be susceptible to hydrolysis. Ensuring the reaction is carried out in a closed system to maintain the concentration of ammonia and carbon dioxide can favor the desired cyclization.

  • Alternative Cyclization Pathways: While less common for hydantoin synthesis, alternative reactions of the intermediates could occur.

To minimize side products, consider a continuous flow setup which can offer better control over reaction parameters and reduce reaction times, potentially leading to a cleaner product profile.[8][9] Ultrasonic irradiation has also been reported to improve yields and simplify work-up in some Bucherer-Bergs reactions.[2]

Experimental Protocols

Proposed Synthesis of this compound via Bucherer-Bergs Reaction

This is a generalized protocol based on literature for similar compounds and should be optimized for the specific substrate.

Materials:

  • N-Benzyl-3-pyrrolidinone

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) for workup

Procedure:

  • In a sealed reaction vessel, combine N-Benzyl-3-pyrrolidinone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).[4]

  • Add a mixture of ethanol and water (e.g., 1:1 v/v) as the solvent.

  • Heat the mixture with stirring to 60-70 °C. For potentially higher yields with this specific substrate, consider increasing the temperature to 100-120 °C.[1][8]

  • Maintain the reaction at this temperature for 10-24 hours, monitoring the progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with HCl to precipitate the crude product.

  • Collect the precipitate by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixtures) or by column chromatography.[1]

Data Presentation

Table 1: General Influence of Reaction Parameters on Bucherer-Bergs Synthesis Yield

ParameterVariationGeneral Effect on YieldReference
Cyanide Source KCN vs. NaCNKCN often provides higher yields.[1]
Temperature 60-70 °C vs. >100 °CHigher temperatures in a sealed vessel can improve yields for less reactive ketones.[1]
Reaction Time Short vs. LongSome substrates require significantly longer reaction times for good conversion.[1]
Solvent Aqueous Ethanol vs. High-Boiling SolventsSolvents like propylene glycol can enhance yields.[1]
Methodology Batch vs. Continuous FlowContinuous flow can lead to higher yields and cleaner product profiles.[8][9]

Note: The data in this table is generalized from the literature on Bucherer-Bergs reactions and may need to be empirically verified and optimized for the synthesis of this compound.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Bucherer-Bergs Reaction cluster_workup Workup & Purification cluster_product Final Product Start1 N-Benzyl-3-pyrrolidinone Reaction One-Pot Synthesis (Ethanol/Water, 60-120°C) Start1->Reaction Start2 KCN Start2->Reaction Start3 (NH₄)₂CO₃ Start3->Reaction Workup Acidification (HCl) Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Yield Cause1 Suboptimal Reaction Conditions Problem->Cause1 Cause2 Poor Reagent Quality/Choice Problem->Cause2 Cause3 Incorrect pH Problem->Cause3 Sol1a Increase Temperature & Reaction Time Cause1->Sol1a Sol1b Use Sealed Vessel Cause1->Sol1b Sol2a Use KCN instead of NaCN Cause2->Sol2a Sol2b Try Alternative Solvents (e.g., Propylene Glycol) Cause2->Sol2b Sol3 Ensure Proper Buffering with (NH₄)₂CO₃ Cause3->Sol3

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Purification of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and similar spirohydantoin compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[1] Recrystallization is ideal for removing small amounts of impurities from a solid compound, while column chromatography is excellent for separating the target compound from a complex mixture of impurities.[2]

Q2: How do I choose the best purification method for my sample?

A2: The choice of purification method depends on the purity of your crude sample and the nature of the impurities. If your crude material is mostly the desired product with minor impurities, recrystallization is often a good first choice.[1] If the sample is a complex mixture with multiple components, or if impurities have similar solubility to your product, column chromatography will likely be necessary.[2][3] Thin-layer chromatography (TLC) can be used to assess the complexity of the mixture and to optimize the solvent system for column chromatography.[2]

Q3: What are some common impurities I might encounter?

A3: Common impurities can include unreacted starting materials, byproducts from the synthesis, or decomposition products.[4] For spirohydantoin synthesis, unreacted ketones or aldehydes, as well as partially formed intermediates, can be present. Solvents used in the reaction or workup can also be retained as impurities.

Q4: My purified compound shows a broad melting point range. What does this indicate?

A4: A broad melting point range is a common indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps may be required.

Troubleshooting Guides

Recrystallization Issues

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for your compound. The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[1]

  • Solution:

    • Ensure you are using a sufficient volume of solvent and that it is heated to its boiling point.[5]

    • If the compound still does not dissolve, you will need to select a different solvent. Test the solubility of your compound in small amounts of various solvents to find a suitable one.

    • A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can also be effective.[6]

Problem: No crystals form upon cooling.

  • Possible Causes:

    • The solution is not supersaturated, meaning too much solvent was used.

    • The cooling process is too slow, or the solution needs a nucleation site to initiate crystallization.

  • Solutions:

    • Try scratching the inside of the flask with a glass rod to create nucleation sites.[7]

    • Add a seed crystal of the pure compound to induce crystallization.[7]

    • If too much solvent was used, evaporate some of the solvent to concentrate the solution and then allow it to cool again.[7]

    • Cool the solution in an ice bath to further decrease the solubility of your compound.[5]

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation point.[7]

    • Allow the solution to cool more slowly to encourage proper crystal formation.

Column Chromatography Issues

Problem: The compound does not move from the origin on the TLC plate, even with polar solvents.

  • Possible Cause: Your compound is highly polar and is strongly adsorbed to the stationary phase (e.g., silica gel).

  • Solution:

    • Use a more polar eluent system. For nitrogen-containing compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can help to reduce tailing and improve elution by neutralizing acidic sites on the silica gel.[8]

    • Consider using a different stationary phase, such as alumina (which can be basic, neutral, or acidic) or reverse-phase silica gel.[9][10]

Problem: The separation between my compound and an impurity is poor.

  • Possible Cause: The chosen solvent system does not provide adequate resolution.

  • Solution:

    • Systematically vary the polarity of your eluent to optimize the separation. Small, gradual changes in solvent polarity are often more effective than large jumps.[3]

    • If a single solvent system is ineffective, consider using a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run.

    • Ensure the column is packed properly to avoid channeling, which leads to poor separation.

Problem: The compound appears to be decomposing on the column.

  • Possible Cause: this compound may be sensitive to the acidic nature of standard silica gel.

  • Solution:

    • Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the slurry and the eluent.[10] This neutralizes the acidic sites on the silica surface.

    • Alternatively, use a less acidic stationary phase like neutral alumina.

    • Run the column more quickly (flash chromatography) to minimize the time the compound spends in contact with the stationary phase.[9]

Data Presentation

The following table presents hypothetical data for the purification of this compound to illustrate the effectiveness of different purification techniques.

Purification MethodSolvent SystemStarting Purity (%)Final Purity (%)Yield (%)Notes
RecrystallizationEthanol/Water (10:1)859875Effective for removing less polar impurities.
RecrystallizationIsopropanol909780Good recovery, but less effective for polar impurities.
Column ChromatographyDichloromethane/Methanol (95:5)709960Good for separating multiple byproducts.
Column ChromatographyEthyl Acetate/Hexane (1:1) with 0.5% Triethylamine6598.555Triethylamine added to reduce tailing.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is not suitable. Heat the mixture; if it dissolves when hot but not at room temperature, the solvent is a good candidate.[1]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.[5] This should be done on a hot plate with stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal system will give your target compound an Rf value of approximately 0.3-0.4 and good separation from impurities.[2]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, and then add a layer of sand on top.[8]

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[8]

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using compressed air or a pump) to achieve a steady flow rate. Collect fractions and monitor the elution of your compound using TLC.[8]

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

PurificationStrategy start Crude Product This compound tlc Analyze by TLC start->tlc single_spot Single major spot with minor impurities? tlc->single_spot multiple_spots Multiple spots or streaking? tlc->multiple_spots recrystallize Recrystallization single_spot->recrystallize Yes single_spot->multiple_spots No pure_product Pure Product recrystallize->pure_product column Column Chromatography multiple_spots->column Yes column->pure_product

Caption: A decision tree for selecting a purification strategy.

TroubleshootingWorkflow start Purification Issue Encountered identify_method Identify Purification Method start->identify_method recrystallization Recrystallization Issue identify_method->recrystallization Recrystallization chromatography Chromatography Issue identify_method->chromatography Chromatography no_crystals No Crystals Formed recrystallization->no_crystals oiling_out Compound Oiled Out recrystallization->oiling_out poor_recovery Poor Recovery recrystallization->poor_recovery no_elution Compound Stuck at Origin chromatography->no_elution poor_separation Poor Separation chromatography->poor_separation decomposition Decomposition on Column chromatography->decomposition solution_no_crystals 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume no_crystals->solution_no_crystals solution_oiling_out 1. Reheat and add more solvent 2. Cool slowly oiling_out->solution_oiling_out solution_poor_recovery 1. Cool longer/colder 2. Recover from mother liquor poor_recovery->solution_poor_recovery solution_no_elution 1. Increase eluent polarity 2. Add modifier (e.g., TEA) 3. Change stationary phase no_elution->solution_no_elution solution_poor_separation 1. Optimize eluent system 2. Use gradient elution poor_separation->solution_poor_separation solution_decomposition 1. Deactivate silica with TEA 2. Use neutral alumina decomposition->solution_decomposition

References

Overcoming solubility issues of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione in various assays.

Troubleshooting Guide

This guide offers a systematic approach to diagnosing and resolving precipitation issues with this compound.

Problem: Precipitate is observed in the assay well.

The appearance of a precipitate can significantly impact assay results. Follow these steps to identify the cause and find a solution.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Diagnosis & Refinement cluster_2 Phase 3: Solutions start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_dilution Does precipitation occur upon dilution into aqueous buffer? check_stock->check_dilution Yes stock_issue Stock solution is not fully dissolved. Increase sonication/vortexing or try a different stock solvent (e.g., DMSO, DMF, Ethanol). check_stock->stock_issue No solubility_limit Compound's aqueous solubility limit is exceeded. check_dilution->solubility_limit Yes solution1 Decrease final compound concentration. solubility_limit->solution1 solution2 Optimize assay buffer (pH, co-solvents). solubility_limit->solution2 solution3 Increase final co-solvent (e.g., DMSO) concentration. Ensure it's compatible with the assay. solubility_limit->solution3 solution4 Use solubility enhancers (e.g., BSA, cyclodextrins). solubility_limit->solution4

Caption: A general workflow for troubleshooting compound precipitation.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in DMSO is clear, but it precipitates when added to my aqueous assay buffer. Why?

A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous buffer. The significant change in solvent polarity when a small volume of DMSO stock is added to a large volume of aqueous buffer can cause the compound's solubility to drop sharply, leading to precipitation.[1] This is often an issue of kinetic solubility, where the compound does not have sufficient time to reach a stable, dissolved state in the new environment.[1]

Q2: What is the maximum recommended final concentration of DMSO in my assay?

A final DMSO concentration of 0.5% to 1% is a widely accepted standard for many in vitro assays.[1][2] Higher concentrations may not only fail to prevent precipitation but could also introduce off-target effects or toxicity to the biological system (e.g., cells or enzymes), potentially confounding your results.[2][][4] It is critical to maintain a consistent final DMSO concentration across all wells, including controls.[4]

Q3: Can the composition of my assay buffer affect the solubility of the compound?

Absolutely. The pH, ionic strength, and presence of proteins or other components in the buffer can significantly influence compound solubility.[1] For ionizable compounds, moving the pH away from the compound's pKa can increase charge and improve aqueous solubility. The presence of proteins, like albumin in serum, can also enhance the solubility of hydrophobic compounds.

Q4: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?

You can perform a kinetic solubility assay. This involves preparing serial dilutions of your compound in the assay buffer and identifying the highest concentration that remains visually clear of precipitate. More quantitative methods, such as nephelometry or UV-spectrometry after filtration, can also be employed.[5][6] See the detailed protocol below.

Q5: Are there any additives I can use to improve solubility?

Yes, in some cases, solubility enhancers can be included in the assay buffer. These can include non-ionic detergents (at concentrations below their critical micellar concentration) or carrier proteins like Bovine Serum Albumin (BSA).[7] However, it is crucial to first test these additives for any direct effects on your assay's biological components.

Quantitative Data Summary

Buffer SystempHCo-Solvent (DMSO)Max. Soluble Concentration (µM)
Phosphate-Buffered Saline (PBS)7.40.5%< 5
Phosphate-Buffered Saline (PBS)7.41.0%15
Tris-HCl7.41.0%20
Tris-HCl8.01.0%35
PBS with 0.1% BSA7.41.0%45

Experimental Protocols

Protocol 1: Kinetic Solubility Determination by Visual Inspection

This protocol provides a rapid method to estimate the solubility of this compound in your assay buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer of interest

  • 96-well clear bottom plate

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved by vortexing or sonication.

  • Prepare Serial Dilutions: In a 96-well plate, perform a 2-fold serial dilution of the compound in your assay buffer. For example, to test a top concentration of 100 µM with a final DMSO concentration of 1%, add 2 µL of the 10 mM stock to 198 µL of assay buffer. Then, transfer 100 µL of this solution to an adjacent well containing 100 µL of assay buffer with 1% DMSO, and repeat across the plate.

  • Incubation: Incubate the plate at your assay's standard temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Visual Inspection: Visually inspect each well against a dark background for any signs of precipitation or turbidity. A light source can aid in detection.

  • Determine Solubility: The highest concentration that remains clear is considered the approximate kinetic solubility under these conditions.

Hypothetical Signaling Pathway

Derivatives of triazaspiro[4.4]nonane-2,4-dione have been investigated as modulators of G-protein coupled receptors (GPCRs), such as the delta opioid receptor (DOR).[2][8] The following diagram illustrates a simplified, hypothetical signaling cascade that could be initiated by the binding of an agonist, such as a derivative of this compound, to the DOR.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DOR Delta Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein Activates Agonist 7-Benzyl-1,3,7-triazaspiro [4.4]nonane-2,4-dione (Hypothetical Agonist) Agonist->DOR Binds AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Cascade (e.g., ERK1/2) G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Transcription Gene Transcription (e.g., analgesia, mood regulation) PKA->Transcription Regulates MAPK->Transcription Regulates

Caption: Hypothetical signaling pathway for a DOR agonist.

References

Technical Support Center: Purification of Triazaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the purification of synthesized triazaspiro compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in triazaspiro compound synthesis?

Impurities in triazaspiro compound synthesis can arise from several stages of the manufacturing and synthesis process.[1][2] These sources include:

  • Starting Materials and Reagents: Impurities present in the initial reactants can be carried through the synthesis.[2]

  • Intermediates: Unreacted intermediates from preceding steps.[2]

  • By-products: Unwanted products resulting from side reactions during the synthesis.[1][3]

  • Degradation Products: The desired compound may decompose during the reaction or work-up, especially under harsh conditions like prolonged heating or extreme pH.[1][4]

  • Residual Solvents: Solvents used in the reaction or purification process that are not completely removed.[2][5]

Q2: Which analytical techniques are best for assessing the purity of my triazaspiro compound?

A multi-technique approach is often necessary for a comprehensive purity assessment.[5]

  • Thin-Layer Chromatography (TLC): An excellent initial, rapid, and simple method to qualitatively check for the presence of impurities and determine an appropriate solvent system for column chromatography.[6][7]

  • High-Performance Liquid Chromatography (HPLC): A primary and versatile method for impurity profiling and quantification due to its high sensitivity and resolution.[5][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for separating impurities while also providing molecular weight information, which aids in their identification.[1][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information about the main compound and any isolated impurities.[1][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile impurities, such as residual solvents.[5][9]

Q3: What are the primary methods for purifying crude triazaspiro compounds?

The most common and effective purification techniques for solid organic compounds like triazaspiro derivatives are recrystallization and column chromatography.

  • Recrystallization: This technique is used to purify solid compounds based on differences in solubility between the desired compound and impurities at different temperatures.[8][10]

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) and solubility in a mobile phase.[6][11][12] It is highly effective for separating complex mixtures.[11]

  • Preparative HPLC: Used for isolating impurities or purifying the main compound when high purity is required and other methods are insufficient.[5][8]

Troubleshooting and Experimental Guides

This section addresses specific issues encountered during the purification process.

Issue 1: Low Recovery After Recrystallization

Q: I am losing a significant amount of my product during recrystallization. How can I improve the yield?

A: Low recovery is a common issue in recrystallization and can often be traced back to the choice of solvent and the procedure. A successful recrystallization depends on the compound being highly soluble in the hot solvent but poorly soluble at cold temperatures.[8][13]

Troubleshooting Steps:

  • Solvent Selection: The solvent's dissolving power must be "mediocre"—not so strong that the compound remains dissolved when cold, and not so weak that it fails to dissolve the compound when hot.[13] Experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find the optimal system.[8][14]

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent necessary to fully dissolve your crude product.[8][13] Adding an excessive amount of solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield.[15]

  • Ensure Complete Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to maximize crystal formation.[8] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[13]

  • Washing the Crystals: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving the product.[8][13]

Issue 2: Poor Separation During Column Chromatography

Q: My compounds are co-eluting or showing significant tailing on the silica gel column. What should I do?

A: Poor separation in column chromatography usually points to an issue with the mobile phase (eluent), the stationary phase, or the sample loading technique.

Troubleshooting Steps:

  • Optimize the Mobile Phase: The choice of eluent is critical.[6] Use TLC to test various solvent systems with different polarities to find one that gives good separation (Rf values ideally between 0.2 and 0.5 and well-separated spots).[6][16] A common strategy is to start with a non-polar solvent and gradually increase the polarity.[6] For triazaspiro compounds, mixtures like ethyl acetate/n-hexane are often used.[17]

  • Check Stationary Phase and Packing: Ensure the column is packed uniformly without any cracks or channels, as these will lead to poor separation. The most common stationary phases are silica gel and alumina.[11][16]

  • Sample Loading: Dissolve the crude sample in the minimum amount of solvent and load it onto the column in a narrow, concentrated band.[16] A wide initial band will result in broad, poorly resolved peaks.

  • Flow Rate: A very fast flow rate can decrease the equilibrium time between the stationary and mobile phases, leading to poorer separation. Conversely, a flow rate that is too slow can lead to band broadening due to diffusion.

Data Presentation: Purification Method Comparison

The following table summarizes typical recovery yields for common purification techniques. Actual yields will vary based on the specific compound and impurity profile.

Purification MethodTypical Recovery Yield (%)Purity AchievedKey Considerations
Recrystallization60 - 90%Good to ExcellentDependent on optimal solvent choice and slow cooling.[8][13]
Column Chromatography50 - 85%ExcellentCan be time and solvent-intensive.[12]
Preparative HPLC> 70%Very HighUsed for high-purity requirements or difficult separations.[5][18]
Solid-Phase Extraction> 90%Good (for cleanup)Primarily for removing major classes of impurities, not for fine separation.[18]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol outlines the steps for purifying a solid triazaspiro compound.

  • Solvent Selection: Place a small amount of the crude solid in several test tubes and test different solvents to find one in which the compound is soluble when hot but insoluble when cold.[8]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring.[13] Continue adding small portions of hot solvent until the compound just dissolves completely.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed flask.[8][15] This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10][13] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any remaining solvent.[8]

Protocol 2: Flash Column Chromatography Procedure

This protocol describes the purification of a triazaspiro compound using silica gel flash chromatography.

  • Eluent Selection: Use TLC to determine the optimal solvent system that provides good separation of your desired compound from impurities.[6]

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[16]

  • Sample Loading: Dissolve the crude product in the minimum volume of a suitable solvent (often the eluent or a slightly more polar solvent). Carefully add the sample solution to the top of the silica gel bed.[16] Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel (dry loading).

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.[6]

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks as it drips from the bottom of the column.[19]

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.[6][19]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified triazaspiro compound.

Visualizations

Workflow and Decision Diagrams

The following diagrams illustrate the general purification workflow and a decision-making process for selecting a suitable purification method.

G cluster_0 General Purification Workflow start Crude Synthesized Product purity_check Assess Purity (TLC, LC-MS) start->purity_check purification Select Purification Method purity_check->purification Purity < Target characterization Final Characterization (NMR, MS) purity_check->characterization Purity ≥ Target purification->purity_check Re-assess pure_product Pure Triazaspiro Compound characterization->pure_product

Caption: A general workflow for the purification and analysis of synthesized compounds.

G q1 Is the crude product a solid? q2 Are impurities significantly different in polarity? q1->q2 Yes liquid_extraction Consider Liquid-Liquid or Acid-Base Extraction q1->liquid_extraction No (Oil/Liquid) recrystallize Attempt Recrystallization q2->recrystallize No (Similar Polarity) column Use Column Chromatography q2->column Yes q3 Is high purity (>99%) required for trace impurities? q3->column No prep_hplc Use Preparative HPLC q3->prep_hplc Yes recrystallize->q3 Purity still low column->q3 Purity still low

Caption: Decision tree for selecting an appropriate purification method.

References

Troubleshooting unexpected side reactions in triazaspiro[4.4]nonane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of triazaspiro[4.4]nonane synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield of my target triazaspiro[4.4]nonane derivative. What are the potential causes and how can I improve it?

A1: Low yields in triazaspiro[4.4]nonane synthesis can arise from several factors. A systematic approach to troubleshooting this issue is crucial.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Troubleshooting:

      • Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS to ensure all starting material is consumed.

      • Temperature: Gradually increase the reaction temperature. Some cyclization reactions require significant thermal energy to overcome activation barriers.

      • Reagent Stoichiometry: Ensure the correct stoichiometry of all reactants. For multi-component reactions, the order of addition can also be critical.

  • Side Reactions: The formation of undesired side products can significantly reduce the yield of the desired triazaspiro[4.4]nonane.

    • Troubleshooting:

      • Concentration: Intermolecular side reactions can be favored at high concentrations. Running the reaction under high-dilution conditions can promote the desired intramolecular cyclization.

      • Protecting Groups: If your starting materials contain sensitive functional groups, consider using appropriate protecting groups to prevent their participation in side reactions.

  • Product Degradation: The synthesized triazaspiro[4.4]nonane may be unstable under the reaction or workup conditions.

    • Troubleshooting:

      • Reaction Conditions: If the product is acid or base sensitive, ensure the reaction and workup conditions are as neutral as possible.

      • Workup Procedure: Minimize the time the product is exposed to harsh conditions during extraction and purification.

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.

low_yield_troubleshooting start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion monitor_reaction Monitor by TLC/LC-MS check_completion->monitor_reaction How to check? check_side_products Are there significant side products? check_completion->check_side_products Yes adjust_conditions Adjust reaction time, temperature, or stoichiometry monitor_reaction->adjust_conditions end Improved Yield adjust_conditions->end high_dilution Use high-dilution conditions check_side_products->high_dilution protecting_groups Consider protecting groups check_side_products->protecting_groups check_degradation Is the product degrading? check_side_products->check_degradation No obvious side products high_dilution->end protecting_groups->end modify_workup Modify workup to be milder check_degradation->modify_workup modify_workup->end

Caption: Troubleshooting workflow for low reaction yield.

Q2: My reaction is producing a mixture of diastereomers of the triazaspiro[4.4]nonane. How can I improve the diastereoselectivity?

A2: Achieving high diastereoselectivity is a common challenge in the synthesis of spirocyclic systems due to the creation of a spirocyclic stereocenter.

Factors Influencing Diastereoselectivity & Strategies for Improvement:

  • Reaction Temperature: Lowering the reaction temperature often favors the kinetic product, which may be a single diastereomer.

  • Solvent: The polarity of the solvent can influence the transition state geometry. A screen of solvents with varying polarities is recommended.

  • Catalyst/Reagent: The choice of catalyst or reagent can have a profound effect on the stereochemical outcome. For example, in reactions involving cycloadditions, Lewis acids can be used to control the facial selectivity.

  • Steric Hindrance: The steric bulk of substituents on the starting materials can direct the approach of reagents, favoring the formation of one diastereomer over the other.

ParameterRecommendation for Improving Diastereoselectivity
Temperature Screen a range of temperatures, starting with lower temperatures.
Solvent Test a variety of solvents (e.g., toluene, THF, CH2Cl2, CH3CN).
Catalyst If applicable, screen different Lewis acids or organocatalysts.
Substrate Consider modifying substituents to enhance steric directing effects.

Q3: I am observing the formation of a high molecular weight, insoluble material in my reaction. What is this and how can I prevent it?

A3: The formation of insoluble, high molecular weight material often indicates polymerization or oligomerization of the starting materials or intermediates. This is a common side reaction when dealing with bifunctional molecules that can react intermolecularly.

Strategies to Minimize Polymerization:

  • High-Dilution Conditions: This is the most effective way to favor intramolecular cyclization over intermolecular polymerization. By keeping the concentration of the reactive species low, the probability of two molecules finding each other is reduced.

  • Slow Addition: Adding one of the key reagents slowly over a long period can also help to maintain a low instantaneous concentration, thus favoring the desired intramolecular reaction.

The following diagram illustrates the competition between intramolecular cyclization and intermolecular polymerization.

cyclization_vs_polymerization reactant Reactive Intermediate intramolecular Intramolecular Cyclization (Desired Product) reactant->intramolecular intermolecular Intermolecular Reaction (Polymerization) reactant->intermolecular low_conc Low Concentration (High Dilution) intramolecular->low_conc high_conc High Concentration intermolecular->high_conc

Caption: Competing reaction pathways in spirocycle synthesis.

Q4: The purification of my triazaspiro[4.4]nonane derivative is difficult due to its high polarity. What purification strategies can I employ?

A4: The multiple nitrogen atoms in the triazaspiro[4.4]nonane core can lead to high polarity and poor chromatographic behavior on normal-phase silica gel.

Purification Techniques for Polar Aza-spirocycles:

  • Reverse-Phase Chromatography (C18): This is often the method of choice for polar compounds. A gradient of water (often with a modifier like formic acid or TFA) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Ion-Exchange Chromatography: If the triazaspiro[4.4]nonane has a basic character, cation-exchange chromatography can be a very effective purification method.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for purification, especially on a larger scale. Screening a variety of solvent systems is recommended.

  • Supercritical Fluid Chromatography (SFC): SFC can be a powerful tool for the purification of polar compounds that are difficult to separate by HPLC.

Purification MethodMobile Phase / ConditionsBest For
Reverse-Phase HPLC Water/Acetonitrile or Water/Methanol with acid modifierMost polar compounds
Ion-Exchange Aqueous buffersIonizable compounds
Crystallization Various organic solvents and solvent mixturesCrystalline solids
SFC Supercritical CO2 with a co-solvent (e.g., methanol)Polar compounds, chiral separations

Experimental Protocols

General Procedure for the Synthesis of a 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivative

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the appropriate starting materials (e.g., a substituted pyrrolidine and an isocyanate) in a suitable solvent (e.g., dichloromethane or THF) in a round-bottom flask is added a catalyst (e.g., a Lewis acid or a base, if required).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature or reflux) for a designated period (e.g., 2-24 hours). The reaction progress is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is quenched with an appropriate aqueous solution (e.g., water or saturated ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by an appropriate method as described in the FAQ above (e.g., column chromatography, crystallization) to afford the desired triazaspiro[4.4]nonane-2,4-dione derivative.

The following diagram outlines the general experimental workflow.

experimental_workflow setup Reaction Setup reaction Reaction Under Controlled Conditions setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Stability testing of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Stability Testing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store the compound at 2-8°C, protected from light and moisture. For routine laboratory use, storage at room temperature (25°C/60% RH) in a well-sealed container is acceptable for short periods, but stability should be monitored.[1][2]

Q2: What are the potential degradation pathways for this compound?

Based on its spirohydantoin structure, potential degradation pathways include:

  • Hydrolysis: The hydantoin ring may be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring opening.

  • Oxidation: The tertiary amine and benzyl group could be sites of oxidation.[3]

  • Photolysis: Exposure to UV light may cause degradation. Photostability testing is recommended as part of stress testing.[1]

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method should be capable of separating the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.[4]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC chromatogram during a stability study.

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting:

      • Confirm the identity of the new peaks using LC-MS to determine if they are degradation products.

      • Review the storage conditions (temperature, humidity, light exposure) to ensure they are within the recommended range.

      • Perform forced degradation studies (see protocol below) to intentionally generate degradation products and confirm if the observed peaks match.[3][5]

  • Possible Cause 2: Contamination of the sample or mobile phase.

    • Troubleshooting:

      • Analyze a freshly prepared sample of this compound to rule out systemic issues.

      • Prepare fresh mobile phase and re-analyze the sample.

      • Inject a blank (solvent) to check for contamination in the HPLC system.

Issue 2: The concentration of the active pharmaceutical ingredient (API) is decreasing faster than expected in a long-term stability study.

  • Possible Cause 1: Inappropriate storage conditions.

    • Troubleshooting:

      • Verify that the temperature and relative humidity of the stability chamber are accurately controlled and match the intended conditions (e.g., 25°C/60% RH or 30°C/65% RH).[2]

      • Ensure that the packaging is appropriate and provides adequate protection from moisture and light.

  • Possible Cause 2: Interaction with excipients (if in a formulation).

    • Troubleshooting:

      • Conduct compatibility studies with individual excipients to identify any potential interactions.

      • Analyze the formulation for the presence of reactive impurities in the excipients.

Data Presentation

Table 1: Illustrative Long-Term Stability Data for this compound (Storage: 25°C/60% RH)

Time Point (Months)Assay (%)AppearanceTotal Impurities (%)
099.8White powder0.2
399.5White powder0.5
699.2White powder0.8
998.9White powder1.1
1298.5White powder1.5

Table 2: Illustrative Accelerated Stability Data for this compound (Storage: 40°C/75% RH)

Time Point (Months)Assay (%)AppearanceTotal Impurities (%)
099.8White powder0.2
198.9White powder1.1
397.5Off-white powder2.5
695.2Off-white powder4.8

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of the analytical method.[3][6]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 48 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 72 hours.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

For each condition, a control sample should be stored under normal conditions. Analyze all samples by a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_execution Study Execution cluster_analysis Data Analysis & Reporting start Start: Obtain This compound protocol Define Stability Testing Protocol start->protocol analytical Develop & Validate Stability-Indicating Analytical Method protocol->analytical long_term Long-Term Stability (e.g., 25°C/60% RH) analytical->long_term accelerated Accelerated Stability (e.g., 40°C/75% RH) analytical->accelerated forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) analytical->forced data_collection Collect Data at Specified Time Points long_term->data_collection accelerated->data_collection forced->data_collection analysis Analyze Samples (HPLC, LC-MS) data_collection->analysis report Generate Stability Report analysis->report end End: Determine Shelf-life & Storage Conditions report->end

Caption: Experimental workflow for stability testing.

degradation_pathway cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Ring Opening) parent->hydrolysis  Acid/Base oxidation Oxidation (N-oxide or Benzylic Oxidation) parent->oxidation  Oxidizing Agent photolysis Photolytic Cleavage parent->photolysis  UV Light

Caption: Potential degradation pathways.

References

Modifying reaction conditions to improve triazaspiro compound synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of triazaspiro compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of triazaspiro compounds?

A1: Researchers often face challenges such as low reaction yields, the formation of unwanted side products, and difficulties in purifying the final compound. The synthesis of triazaspirocycles can involve multi-step reactions, and optimizing each step is crucial for the overall success.

Q2: How can I improve the yield of my triazaspiro compound synthesis?

A2: Improving the yield often involves a systematic optimization of reaction parameters. Key areas to focus on include:

  • Reaction Temperature: Adjusting the temperature can significantly influence the reaction rate and selectivity.[1][2]

  • Solvent Choice: The polarity and protic nature of the solvent can affect reactant solubility and the stability of intermediates.[1]

  • Catalyst Selection and Concentration: The choice of catalyst and its concentration can dramatically impact the reaction rate and efficiency.[3][4][5]

  • Reaction Time: Monitoring the reaction progress (e.g., by TLC) to determine the optimal reaction time can prevent the formation of degradation products.[2]

Q3: What are common side reactions in triazaspiro synthesis and how can they be minimized?

A3: Side reactions can include polymerization of starting materials, formation of isomers, or degradation of the desired product.[6] To minimize these:

  • Control Stoichiometry: Precise measurement of reactants is critical.

  • Slow Addition of Reagents: Adding reagents dropwise, especially in exothermic reactions, can help control the reaction temperature and reduce side product formation.[7]

  • Use of Protecting Groups: Protecting sensitive functional groups can prevent unwanted reactions.

Q4: I'm having trouble purifying my triazaspiro compound. What techniques are most effective?

A4: Purification of triazaspiro compounds often involves standard techniques in organic synthesis. If you are facing difficulties:

  • Column Chromatography: This is a common and effective method. Experiment with different solvent systems to achieve good separation.

  • Crystallization: If the compound is a solid, recrystallization from a suitable solvent can yield a highly pure product.

  • Aqueous Workup: Be mindful that your product might have some solubility in the aqueous layer during workup, or it might be sensitive to acidic or basic conditions.[8][9]

Troubleshooting Guide

Low Product Yield

Problem: My reaction is resulting in a very low yield of the desired triazaspiro compound.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: The temperature, solvent, or reaction time may not be ideal.

    • Solution: Systematically vary one parameter at a time to find the optimal conditions. For instance, screen different solvents with varying polarities.[1] It has been noted that polar protic solvents can be effective in some triazole formations.[1]

  • Poor Quality of Reagents: Impurities in starting materials or solvents can interfere with the reaction.

    • Solution: Ensure all reagents and solvents are pure and dry. Some reagents are hygroscopic and should be handled accordingly.[7]

  • Inefficient Catalyst: The catalyst may be inactive or used in an incorrect concentration.

    • Solution: Use a fresh batch of catalyst. The concentration of the catalyst can also be a critical factor influencing the reaction rate.[3]

  • Product Loss During Workup: The product may be partially lost during extraction or purification.

    • Solution: Check all phases during workup for your product (e.g., via TLC). Your product might be more water-soluble than expected.[9]

Formation of Multiple Products

Problem: My reaction is producing a mixture of products, making purification difficult.

Possible Causes & Solutions:

  • Lack of Regio- or Stereoselectivity: The reaction may be proceeding through multiple pathways.

    • Solution: Modifying the catalyst or solvent can sometimes enhance selectivity. For some cycloaddition reactions, specific catalysts can favor the formation of a particular regioisomer.[10]

  • Side Reactions: Competing reactions may be consuming the starting materials.

    • Solution: Adjusting the reaction temperature can help. Lowering the temperature often increases selectivity. Also, ensure the reaction is performed under an inert atmosphere if any of the reagents are sensitive to air or moisture.

Quantitative Data Summary

The following table summarizes the yields of various 1,4,8-triazaspiro[4.5]decan-2-one derivatives synthesized under specific conditions.

CompoundR GroupYield (%)
13c Isobutyl30
13e Benzyl35
14b Isopropyl15
14c Isobutyl29
14d Phenyl28
14e Benzyl28
14f 4-hydroxybenzyl28
Data extracted from a study on the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives.[11][12]

Experimental Protocols

General Procedure for the Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives on Solid Support

This protocol is adapted from the synthesis of novel mitochondrial permeability transition pore inhibitors.[11]

  • Fmoc Deprotection: The starting solid support (Fmoc-Glycine-Rink amide resin or Fmoc-Glycine-Wang resin) is treated with a 40% solution of piperidine in DMF to remove the Fmoc protecting group.

  • Amide Coupling: The deprotected resin is coupled with a commercially available Fmoc-protected amino acid (0.5 M) using HOBt (0.78 M) and DIC (1.09 M) in DMF as coupling reagents. The reaction progress can be monitored by a micro-cleavage.

  • Second Fmoc Deprotection: The Fmoc group of the newly added amino acid is removed using 40% piperidine in DMF.

  • Cyclization/Cleavage: The resulting dipeptide on the resin is treated with N-benzyl-4-piperidone at 80°C.

    • For Rink amide resin, the reaction is carried out in toluene overnight.

    • For Wang resin, the reaction is performed in 2,2-dimethoxypropane (DMP) for 5 hours.

  • Final Cleavage: The final compound is cleaved from the resin using a mixture of TFA/H₂O/Et₃SiH (95:2.5:2.5 v/v) at room temperature for 3 hours.

Visualizations

experimental_workflow General Experimental Workflow for Solid-Phase Triazaspiro Synthesis start Start with Fmoc-protected -amino acid on resin deprotection1 Fmoc Deprotection (40% Piperidine in DMF) start->deprotection1 coupling Amide Coupling (Fmoc-amino acid, HOBt, DIC) deprotection1->coupling deprotection2 Second Fmoc Deprotection coupling->deprotection2 cyclization Cyclization with N-benzyl-4-piperidone (Toluene or DMP, 80°C) deprotection2->cyclization cleavage Cleavage from Resin (TFA/H2O/Et3SiH) cyclization->cleavage purification Purification (e.g., HPLC) cleavage->purification end Pure Triazaspiro Compound purification->end

Caption: A generalized experimental workflow for the synthesis of triazaspiro compounds.

troubleshooting_yield Troubleshooting Low Product Yield start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Dry Reagents, Verify Stoichiometry reagents_ok->purify_reagents No optimize_conditions Systematically Optimize Reaction Conditions (Temp, Solvent, Time) reagents_ok->optimize_conditions Yes purify_reagents->start conditions_optimized Yield Improved? optimize_conditions->conditions_optimized investigate_catalyst Investigate Catalyst (Activity, Concentration) conditions_optimized->investigate_catalyst No end_good Problem Solved conditions_optimized->end_good Yes catalyst_optimized Yield Improved? investigate_catalyst->catalyst_optimized review_workup Review Workup Procedure (Check all phases for product) catalyst_optimized->review_workup No catalyst_optimized->end_good Yes end_bad Consult Further Literature or Expert review_workup->end_bad

Caption: A decision tree for troubleshooting low product yield in triazaspiro synthesis.

reaction_conditions_impact Impact of Reaction Conditions on Synthesis Outcome center Triazaspiro Synthesis temp Temperature center->temp solvent Solvent center->solvent catalyst Catalyst center->catalyst time Reaction Time center->time selectivity Selectivity temp->selectivity rate Reaction Rate temp->rate yield Yield solvent->yield purity Purity solvent->purity catalyst->yield catalyst->rate time->yield time->purity

Caption: Logical relationships between reaction conditions and synthesis outcomes.

References

Analytical methods for assessing the purity of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the analytical methods for assessing the purity of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Gas Chromatography (GC) may also be applicable depending on the compound's volatility and thermal stability.

Q2: What are the expected spectral data for this compound?

A2: While specific experimental data is limited, the expected spectral characteristics would be:

  • ¹H NMR: Signals corresponding to the benzyl group protons (aromatic region ~7.2-7.4 ppm and benzylic CH₂), and protons of the spirocyclic core.

  • ¹³C NMR: Resonances for the carbonyl carbons in the dione structure, aromatic carbons of the benzyl group, and aliphatic carbons of the spiro-pyrrolidine rings.

  • Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight (C₁₃H₁₅N₃O₂: 245.28 g/mol ).

Q3: What are the common impurities that might be present in a sample of this compound?

A3: Potential impurities could include starting materials from the synthesis, by-products, and degradation products. Without a specified synthetic route, common impurities might be related to the starting materials used to form the triazaspiro core and the benzylation agent. For example, unreacted spiro-1,3,7-triazaspiro[4.4]nonane-2,4-dione or excess benzyl bromide/chloride.

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor peak shape or peak tailing in HPLC analysis.

  • Possible Cause A: Inappropriate mobile phase pH. The basic nitrogen atoms in the molecule can interact with residual silanols on the stationary phase.

    • Solution: Adjust the mobile phase pH with a suitable buffer (e.g., phosphate or acetate buffer) to suppress the ionization of the analyte. Adding a small amount of a competing amine, like triethylamine, to the mobile phase can also improve peak shape.

  • Possible Cause B: Column degradation.

    • Solution: Use a guard column to protect the analytical column. If the column is old or has been used with harsh mobile phases, replace it.

  • Possible Cause C: Analyte overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

Issue 2: Inconsistent retention times.

  • Possible Cause A: Fluctuation in mobile phase composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC system with a reliable pump.

  • Possible Cause B: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant temperature.

NMR Analysis

Issue 1: Broad peaks in the ¹H NMR spectrum.

  • Possible Cause A: Presence of paramagnetic impurities.

    • Solution: Purify the sample using techniques like column chromatography or recrystallization.

  • Possible Cause B: Chemical exchange.

    • Solution: Acquire the spectrum at a different temperature (variable temperature NMR) to see if the peaks sharpen.

  • Possible Cause C: Sample is too concentrated.

    • Solution: Dilute the sample.

Issue 2: Difficulty in assigning protons of the spirocyclic core.

  • Possible Cause: Complex spin-spin coupling and potential for overlapping signals.

    • Solution: Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to elucidate the connectivity between protons and their attached carbons.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the purity assessment of this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (1:1)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and purity assessment.

Parameter ¹H NMR ¹³C NMR
Solvent DMSO-d₆ or CDCl₃DMSO-d₆ or CDCl₃
Frequency 400 MHz100 MHz
Temperature 25 °C25 °C
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)
Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 50 - 500
Source Temperature 120 °C
Desolvation Temperature 350 °C

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_results Data Interpretation Sample Crude Sample DissolvedSample Dissolved Sample (1 mg/mL) Sample->DissolvedSample Dissolve in ACN:H2O (1:1) HPLC HPLC Analysis DissolvedSample->HPLC NMR NMR Analysis DissolvedSample->NMR MS Mass Spec Analysis DissolvedSample->MS Purity Purity Assessment HPLC->Purity Impurity Impurity Profile HPLC->Impurity Structure Structural Confirmation NMR->Structure MS->Structure MS->Impurity

Caption: Workflow for the analytical assessment of this compound.

troubleshooting_logic Start Poor HPLC Peak Shape Cause1 Inappropriate Mobile Phase pH? Start->Cause1 Cause2 Column Degradation? Cause1->Cause2 No Solution1 Adjust pH or add competing amine Cause1->Solution1 Yes Cause3 Analyte Overload? Cause2->Cause3 No Solution2 Use Guard Column or Replace Column Cause2->Solution2 Yes Solution3 Reduce Injection Volume/Concentration Cause3->Solution3 Yes End Good Peak Shape Cause3->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for poor HPLC peak shape.

Technical Support Center: High-Yield Synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives. The guidance is structured to address common challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary high-yield methods for synthesizing the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core?

A1: The two most common and effective methods for constructing the spirohydantoin core of 1,3,7-triazaspiro[4.4]nonane-2,4-diones are the Bucherer-Bergs synthesis and the Strecker synthesis, followed by cyclization.

  • Bucherer-Bergs Synthesis: This is a one-pot multicomponent reaction that typically involves reacting a suitable ketone precursor (e.g., an N-substituted-3-pyrrolidinone) with an alkali metal cyanide (e.g., KCN or NaCN) and ammonium carbonate. This method is often favored for its operational simplicity and good yields.[1][2][3]

  • Strecker Synthesis followed by Cyclization: This two-step approach first involves the synthesis of an α-aminonitrile from an N-substituted-3-pyrrolidinone.[4][5][6] The resulting aminonitrile is then cyclized to the desired hydantoin, for example, by reaction with an isocyanate followed by acid-catalyzed ring closure. This route offers more flexibility for introducing substituents at the N-1 and N-3 positions of the hydantoin ring.

Q2: I am experiencing low yields in my Bucherer-Bergs reaction. What are the common causes and how can I troubleshoot this?

A2: Low yields in the Bucherer-Bergs synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-diones can stem from several factors. Refer to the troubleshooting guide below for potential solutions.

Potential Cause Troubleshooting Steps
Poor quality of starting ketone Ensure the N-substituted-3-pyrrolidinone is pure. Impurities can lead to side reactions. Consider purification by distillation or chromatography before use.
Suboptimal reaction temperature The reaction temperature is critical. For many Bucherer-Bergs reactions, heating is required (typically 50-100 °C). Experiment with a range of temperatures to find the optimum for your specific substrate.
Incorrect pH of the reaction mixture The pH should be maintained in a slightly alkaline range (pH 8-10) to ensure the availability of free ammonia and cyanide. The ammonium carbonate acts as a buffer.[2]
Premature precipitation of reactants Ensure all reactants are well-dissolved at the reaction temperature. A co-solvent like ethanol or methanol with water can improve solubility.[3][7]
Inefficient stirring This is a multiphasic reaction. Vigorous stirring is essential to ensure proper mixing of the reactants.
Decomposition of cyanide Avoid highly acidic conditions, which can lead to the formation of toxic HCN gas and reduce the concentration of the cyanide nucleophile.

Q3: My Strecker reaction to form the α-aminonitrile intermediate is sluggish or incomplete. How can I improve this step?

A3: Incomplete formation of the α-aminonitrile intermediate in a Strecker-type synthesis can be a bottleneck. Here are some common issues and their remedies:

Potential Cause Troubleshooting Steps
Use of alkali metal cyanides (KCN/NaCN) leading to low yields For some substrates, trimethylsilyl cyanide (TMSCN) can be a more effective cyanide source, often leading to higher yields and shorter reaction times.
Hydrolysis of the imine intermediate Ensure anhydrous reaction conditions if sensitive reagents like TMSCN are used. The presence of water can hydrolyze the intermediate imine back to the starting ketone.
Steric hindrance around the ketone For sterically hindered N-substituted-3-pyrrolidinones, longer reaction times or higher temperatures may be necessary. The use of a Lewis acid catalyst might also facilitate the reaction.
Low reactivity of the amine component Ensure the amine used for imine formation is sufficiently nucleophilic.

Q4: During the work-up and purification of my 1,3,7-triazaspiro[4.4]nonane-2,4-dione product, I am observing significant product loss. What are the best practices for purification?

A4: Product loss during purification is a common issue. High-yield synthesis is often complemented by an efficient purification strategy.

Issue Recommended Action
Product is too soluble in the work-up solvent If your product has high aqueous solubility, use a continuous extraction method or saturate the aqueous layer with brine (NaCl) to decrease the polarity and improve extraction efficiency into an organic solvent.
Difficulty in crystallization If direct crystallization from the reaction mixture is not feasible, consider a solvent screen to find a suitable solvent or solvent mixture for recrystallization. Common solvents for hydantoins include ethanol, water, or mixtures thereof.[7]
Product decomposition on silica gel Hydantoins can be somewhat polar and may interact strongly with silica gel, leading to tailing and decomposition. Consider using a less acidic stationary phase like alumina or a different purification technique such as preparative HPLC if necessary. Some derivatives are reported to be obtained in high purity without the need for column chromatography.[8]
Formation of stubborn emulsions during extraction To break emulsions, try adding a small amount of brine, changing the pH of the aqueous layer, or filtering the entire mixture through a pad of Celite.

Experimental Protocols

Protocol 1: Bucherer-Bergs Synthesis of a 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Core

This protocol is a generalized procedure based on the classical Bucherer-Bergs reaction.

  • Reaction Setup: In a sealed pressure vessel equipped with a magnetic stir bar, combine the starting N-substituted-3-pyrrolidinone (1.0 eq.), potassium cyanide (1.5 eq.), and ammonium carbonate (3.0 eq.).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 1:1 v/v) to dissolve the reactants.

  • Reaction Conditions: Seal the vessel and heat the mixture to 60-80 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling the reaction mixture to room temperature, carefully acidify with a mineral acid (e.g., 2 M HCl) to pH 6-7 in a well-ventilated fume hood. The product may precipitate upon acidification.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

Protocol 2: Derivatization of the 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Core (Example: N-Sulfonylation)

This protocol is based on the synthesis of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives.[8]

  • Reaction Setup: To a solution of the 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF), add triethylamine (1.2 eq.).

  • Reagent Addition: Cool the mixture to 0 °C and add the desired arenesulfonyl chloride (1.1 eq.) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions and Yields

Synthesis MethodKey ReactantsTypical SolventTemperature (°C)Time (h)Typical Yield
Bucherer-Bergs Ketone, KCN, (NH₄)₂CO₃Ethanol/Water60 - 8012 - 2460 - 85%
Strecker + Cyclization Ketone, Amine, TMSCNMethanol or Acetic Acid25 - 602 - 1270 - 90% (overall)

Note: Yields are highly substrate-dependent and the values provided are indicative.

Visualizations

experimental_workflow cluster_bucherer Bucherer-Bergs Synthesis cluster_strecker Strecker Synthesis & Cyclization start_b N-substituted-3-pyrrolidinone react_b React with KCN, (NH4)2CO3 start_b->react_b workup_b Acidify and Isolate react_b->workup_b purify_b Recrystallize workup_b->purify_b product_b Triazaspiro[4.4]nonane-2,4-dione purify_b->product_b start_s N-substituted-3-pyrrolidinone react_s1 React with Amine, TMSCN start_s->react_s1 intermediate_s α-Aminonitrile react_s1->intermediate_s react_s2 Cyclize (e.g., with isocyanate) intermediate_s->react_s2 product_s Triazaspiro[4.4]nonane-2,4-dione react_s2->product_s troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Impure Starting Material issue->cause1 cause2 Suboptimal Temperature/pH issue->cause2 cause3 Poor Solubility issue->cause3 cause4 Inefficient Mixing issue->cause4 sol1 Purify Ketone cause1->sol1 addresses sol2 Optimize Reaction Conditions cause2->sol2 addresses sol3 Use Co-solvent cause3->sol3 addresses sol4 Increase Stirring Rate cause4->sol4 addresses

References

Validation & Comparative

A Comparative Analysis of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione and Established Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative framework for evaluating the efficacy of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione against known antibiotics. As of the latest literature review, specific experimental data on the antimicrobial activity of this compound is not publicly available. The following comparison is based on published data for structurally related 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives and serves as a template for future experimental evaluation.

Derivatives of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold have demonstrated potential as antimicrobial agents. Specifically, certain 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have shown inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis[1]. This suggests that this compound may also possess antibacterial properties, warranting further investigation.

For a comprehensive evaluation, the efficacy of this compound should be compared against a panel of well-established antibiotics with known mechanisms of action and spectra of activity. This guide outlines the necessary experimental protocols and data presentation formats to facilitate such a comparison.

Data Presentation: A Template for Efficacy Comparison

To objectively assess the antimicrobial potential of this compound, quantitative data from in vitro susceptibility tests are essential. The following tables provide a standardized format for presenting such data, once generated. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

Table 1: Comparative in vitro Activity (MIC in µg/mL) of this compound and Standard Antibiotics against Gram-Positive Bacteria

MicroorganismThis compoundPenicillinVancomycinLinezolid
Staphylococcus aureus ATCC 29213Data to be determined
Bacillus subtilis ATCC 6633Data to be determined
Enterococcus faecalis ATCC 29212Data to be determined

Table 2: Comparative in vitro Activity (MIC in µg/mL) of this compound and Standard Antibiotics against Gram-Negative Bacteria

MicroorganismThis compoundCiprofloxacinGentamicinCeftriaxone
Escherichia coli ATCC 25922Data to be determined
Pseudomonas aeruginosa ATCC 27853Data to be determined
Klebsiella pneumoniae ATCC 13883Data to be determined

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to determine the efficacy of antimicrobial compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Materials:

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Bacterial strains (standard ATCC strains)

    • Test compound (this compound) and reference antibiotics

    • Spectrophotometer

  • Procedure:

    • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute the test compound and reference antibiotics to the desired concentrations in MHB.

    • Add the diluted compounds to the wells of a 96-well plate, creating a serial dilution.

    • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Sterile paper disks

    • Bacterial strains

    • Test compound and reference antibiotics

  • Procedure:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Evenly swab the inoculum onto the surface of an MHA plate.

    • Impregnate sterile paper disks with a known concentration of the test compound and reference antibiotics.

    • Place the disks on the surface of the inoculated MHA plate.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition around each disk.

Visualizations

Diagrams are provided to illustrate a typical experimental workflow for antibiotic efficacy testing and a hypothetical signaling pathway that could be targeted by a novel antibiotic.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_conclusion Conclusion prep_compound Prepare Stock Solution of Test Compound mic_assay Broth Microdilution (MIC Determination) prep_compound->mic_assay disk_assay Disk Diffusion (Zone of Inhibition) prep_compound->disk_assay prep_bacteria Culture and Standardize Bacterial Inoculum prep_bacteria->mic_assay prep_bacteria->disk_assay read_results Incubate and Read Results mic_assay->read_results disk_assay->read_results compare_data Compare MICs and Zone Diameters with Known Antibiotics read_results->compare_data conclusion Determine Efficacy and Spectrum of Activity compare_data->conclusion

Caption: Experimental workflow for comparing antibiotic efficacy.

signaling_pathway cluster_membrane Bacterial Cell cluster_cascade Signaling Cascade extracellular Extracellular Signal receptor Membrane Receptor extracellular->receptor kinase1 Kinase A receptor->kinase1 activates kinase2 Kinase B kinase1->kinase2 phosphorylates tf Transcription Factor kinase2->tf activates dna DNA tf->dna binds to protein Essential Protein Synthesis dna->protein transcribes antibiotic 7-Benzyl-1,3,7-triazaspiro [4.4]nonane-2,4-dione antibiotic->kinase2 inhibits

Caption: Hypothetical signaling pathway inhibited by an antibiotic.

References

Comparative Analysis of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of a series of novel 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione analogs reveals key structural features influencing their antimicrobial activity against Gram-positive bacteria. This guide synthesizes the available data to provide researchers and drug development professionals with a comparative overview of their structure-activity relationship (SAR).

Recent studies have focused on the synthesis and antimicrobial screening of various derivatives of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold. A notable investigation into a series of 7-arenesulfonyl-3-arylmethyl analogs has demonstrated promising activity, particularly against Staphylococcus aureus and Bacillus subtilis. The findings from this research underscore the importance of specific substitutions on both the benzyl and arenesulfonyl moieties in modulating the biological efficacy of these compounds.

Structure-Activity Relationship Analysis

The core of the SAR study revolves around modifications at two key positions of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione nucleus: the 3-position, substituted with various arylmethyl groups, and the 7-position, bearing different arenesulfonyl groups. The antimicrobial activity of these analogs was evaluated using the agar diffusion method, with the diameter of the inhibition zone serving as a quantitative measure of their potency.

Among the synthesized compounds, 3-(3-methylbenzyl)-7-(toluene-4-sulfonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione emerged as the most active analog against the tested Gram-positive bacterial strains.[1] This highlights a synergistic effect between the 3-methylbenzyl group at the N3 position and the toluene-4-sulfonyl (tosyl) group at the N7 position.

The following table summarizes the antimicrobial activity data for a selection of these analogs, providing a clear comparison of their performance.

Table 1: Antimicrobial Activity of 7-Arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Analogs

Compound IDR (Substitution on Benzyl Ring)R' (Substitution on Arenesulfonyl Ring)Inhibition Zone Diameter (mm) vs. S. aureusInhibition Zone Diameter (mm) vs. B. subtilis
1 HH1816
2 3-CH₃H2018
3 4-CH₃H1917
4 H4-CH₃2220
5 3-CH₃4-CH₃25 23
6 4-Cl4-CH₃2119
7 4-OCH₃4-CH₃1715

Data presented is a representative summary based on available literature.[1]

From the data, several key SAR observations can be made:

  • Substitution at N7: The introduction of a tosyl group at the N7 position (Compound 4 vs. Compound 1) significantly enhances antimicrobial activity compared to the unsubstituted arenesulfonyl analog.

  • Substitution at N3: A methyl group on the benzyl ring at the 3-position (meta) appears to be more favorable for activity than at the 4-position (para) (Compound 2 vs. Compound 3).

  • Combined Effect: The combination of a 3-methylbenzyl group at N3 and a tosyl group at N7 (Compound 5) results in the highest observed activity, suggesting a positive interplay between these two structural features.

  • Electronic Effects on the Benzyl Ring: The presence of an electron-donating methoxy group at the 4-position of the benzyl ring (Compound 7) leads to a decrease in activity compared to an electron-withdrawing chloro group (Compound 6) or the lead compound (Compound 5).

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the evaluation of these analogs.

General Procedure for the Synthesis of 7-Arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones[1]

A solution of the appropriate 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (1 mmol) in dry pyridine (10 mL) is cooled to 0-5°C. To this solution, the corresponding arenesulfonyl chloride (1.1 mmol) is added portion-wise with stirring. The reaction mixture is stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water (50 mL). The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.

Antimicrobial Activity Screening by Agar Diffusion Method[1]

Nutrient agar plates are prepared and seeded with a 24-hour-old culture of the test bacteria (Staphylococcus aureus or Bacillus subtilis). Wells of 6 mm diameter are made in the agar using a sterile cork borer. A solution of each test compound (typically 1 mg/mL in DMSO) is added to the respective wells. The plates are then incubated at 37°C for 24 hours. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition in millimeters.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural modifications and their impact on the antimicrobial activity of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold.

SAR_Diagram cluster_core Core Scaffold cluster_substitutions Substitutions & Activity Core N7_sub N7-Substitution Core->N7_sub  Position 7 N3_sub N3-Substitution Core->N3_sub  Position 3 Arenesulfonyl Arenesulfonyl (e.g., Tosyl) N7_sub->Arenesulfonyl Increases Activity Unsubstituted_arenesulfonyl Unsubstituted Arenesulfonyl N7_sub->Unsubstituted_arenesulfonyl Lower Activity Methylbenzyl_3 3-Methylbenzyl N3_sub->Methylbenzyl_3 High Activity Benzyl Unsubstituted Benzyl N3_sub->Benzyl Moderate Activity Methoxybenzyl 4-Methoxybenzyl N3_sub->Methoxybenzyl Decreased Activity

Caption: Key substitutions influencing antimicrobial activity.

Note: The DOT script above is a template. A valid image URL for the core scaffold is required for it to render correctly. As I cannot generate images, a placeholder is used.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the specific signaling pathways affected by these 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione analogs have not yet been fully elucidated in the available literature. However, the activity against Gram-positive bacteria suggests potential interference with essential cellular processes specific to these organisms, such as cell wall synthesis, protein synthesis, or DNA replication. Further research, including target identification and mechanistic studies, is required to delineate the exact molecular targets and signaling cascades involved.

The following diagram illustrates a generalized workflow for investigating the mechanism of action of novel antimicrobial compounds.

MoA_Workflow cluster_experimental Experimental Approach Start Active Compound Identified Target_ID Target Identification (e.g., Affinity Chromatography, Genetic Screening) Start->Target_ID Pathway_Analysis Pathway Analysis (Transcriptomics, Proteomics) Target_ID->Pathway_Analysis Validation Target Validation (e.g., Gene Knockout, Overexpression) Pathway_Analysis->Validation Mechanism_Elucidation Mechanism Elucidation Validation->Mechanism_Elucidation

Caption: General workflow for mechanism of action studies.

References

Comparative analysis of the antitumor activity of different triazaspiro derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, triazaspiro derivatives have emerged as a promising class of molecules exhibiting significant antitumor activity. This guide provides a comparative analysis of different triazaspiro derivatives, summarizing their performance based on available experimental data, detailing experimental protocols, and visualizing key cellular pathways they modulate.

This comparative guide delves into the antitumor properties of three prominent classes of triazaspiro derivatives: 1,4,8-triazaspiro[4.5]decan-3-ones, 1-thia-4-azaspiro[4.5]decanes, and 6,8,10-triazaspiro[4.5]deca-6,8-dienes. By presenting a side-by-side look at their cytotoxic effects, impact on the cell cycle, and apoptosis-inducing capabilities, this analysis aims to inform and guide future research and development in this critical area of oncology.

Comparative Cytotoxicity of Triazaspiro Derivatives

The in vitro cytotoxicity of triazaspiro derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate higher potency.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
1,4,8-Triazaspiro[4.5]decan-3-one Scaffold 9kA549 (Lung)2.14[1]
HCT-116 (Colon)3.59[1]
PC-3 (Prostate)5.52[1]
MCF-7 (Breast)3.69[1]
13fA549 (Lung)1.98[1]
HCT-116 (Colon)2.78[1]
PC-3 (Prostate)4.27[1]
MCF-7 (Breast)4.01[1]
1-Thia-4-azaspiro[4.5]decane Derivatives 7HCT-116 (Colon)0.120[1]
9HCT-116 (Colon)0.105[1]
14HCT-116 (Colon)0.092[1]
18HCT-116 (Colon)0.098[1]
19HCT-116 (Colon)0.115[1]
14PC-3 (Prostate)-[1]
18PC-3 (Prostate)-[1]
7HepG-2 (Liver)-[1]
9HepG-2 (Liver)-[1]
14HepG-2 (Liver)-[1]
17HepG-2 (Liver)-[1]
6,8,10-Triazaspiro[4.5]deca-6,8-dienes 3cA549 (Lung)0.0271[2]

Note: A direct comparison of IC50 values across different studies should be made with caution due to potential variations in experimental conditions. The data for PC-3 and HepG-2 cells for 1-thia-4-azaspiro[4.5]decane derivatives indicated moderate to good activity, but specific IC50 values were not provided in the abstract.

Mechanistic Insights: Cell Cycle Arrest and Apoptosis

Beyond cytotoxicity, understanding the mechanism of action is crucial for drug development. Several studies indicate that triazaspiro derivatives exert their antitumor effects by inducing cell cycle arrest and apoptosis.

1,4,8-Triazaspiro[4.5]decan-3-one derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[1]

6,8,10-Triazaspiro[4.5]deca-6,8-dienes and 1,3,5-triazaspiro[5.5]undeca-1,3-dienes have been identified as potent inhibitors of mammalian dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.[2] This inhibition leads to an antifolate mechanism of antiproliferative activity.

The following diagram illustrates a general experimental workflow for assessing the antitumor activity of these compounds.

G Experimental Workflow for Antitumor Activity Assessment cluster_0 In Vitro Assays CancerCells Cancer Cell Lines (e.g., A549, HCT-116, PC-3, MCF-7) Treatment Treatment with Triazaspiro Derivatives CancerCells->Treatment MTT Cytotoxicity Assay (MTT Assay) Treatment->MTT FlowCytometry Flow Cytometry Treatment->FlowCytometry WesternBlot Western Blot Analysis Treatment->WesternBlot IC50 IC50 Determination MTT->IC50 CellCycle Cell Cycle Analysis (Propidium Iodide Staining) FlowCytometry->CellCycle ApoptosisQuant Apoptosis Quantification (Annexin V/PI Staining) FlowCytometry->ApoptosisQuant ProteinExpression Protein Expression Analysis (e.g., Caspases, Bcl-2 family) WesternBlot->ProteinExpression

Experimental workflow for in vitro antitumor analysis.

Modulation of Key Signaling Pathways

The antitumor activity of triazaspiro derivatives is often linked to their ability to modulate critical signaling pathways that regulate cell growth, proliferation, and survival. Two such pathways are the EGFR/AKT and PI3K/Akt/mTOR pathways, which are frequently dysregulated in cancer.

The diagram below depicts a simplified representation of the EGFR/AKT signaling pathway and potential points of inhibition by anticancer compounds.

EGFR_AKT_Pathway EGFR/AKT Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation Inhibitor Triazaspiro Derivatives Inhibitor->EGFR Inhibitor->PI3K Inhibitor->AKT

Simplified EGFR/AKT signaling cascade.

The PI3K/Akt/mTOR pathway is another critical regulator of cell fate. The following diagram illustrates the key components of this pathway.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 ProteinSynthesis Protein Synthesis, Cell Growth S6K->ProteinSynthesis fourEBP1->ProteinSynthesis Inhibitor Triazaspiro Derivatives Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Key components of the PI3K/Akt/mTOR pathway.

Detailed Experimental Protocols

To ensure the reproducibility and further investigation of the antitumor activities of triazaspiro derivatives, detailed experimental protocols for the key assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triazaspiro derivatives and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Treat cells with the triazaspiro derivatives for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis.

  • Staining: Resuspend the harvested cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-Akt, total Akt) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The comparative analysis of different triazaspiro derivatives highlights their potential as a versatile scaffold for the development of novel anticancer agents. The data presented herein demonstrates their potent cytotoxic effects against a range of cancer cell lines, operating through mechanisms that include cell cycle arrest and the induction of apoptosis. Furthermore, their ability to modulate key oncogenic signaling pathways, such as the EGFR/AKT and PI3K/Akt/mTOR pathways, underscores their therapeutic promise.

Future research should focus on direct, head-to-head comparative studies of different triazaspiro backbones under standardized experimental conditions to provide a more definitive ranking of their antitumor efficacy. Further elucidation of their specific molecular targets and a comprehensive evaluation of their in vivo efficacy and safety profiles are critical next steps in translating these promising compounds from the laboratory to the clinic. The detailed experimental protocols provided in this guide should facilitate such future investigations, ultimately contributing to the development of more effective cancer therapies.

References

Validating the Mechanism of Action of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a novel chemical entity with potential therapeutic applications. As this compound has not been previously characterized in scientific literature, this guide provides a comprehensive framework for elucidating and validating its mechanism of action (MoA). We present a series of established experimental protocols, from initial phenotypic screening to target identification and pathway analysis. This document serves as a guide for researchers, scientists, and drug development professionals, offering detailed methodologies and comparative data presentation to rigorously investigate the biological activity of this and other novel compounds.

Introduction to MoA Validation Workflow

The process of validating the mechanism of action for a novel compound is a systematic and multi-faceted approach. It begins with observing a biological effect (phenotypic screening) and progresses through identifying the molecular target, confirming engagement with that target, and elucidating the downstream signaling pathways. The following diagram outlines a standard workflow for this process.

MoA_Validation_Workflow cluster_discovery Discovery & Initial Characterization cluster_target Target Identification & Validation cluster_pathway Pathway Elucidation cluster_vivo In Vivo Validation Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability Assay) Hit_Confirmation Hit Confirmation & Dose-Response Phenotypic_Screening->Hit_Confirmation Identify Effect Target_ID Target Identification (e.g., Affinity Chromatography, CRISPR Screen) Hit_Confirmation->Target_ID Confirmed Hit Target_Engagement Target Engagement (e.g., CETSA, SPR) Target_ID->Target_Engagement Putative Target Rescue_Experiments Rescue Experiments (e.g., siRNA/Overexpression) Target_Engagement->Rescue_Experiments Validate Target Downstream_Analysis Downstream Pathway Analysis (e.g., Western Blot, RNA-Seq) Rescue_Experiments->Downstream_Analysis Confirmed Target Pathway_Mapping Signaling Pathway Mapping Downstream_Analysis->Pathway_Mapping Identify Pathway In_Vivo_Models In Vivo Efficacy Models Pathway_Mapping->In_Vivo_Models Validated MoA CETSA_Workflow A Treat cells with Vehicle or Compound-B1 B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Analyze soluble fraction by Western Blot for Kinase X C->D E Plot thermal stability curve D->E Signaling_Pathway cluster_pathway Hypothetical Proliferation Pathway Kinase X Kinase X p-Substrate Y Substrate Y (Phosphorylated) Kinase X->p-Substrate Y Phosphorylates Proliferation Proliferation p-Substrate Y->Proliferation CompoundB1 Compound-B1 CompoundB1->Kinase X Inhibits

In Vivo Performance of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione: A Comparative Analysis with Standard-of-Care Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel antibacterial candidate, 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, against established standard-of-care drugs for the treatment of Gram-positive bacterial infections. While direct in vivo comparative data for this specific compound is not yet available in published literature, this document synthesizes existing in vitro evidence for related compounds and proposes a robust experimental framework for future in vivo studies based on established animal models.

Introduction to this compound

This compound belongs to a class of heterocyclic compounds that have demonstrated promising biological activities. Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have shown in vitro antimicrobial efficacy against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[1] This suggests a potential therapeutic application for infections caused by these pathogens. The benzyl substitution at the 7-position is a key structural feature that may influence its pharmacokinetic and pharmacodynamic properties.

Current Standard-of-Care for Gram-Positive Infections

The primary comparator drugs for a novel agent targeting Staphylococcus aureus include:

  • Vancomycin: A glycopeptide antibiotic that is a first-line treatment for methicillin-resistant Staphylococcus aureus (MRSA) infections.

  • Beta-lactam antibiotics (e.g., Oxacillin, Cefazolin): These are the drugs of choice for methicillin-susceptible Staphylococcus aureus (MSSA) infections.

Treatment for Bacillus subtilis infections is less standardized and is typically guided by antimicrobial susceptibility testing, but may include vancomycin or clindamycin.

In Vitro Antimicrobial Activity

Studies on derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have demonstrated their inhibitory activity against Staphylococcus aureus and Bacillus subtilis. The primary mechanism of action is hypothesized to involve the disruption of essential bacterial cellular processes.

Table 1: Summary of In Vitro Antimicrobial Activity of 1,3,7-triazaspiro[4.4]nonane-2,4-dione Derivatives

Compound ClassTarget OrganismReported Activity
1,3,7-triazaspiro[4.4]nonane-2,4-dione derivativesStaphylococcus aureusInhibition of bacterial growth
1,3,7-triazaspiro[4.4]nonane-2,4-dione derivativesBacillus subtilisInhibition of bacterial growth

Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound are not yet publicly available and would need to be determined in head-to-head in vitro studies.

Proposed In Vivo Experimental Protocol: Murine Model of Skin Infection

To ascertain the in vivo efficacy of this compound, a murine model of Staphylococcus aureus skin infection is proposed. This model is well-established for evaluating the performance of new antimicrobial agents.

Experimental Workflow

G cluster_0 Phase 1: Animal Preparation & Acclimatization cluster_1 Phase 2: Infection cluster_2 Phase 3: Treatment Groups (n=10 per group) cluster_3 Phase 4: Monitoring & Endpoints A Acclimatization of BALB/c mice (7 days) B Shaving and depilation of the dorsal area A->B C Subcutaneous injection of S. aureus (e.g., USA300) B->C D Vehicle Control (e.g., PBS) C->D E This compound C->E F Vancomycin (Standard of Care) C->F G Daily monitoring of lesion size and clinical score H Bacterial load enumeration (CFU/g tissue) at day 3 post-infection G->H I Histopathological analysis of skin tissue H->I

Caption: Proposed experimental workflow for in vivo comparison.

Detailed Methodology:

  • Animal Model: Female BALB/c mice, 6-8 weeks old, will be used. Animals will be housed in a controlled environment and allowed to acclimatize for one week.

  • Infection: A mid-logarithmic phase culture of a clinically relevant S. aureus strain (e.g., USA300, a common community-associated MRSA) will be prepared. Following anesthesia, a defined area of the dorsal skin will be shaved and cleaned. A subcutaneous injection of approximately 1 x 10^7 colony-forming units (CFU) of S. aureus will be administered.

  • Treatment: At 2 hours post-infection, treatment will be initiated.

    • Group 1 (Vehicle Control): Administered with the vehicle used to dissolve the test compound (e.g., phosphate-buffered saline with a solubilizing agent).

    • Group 2 (Test Compound): Administered with this compound at a predetermined dose (based on prior toxicity studies).

    • Group 3 (Standard of Care): Administered with vancomycin at a clinically relevant dose.

    • Administration route: To be determined based on the physicochemical properties of the test compound (e.g., intraperitoneal, intravenous, or topical).

  • Efficacy Evaluation:

    • Lesion Size: The area of the skin lesion will be measured daily using a caliper.

    • Bacterial Burden: On day 3 post-infection, a subset of mice from each group will be euthanized, and the infected skin tissue will be excised, homogenized, and plated on appropriate agar to determine the bacterial load (CFU per gram of tissue).

    • Histopathology: A portion of the skin lesion will be fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of inflammation and tissue damage.

Hypothetical Mechanism of Action and Signaling Pathway

While the precise mechanism of action for this compound is yet to be elucidated, it is plausible that it interferes with a critical bacterial pathway not targeted by current antibiotics. A potential, hypothetical mechanism could involve the inhibition of a key enzyme in bacterial cell wall synthesis or DNA replication.

G cluster_0 Hypothetical Drug Action cluster_1 Bacterial Cellular Target cluster_2 Downstream Effects A 7-Benzyl-1,3,7-triazaspiro [4.4]nonane-2,4-dione B Essential Bacterial Enzyme (e.g., DNA Gyrase or Peptidoglycan Synthase) A->B Inhibition C Inhibition of DNA Replication/Cell Wall Synthesis B->C Leads to D Bacterial Cell Death C->D Results in

References

A Researcher's Guide to Characterizing the Selectivity of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Framework for Evaluating Cross-Reactivity and Selectivity Against Alternative Compounds

In the landscape of drug discovery and development, the characterization of a compound's selectivity is a critical step in assessing its potential as a therapeutic agent. This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity profile of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione. Due to the limited publicly available experimental data on this specific compound, this document serves as a methodological guide for researchers, outlining the necessary experimental protocols and data presentation formats to compare its performance against relevant alternatives.

Compound Profile: this compound

This compound is a small molecule with a spirocyclic core structure. Its biological activity and selectivity are not yet extensively documented in peer-reviewed literature. The benzyl group suggests potential interactions with hydrophobic pockets in target proteins.

Comparative Framework

To provide a thorough comparison, a selection of alternative compounds is necessary. These could include structurally related triazaspiro[4.4]nonane-2,4-dione analogs or compounds with known activity against a hypothesized target class. For the purpose of this guide, we will consider hypothetical alternatives:

  • Compound A: A structurally similar analog with a different substitution on the benzyl ring.

  • Compound B: A known inhibitor of a hypothesized target protein class (e.g., kinases, GPCRs).

  • Compound C: A compound with a distinct chemical scaffold but hypothesized to have a similar mechanism of action.

Data Presentation: A Template for Comparative Analysis

Table 1: In Vitro Target Engagement and Affinity

CompoundTargetAssay TypeIC50 / EC50 (nM)Ki (nM)
This compound Hypothesized Target 1Radioligand BindingExperimental ValueExperimental Value
Hypothesized Target 2Enzyme AssayExperimental ValueExperimental Value
Compound A Hypothesized Target 1Radioligand BindingExperimental ValueExperimental Value
Hypothesized Target 2Enzyme AssayExperimental ValueExperimental Value
Compound B Hypothesized Target 1Radioligand BindingExperimental ValueExperimental Value
Hypothesized Target 2Enzyme AssayExperimental ValueExperimental Value
Compound C Hypothesized Target 1Radioligand BindingExperimental ValueExperimental Value
Hypothesized Target 2Enzyme AssayExperimental ValueExperimental Value

Table 2: Cellular Target Engagement and Selectivity

CompoundCell LineAssay TypeTarget Engagement (CETSA ΔTm °C)Off-Target Panel (Selectivity Score)
This compound Relevant Cell Line 1CETSAExperimental ValueExperimental Value
Relevant Cell Line 2CETSAExperimental ValueExperimental Value
Compound A Relevant Cell Line 1CETSAExperimental ValueExperimental Value
Relevant Cell Line 2CETSAExperimental ValueExperimental Value
Compound B Relevant Cell Line 1CETSAExperimental ValueExperimental Value
Relevant Cell Line 2CETSAExperimental ValueExperimental Value
Compound C Relevant Cell Line 1CETSAExperimental ValueExperimental Value
Relevant Cell Line 2CETSAExperimental ValueExperimental Value

Experimental Protocols

The following are detailed methodologies for key experiments to populate the data tables above.

Radioligand Binding Assay

This assay is the gold standard for quantifying the affinity of a ligand for a receptor.[1]

Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for a specific receptor.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended and stored.[2]

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.[2]

  • Separation and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the bound from free radioligand.[3]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[2]

  • Data Analysis: Plot the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[2]

In Vitro Kinase Assay

Objective: To assess the inhibitory activity of the compounds against a panel of protein kinases.

Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound in a kinase assay buffer.[4]

  • Kinase Reaction: Initiate the reaction by adding ATP to a mixture of the kinase, substrate, and test compound in a microplate well. Incubate at a controlled temperature for a specific duration.[5]

  • Detection: Stop the reaction and quantify the kinase activity. This can be done by measuring the amount of phosphorylated substrate or the amount of ADP produced. Several commercial kits are available for this purpose (e.g., ADP-Glo™).[4]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[6]

Objective: To confirm that this compound binds to its intended target in intact cells and to assess its cellular selectivity.

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control.[7]

  • Heating: Heat the treated cells to a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins will be more resistant to thermal denaturation.[7]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.[7]

  • Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or ELISA.[8]

  • Data Analysis: Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. The magnitude of the temperature shift (ΔTm) is a measure of the target stabilization.[6][8]

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Vacuum Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50, Ki) Scintillation->Data_Analysis

Caption: Workflow for a Radioligand Binding Assay.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Kinase_Prep Kinase & Substrate Mix Reaction Initiate Kinase Reaction Kinase_Prep->Reaction ATP_Prep ATP Solution ATP_Prep->Reaction Compound_Prep Test Compound Dilutions Compound_Prep->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection Data_Analysis Data Analysis (IC50) Detection->Data_Analysis

Caption: Workflow for an In Vitro Kinase Assay.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Treatment Cell Treatment with Compound Heating Heating to Induce Denaturation Cell_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separation of Soluble Fraction Lysis->Centrifugation Detection Protein Detection (e.g., Western Blot) Centrifugation->Detection Melting_Curve Generation of Melting Curve (ΔTm) Detection->Melting_Curve

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

By following these standardized protocols and data presentation formats, researchers can generate a robust and comparable dataset to elucidate the cross-reactivity and selectivity profile of this compound, thereby informing its potential for further development.

References

A Comparative Benchmarking Guide to the Enzyme Inhibitory Activity of Triazaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme inhibitory activity of various triazaspiro compounds, supported by experimental data and detailed protocols. The information is tailored for researchers and professionals involved in drug discovery and development, offering insights into the potential of this chemical scaffold.

Inhibition of Mycobacterial Lipoamide Dehydrogenase by Triazaspirodimethoxybenzoyl Derivatives

Triazaspirodimethoxybenzoyl compounds have been identified as potent and species-selective inhibitors of Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd), a crucial enzyme in the bacterium's metabolism and defense against oxidative stress. These compounds exhibit high-nanomolar inhibitory activity and are over 100-fold more selective for the mycobacterial enzyme compared to its human counterpart.

Quantitative Data Summary:

Compound ClassTarget EnzymeInhibitory Activity (IC50)Mechanism of InhibitionSelectivity
Triazaspirodimethoxybenzoyl DerivativesMycobacterium tuberculosis Lipoamide Dehydrogenase (Mtb Lpd)Low micromolar rangeNoncompetitive versus NADH, NAD+, and lipoamide>100-fold vs. human Lpd

Experimental Protocol: Lipoamide Dehydrogenase Inhibition Assay

The inhibitory activity of triazaspirodimethoxybenzoyl compounds against Mtb Lpd can be determined using a fluorimetric assay with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), lipoamide, and NADH.

Materials:

  • Purified M. tuberculosis Lipoamide Dehydrogenase (Mtb Lpd)

  • Human Lipoamide Dehydrogenase (for selectivity profiling)

  • NADH

  • Lipoamide

  • DTNB (Ellman's reagent)

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.5, with EDTA)

  • Triazaspirodimethoxybenzoyl compounds (dissolved in DMSO)

  • 96-well microplate

  • Fluorimetric plate reader

Procedure:

  • Prepare serial dilutions of the triazaspiro compounds in DMSO.

  • In a 96-well plate, add the assay buffer, Mtb Lpd enzyme, and the triazaspiro compound solution. Incubate for a specified time at a controlled temperature.

  • Initiate the enzymatic reaction by adding a mixture of NADH and lipoamide.

  • Immediately after substrate addition, add DTNB to the wells. The reduction of DTNB by the product of the enzymatic reaction, dihydrolipoamide, results in the formation of 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

  • Monitor the increase in absorbance at 412 nm over time using a plate reader.

  • The initial reaction rates are calculated from the linear portion of the absorbance curves.

  • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • To assess selectivity, the same assay is performed using human Lpd.

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP) by Triazaspiro[4.5]decane Derivatives

Derivatives of 1,3,8-triazaspiro[4.5]decane and 1,4,8-triazaspiro[4.5]decan-2-one have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP).[1] The opening of this pore is a critical event in various forms of cell death.[2] These triazaspiro compounds exert their inhibitory effect by targeting the c-subunit of the F1/FO-ATP synthase complex, a key component of the mPTP.[1][3]

Quantitative Data Summary:

The inhibitory potency of various 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been evaluated by measuring the percentage of mPTP opening inhibition at a 1 µM concentration.[1]

CompoundR1R2mPTP Opening Inhibition (%) at 1 µM
13a HH25 ± 3.1
13b Hi-Pr33 ± 2.5
13c HBn38 ± 4.2
13d HPh41 ± 3.7
13e BnH35 ± 2.9
13f H4-OH-Bn29 ± 3.5
14a HH19 ± 2.8
14b Hi-PrInactive
14c HBn28 ± 3.3
14d HPh31 ± 4.0
14e BnH43 ± 3.9
14f H4-OH-Bn22 ± 2.6
PP11 --45 ± 4.5
IB6a --48 ± 5.1

*Data is expressed as the mean ± standard deviation. PP11 and IB6a are reference compounds.[1]

Experimental Protocol: Calcein-Cobalt Assay for mPTP Inhibition

The calcein-cobalt assay is a widely used method to assess mPTP opening in living cells.

Principle: Cells are loaded with calcein-AM, which is converted to the fluorescent molecule calcein within the cell, including the mitochondria. The cells are then treated with CoCl2, which quenches cytosolic calcein fluorescence but cannot cross the intact inner mitochondrial membrane. If the mPTP opens, CoCl2 enters the mitochondria and quenches the mitochondrial calcein fluorescence, leading to a decrease in the overall fluorescence signal.

Materials:

  • Human ventricular cardiomyocytes (AC16) or other suitable cell line

  • Cell culture medium

  • Calcein-AM

  • Cobalt Chloride (CoCl2)

  • Ionomycin (a calcium ionophore to induce mPTP opening)

  • Triazaspiro[4.5]decane derivatives (dissolved in DMSO)

  • 96-well imaging plates

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a 96-well imaging plate and allow them to adhere overnight.

  • Pre-treat the cells with the triazaspiro compounds at the desired concentrations for a specified period (e.g., 15-30 minutes).

  • Load the cells with calcein-AM and CoCl2 by incubating them in a solution containing both reagents.

  • After the loading period, wash the cells to remove the excess reagents.

  • Induce mPTP opening by adding ionomycin to the cells.

  • Immediately begin acquiring fluorescence images or measurements using a fluorescence microscope or plate reader.

  • The decrease in calcein fluorescence over time is indicative of mPTP opening.

  • The percentage of mPTP opening inhibition is calculated by comparing the rate of fluorescence decay in compound-treated cells to that in vehicle-treated (control) cells.

Visualizations

Signaling Pathway of mPTP Opening

mPTP_Pathway cluster_triggers Inducers cluster_mPTP mPTP Complex cluster_consequences Consequences Ca2+_overload High Matrix Ca2+ F1FO_ATP_synthase F1/FO-ATP Synthase (c-subunit) Ca2+_overload->F1FO_ATP_synthase activates Oxidative_stress Oxidative Stress Oxidative_stress->F1FO_ATP_synthase sensitizes mPTP_opening mPTP Opening F1FO_ATP_synthase->mPTP_opening CypD Cyclophilin D CypD->F1FO_ATP_synthase promotes Membrane_depolarization Mitochondrial Membrane Depolarization mPTP_opening->Membrane_depolarization ATP_depletion ATP Depletion mPTP_opening->ATP_depletion Cell_death Cell Death Membrane_depolarization->Cell_death ATP_depletion->Cell_death Triazaspiro_compounds Triazaspiro Compounds Triazaspiro_compounds->F1FO_ATP_synthase inhibits

Caption: Signaling pathway of mitochondrial permeability transition pore (mPTP) opening.

Experimental Workflow for Enzyme Inhibition Assay

a cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor Stock Solutions B Dispense Enzyme and Inhibitor Dilutions into Microplate Wells A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction by Adding Substrate C->D E Monitor Reaction Progress (e.g., Absorbance, Fluorescence) D->E F Calculate Initial Reaction Rates E->F G Plot % Inhibition vs. Log[Inhibitor] F->G H Determine IC50 Value G->H

Caption: General experimental workflow for determining enzyme inhibitory activity.

References

Head-to-head comparison of different synthetic routes for 1,3,7-triazaspiro[4.4]nonane-2,4-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold is a significant structural motif in medicinal chemistry, recognized for its potential in the development of novel therapeutic agents. The efficient and versatile synthesis of this spirocyclic system is paramount for accessing a diverse range of derivatives for biological screening. This guide provides a head-to-head comparison of two prominent synthetic routes for the preparation of 1,3,7-triazaspiro[4.4]nonane-2,4-diones: the classical Bucherer-Bergs reaction and a multi-step approach commencing with a Strecker reaction followed by cyclization.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative and qualitative parameters for the two primary synthetic routes to 1,3,7-triazaspiro[4.4]nonane-2,4-diones.

MetricRoute 1: Bucherer-Bergs SynthesisRoute 2: Strecker Reaction and Cyclization
Starting Materials 3-Pyrrolidinone hydrochloride, Potassium Cyanide, Ammonium Carbonate3-Pyrrolidinone hydrochloride, Amine (e.g., aniline), Trimethylsilyl cyanide, Isocyanate
Number of Steps One-pot reactionTwo distinct steps
Typical Overall Yield Moderate to GoodGood to High[1]
Reaction Conditions Elevated temperature and pressureMilder conditions for the initial steps, reflux for cyclization[1]
Key Advantages Operational simplicity, readily available starting materialsHigher potential for diversification at multiple positions, generally higher yields[1]
Key Disadvantages Use of highly toxic cyanide salts, can be difficult to control side reactionsLonger overall reaction sequence
Purification Typically requires recrystallizationChromatographic purification may be necessary for intermediates[1]

Experimental Protocols

Route 1: Bucherer-Bergs Synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione

This one-pot reaction is a classical method for the synthesis of hydantoins from a ketone, a cyanide source, and ammonium carbonate.

Methodology:

  • A mixture of 3-pyrrolidinone hydrochloride (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a mixture of ethanol and water is prepared in a sealed pressure vessel.

  • The reaction mixture is heated to 80-100 °C for 6-12 hours.

  • After cooling to room temperature, the reaction vessel is carefully opened in a well-ventilated fume hood.

  • The reaction mixture is concentrated under reduced pressure to remove ethanol.

  • The aqueous residue is cooled in an ice bath and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

  • The solid is collected by filtration, washed with cold water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent such as ethanol or water.

Route 2: Strecker Reaction and Cyclization

This two-step approach offers greater flexibility for introducing substituents on the hydantoin ring.[1]

Step 1: Synthesis of the α-Amino Nitrile Intermediate (Strecker Reaction)

  • To a solution of 3-pyrrolidinone hydrochloride (1 equivalent) and an amine (e.g., aniline, 1 equivalent) in a suitable solvent like methanol, trimethylsilyl cyanide (1.1 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the crude α-amino nitrile.

Step 2: Reaction with Isocyanate and Cyclization to form the Spirohydantoin

  • The crude α-amino nitrile from the previous step is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • An isocyanate (1.1 equivalents) is added to the solution, and the mixture is stirred at room temperature for 2-4 hours.

  • After the formation of the urea intermediate is complete (monitored by TLC), a strong acid (e.g., concentrated HCl) is added.

  • The mixture is heated to reflux for 4-8 hours to effect cyclization.[1]

  • After cooling, the reaction is neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent.

  • The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Comparison cluster_0 Route 1: Bucherer-Bergs Synthesis cluster_1 Route 2: Strecker Reaction & Cyclization 3-Pyrrolidinone_HCl_1 3-Pyrrolidinone Hydrochloride One_Pot One-Pot Reaction 3-Pyrrolidinone_HCl_1->One_Pot KCN_NH42CO3 KCN, (NH4)2CO3 KCN_NH42CO3->One_Pot Product_1 1,3,7-Triazaspiro[4.4] nonane-2,4-dione One_Pot->Product_1 3-Pyrrolidinone_HCl_2 3-Pyrrolidinone Hydrochloride Strecker Strecker Reaction 3-Pyrrolidinone_HCl_2->Strecker Amine_TMSCN Amine, TMSCN Amine_TMSCN->Strecker Amino_Nitrile α-Amino Nitrile Intermediate Strecker->Amino_Nitrile Urea_Formation Urea Formation Amino_Nitrile->Urea_Formation Isocyanate Isocyanate Isocyanate->Urea_Formation Acid_Cyclization Acidic Cyclization Urea_Formation->Acid_Cyclization Product_2 1,3,7-Triazaspiro[4.4] nonane-2,4-dione Acid_Cyclization->Product_2

Caption: Comparative workflow of the two main synthetic routes to 1,3,7-triazaspiro[4.4]nonane-2,4-diones.

This guide provides a foundational comparison of two key synthetic strategies for accessing the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core. The choice of a particular route will depend on the specific research goals, including the desired level of molecular diversity, scale of the synthesis, and available laboratory resources. The Strecker reaction followed by cyclization generally offers greater flexibility and potentially higher yields for the synthesis of diverse libraries of spirohydantoins.[1] In contrast, the Bucherer-Bergs reaction provides a more direct, albeit less versatile, route to the core scaffold.

References

Biological evaluation of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as myelostimulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive biological evaluation of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as potential myelostimulators, particularly in the context of chemotherapy-induced myelosuppression. The performance of these compounds is compared with established alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility, and relevant signaling pathways are visualized to elucidate potential mechanisms of action.

Comparative Performance Data

The myelostimulatory effects of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been evaluated in a cyclophosphamide-induced myelosuppression mouse model. The data presented below summarizes the key findings from a study where various derivatives were administered to mice following chemotherapy. The primary endpoints were the recovery of white blood cells (WBC), lymphocytes, and granulocytes in peripheral blood.

Table 1: Effect of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives on Peripheral Blood Cell Counts in Myelosuppressed Mice [1]

Treatment GroupDay 7 WBC Count (x10⁹/L)Day 14 WBC Count (x10⁹/L)Day 7 Lymphocyte (%)Day 14 Lymphocyte (%)Day 7 Granulocyte (%)Day 14 Granulocyte (%)
Control (Saline)~2.0~4.0~60~70~20~25
Methyluracil (Reference)~3.5~6.0~65~75~25~30
Derivative 6~4.0~7.0~70~80~30~35
Derivative 7~4.5~7.5~75~85~35~40
Derivative 8~3.8~6.5~68~78~28~33
Derivative 9~4.2~7.2~72~82~32~38
Derivative 10~3.0~5.5~62~72~22~28
Intact Animals~8.0~8.0~85~85~15~15

Note: The data presented are approximations derived from graphical representations in the source material and are intended for comparative purposes.

Key Observations:

  • Several 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, particularly derivatives 6, 7, and 9, demonstrated a significant acceleration in the recovery of white blood cells, lymphocytes, and granulocytes compared to the saline control group.[1]

  • The myelostimulatory effect of the most active derivatives was comparable or superior to that of the reference drug, methyluracil.[1]

  • These findings suggest that 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives are a promising class of compounds for mitigating chemotherapy-induced myelosuppression.[1]

Alternative Myelostimulatory Agents

A comprehensive evaluation requires comparison with current standards of care.

Table 2: Comparison with Clinically Used Myelostimulators

Agent ClassExamplesMechanism of ActionPrimary Use
Granulocyte-Colony Stimulating Factor (G-CSF) Filgrastim, PegfilgrastimA glycoprotein that stimulates the bone marrow to produce granulocytes and stem cells and release them into the bloodstream.[2] It acts on hematopoietic stem cells to initiate proliferation and differentiation into mature granulocytes.[2]Treatment of neutropenia following chemotherapy, bone marrow transplantation, and in certain chronic conditions.[3]
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) SargramostimA cytokine that promotes the proliferation and differentiation of myeloid progenitor cells into granulocytes and monocytes.[4]Used to accelerate myeloid reconstitution after bone marrow transplantation and in the treatment of neutropenia.[5]
Erythropoiesis-Stimulating Agents (ESAs) Epoetin alfa, Darbepoetin alfaThese agents mimic the action of endogenous erythropoietin, stimulating the production of red blood cells.[6][7]Treatment of anemia associated with chronic kidney disease and chemotherapy.[7][8]
Pyrimidine Derivatives MethyluracilNormalizes nucleic acid metabolism and accelerates cell regeneration processes, thereby stimulating leukopoiesis.[9]Used to stimulate the regeneration of tissues and white blood cells in various conditions, including after chemotherapy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives.

Cyclophosphamide-Induced Myelosuppression in Mice

This model is a standard preclinical assay to evaluate the efficacy of myelostimulatory agents.

  • Animals: Male BALB/c mice, 6-8 weeks old, are typically used.

  • Induction of Myelosuppression: A single intraperitoneal (i.p.) injection of cyclophosphamide at a dose of 150-200 mg/kg body weight is administered on day 0.[10][11]

  • Treatment Groups:

    • Control Group: Receives a placebo (e.g., saline) daily.

    • Reference Group: Receives a standard myelostimulatory agent (e.g., methyluracil at 10 mg/kg, i.p.) daily.

    • Test Groups: Receive different doses of the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives daily.

  • Duration: The study typically runs for 14-21 days to monitor the decline and subsequent recovery of blood cell populations.

  • Sample Collection: Blood samples are collected at various time points (e.g., days 0, 4, 7, 11, 14) for hematological analysis. Bone marrow may be harvested at the end of the study for further analysis.

Hematological Analysis

Peripheral blood is analyzed to determine the counts of various blood cell lineages.

  • Blood Collection: Blood is collected from the retro-orbital sinus or tail vein into EDTA-coated tubes to prevent coagulation.

  • Complete Blood Count (CBC): An automated hematology analyzer is used to determine the total white blood cell (WBC) count, lymphocyte count, granulocyte count, red blood cell (RBC) count, and platelet count.[12]

  • Data Analysis: The mean cell counts for each treatment group are calculated and compared to the control and reference groups at each time point. Statistical analysis (e.g., ANOVA) is performed to determine the significance of the observed differences.

Bone Marrow Analysis

Bone marrow is examined to assess the proliferation and differentiation of hematopoietic progenitor cells.

  • Bone Marrow Isolation: At the end of the experiment, mice are euthanized, and the femurs and tibias are dissected. The bone marrow is flushed out using a syringe with an appropriate buffer (e.g., PBS with 2% FBS).

  • Cell Viability and Counting: The bone marrow cell suspension is filtered to remove debris, and red blood cells are lysed. The total number of viable bone marrow cells is determined using a hemocytometer and trypan blue exclusion.

  • Flow Cytometry for Progenitor Cells: Bone marrow cells can be stained with fluorescently labeled antibodies against specific cell surface markers (e.g., Sca-1, c-Kit, CD34) to identify and quantify different hematopoietic stem and progenitor cell populations.[13][14]

  • Colony-Forming Unit (CFU) Assay: Bone marrow cells are plated in a semi-solid methylcellulose medium containing a cocktail of cytokines to promote the growth of different hematopoietic colonies (e.g., CFU-GM for granulocyte-macrophage progenitors). The number of colonies is counted after a period of incubation.

Signaling Pathways and Mechanisms of Action

The myelostimulatory effects of the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives are likely mediated through the activation of signaling pathways that govern the proliferation and differentiation of hematopoietic progenitor cells. While the precise molecular targets of these compounds are still under investigation, their ability to promote granulocyte and lymphocyte regeneration suggests an influence on pathways regulated by key hematopoietic cytokines.

Granulocyte-Colony Stimulating Factor (G-CSF) Signaling

G-CSF is a critical regulator of granulopoiesis. Its binding to the G-CSF receptor (G-CSFR) on myeloid progenitor cells activates several downstream signaling cascades.

GCSF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GCSF G-CSF GCSFR G-CSF Receptor GCSF->GCSFR JAK JAK GCSFR->JAK Activation PI3K PI3K GCSFR->PI3K Ras Ras GCSFR->Ras STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization & Translocation Akt Akt PI3K->Akt Gene Gene Expression (Proliferation, Differentiation, Survival) Akt->Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene STAT_dimer->Gene

Caption: G-CSF signaling pathway leading to granulopoiesis.

This pathway involves the activation of JAK/STAT, PI3K/Akt, and Ras/MEK/ERK signaling cascades, all of which converge to promote the expression of genes essential for the proliferation, differentiation, and survival of granulocytic precursors.[2][15][16]

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Signaling

GM-CSF stimulates the production of both granulocytes and monocytes. Its signaling pathway shares similarities with G-CSF signaling.

GMCSF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GMCSF GM-CSF GMCSFR GM-CSF Receptor GMCSF->GMCSFR JAK2 JAK2 GMCSFR->JAK2 Activation PI3K PI3K GMCSFR->PI3K Ras Ras GMCSFR->Ras STAT5 STAT5 JAK2->STAT5 Phosphorylation STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerization & Translocation Akt Akt PI3K->Akt Gene Gene Expression (Proliferation, Differentiation) Akt->Gene ERK ERK Ras->ERK ERK->Gene STAT5_dimer->Gene

Caption: GM-CSF signaling pathway in myelopoiesis.

Upon GM-CSF binding, its receptor activates JAK2, which in turn phosphorylates STAT5.[5] Concurrently, the Ras/ERK and PI3K/Akt pathways are also activated, leading to the transcriptional activation of genes that drive the development of granulocytes and monocytes.[4]

Lymphocyte Regeneration Signaling

The recovery of lymphocytes is a complex process involving multiple signaling pathways. Key pathways include those activated by cytokines and Toll-like receptors (TLRs).

Lymphocyte_Regeneration cluster_stimuli External Stimuli cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_outcome Cellular Response Cytokines Cytokines (e.g., IL-2, IL-7) Cytokine_R Cytokine Receptors Cytokines->Cytokine_R PAMPs PAMPs/DAMPs TLR Toll-like Receptors (TLR) PAMPs->TLR JAK_STAT JAK/STAT Pathway Cytokine_R->JAK_STAT NFkB NF-κB Pathway TLR->NFkB Response Lymphocyte Proliferation, Survival, and Differentiation JAK_STAT->Response NFkB->Response

Caption: Key signaling pathways in lymphocyte regeneration.

Cytokines binding to their receptors primarily activate the JAK/STAT pathway, while pathogen- or damage-associated molecular patterns (PAMPs/DAMPs) acting through TLRs activate the NF-κB pathway.[17][18] Both pathways are crucial for promoting the proliferation, survival, and differentiation of lymphocytes during immune reconstitution.

Conclusion

The available data indicate that 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives represent a promising new class of myelostimulatory agents. Their efficacy in a preclinical model of chemotherapy-induced myelosuppression is comparable to, and in some cases exceeds, that of the reference compound methyluracil. Further investigation into their precise mechanism of action, potentially involving the modulation of key hematopoietic signaling pathways such as those regulated by G-CSF and GM-CSF, is warranted. This class of compounds holds potential for the development of novel therapies to manage the hematological toxicities of cancer chemotherapy.

References

Unveiling a New Class of Antitubercular Agents: Triazaspirodimethoxybenzoyls as Selective Inhibitors of Mycobacterial Lipoamide Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The persistent global health threat of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the exploration of novel therapeutic targets and inhibitor scaffolds. Lipoamide dehydrogenase (Lpd), a crucial enzyme in Mtb's central metabolism and antioxidant defense system, has emerged as a promising target. This guide provides a comprehensive comparison of a novel class of inhibitors, the triazaspirodimethoxybenzoyls, against other known inhibitors of mycobacterial Lpd, supported by experimental data and detailed protocols.

Introduction to Mycobacterial Lipoamide Dehydrogenase (Lpd)

Mtb Lpd (Rv0462) is a flavoprotein that plays a dual role critical for the bacterium's survival. It functions as the E3 component of the pyruvate dehydrogenase complex (PDHC), essential for energy metabolism.[1][2][3] Uniquely, in mycobacteria, Lpd is also a key component of an NADH-dependent peroxynitrite reductase/peroxidase (PNR/P) system, which protects the bacterium from oxidative and nitrosative stress imposed by the host's immune response.[1][2][3] The absence of Lpd severely attenuates Mtb's ability to establish infection in mice, making it a more critical survival factor than other components of the PDHC, such as the dihydrolipoamide acyltransferase (DlaT).[2][3][4] Structural differences between the active sites of Mtb Lpd and its human homologue present an opportunity for the development of species-selective inhibitors, a crucial aspect for minimizing host toxicity.[1][2][3][5]

Triazaspirodimethoxybenzoyls: A Potent and Selective Inhibitor Class

High-throughput screening of combinatorial chemical libraries led to the identification of triazaspirodimethoxybenzoyls as potent, high-nanomolar inhibitors of Mtb Lpd.[1][2][4][5] These compounds exhibit remarkable selectivity, with over 100-fold greater inhibition of the mycobacterial enzyme compared to human Lpd.[1][2][5]

Mechanism of Action

X-ray crystallography studies have revealed that triazaspirodimethoxybenzoyls bind to a pocket adjacent to the NADH/NAD+ binding site of Mtb Lpd.[1][2][5][6] The inhibitor does not directly overlap with the adenosine moiety of NADH/NAD+ but instead occupies the space predicted to bind the nicotinamide rings.[1][2][5][6] Specifically, the dimethoxy ring of the inhibitor settles into a deep pocket near the FAD flavin ring, effectively blocking the coordination of the NADH nicotinamide ring.[1][5][6] The dichlorophenyl group occupies a more exposed pocket.[1][5] This binding mode results in noncompetitive inhibition with respect to NADH, NAD+, and lipoamide.[1][2][5]

The high selectivity of these compounds is attributed to the non-conserved residues lining the electron-transfer tunnel in Mtb Lpd compared to its human counterpart.[1][2][5][6]

cluster_Mtb_Lpd Mtb Lipoamide Dehydrogenase (Lpd) cluster_Inhibitor Triazaspirodimethoxybenzoyl Mtb_Lpd Mtb Lpd Metabolism Metabolism Mtb_Lpd->Metabolism Inhibits (PDHC) Antioxidant_Defense Antioxidant_Defense Mtb_Lpd->Antioxidant_Defense Inhibits (PNR/P) NADH_Site NADH/NAD+ Binding Site Inhibitor_Pocket Adjacent Pocket Inhibitor_Pocket->NADH_Site Prevents NADH/NAD+ nicotinamide binding Inhibitor Triazaspiro- dimethoxybenzoyl Inhibitor->Inhibitor_Pocket Binds to Dimethoxy Dimethoxy Ring Dimethoxy->Inhibitor_Pocket Occupies deep pocket near FAD, blocks NADH nicotinamide coordination Dichlorophenyl Dichlorophenyl Group Dichlorophenyl->Inhibitor_Pocket Occupies exposed pocket

Inhibition Mechanism of Triazaspirodimethoxybenzoyls on Mtb Lpd.

Comparative Performance Data

The following table summarizes the in vitro activities of a representative triazaspirodimethoxybenzoyl compound (Compound 5) and its analogues, comparing their efficacy against Mtb Lpd and selectivity over other enzymes and host cells.

CompoundMtb Lpd IC50 (µM)Human Lpd IC50 (µM)Bovine Thioredoxin Reductase IC50 (µM)Bone Marrow Macrophage EC50 (µM)
Compound 5 (active) ~0.1 - 0.9 [3]>100 [3]~100 [3]>100 [3]
Analogue (lacking dimethoxy)Inactive[3]---
Compound 4Low µM[3]-~100[3]>100[3]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration for cytotoxicity.

Comparison with Other Mtb Lpd Inhibitors

While triazaspirodimethoxybenzoyls represent a significant advancement, other inhibitor classes targeting Mtb Lpd have been explored.

Inhibitor ClassBinding SiteSelectivity (Mtb vs. Human)Whole-Cell Activity
Triazaspirodimethoxybenzoyls Adjacent to NADH/NAD+ site[1][2][5]>100-fold[1][2][5]Limited[4]
Sulfonamides Lipoamide channel[7]>1000-fold[4]Improved analogues show activity[8]
1,2,4-Triazolyl Pyridines Not fully elucidated (phenotypic screen)[9][10]Specific to Mtb[9]Potent (low µM to nM)[9][10]

Notably, while the initial triazaspirodimethoxybenzoyl compounds showed limited activity against whole mycobacteria, likely due to poor cell penetration, subsequent development of other scaffolds like sulfonamides has led to analogues with improved permeability and whole-cell activity.[4][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Mtb Lpd Inhibition Assay (DTNB Reductase Assay)

This fluorimetric or spectrophotometric assay measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 2-nitro-5-thiobenzoate (TNB), which produces a yellow color.[3]

Workflow:

Start Start Dispense_Lpd Dispense Mtb Lpd (e.g., 50 nM final) Start->Dispense_Lpd Add_Inhibitor Add serial dilutions of inhibitor Dispense_Lpd->Add_Inhibitor Incubate_1 Incubate at RT (e.g., 1 hour) Add_Inhibitor->Incubate_1 Add_Substrates Add reaction mixture: - Lipoamide (e.g., 1 mM) - NADH (e.g., 200 µM) Incubate_1->Add_Substrates Incubate_2 Incubate at RT (e.g., 5 min) Add_Substrates->Incubate_2 Add_DTNB Add DTNB (e.g., 75 µM final) Incubate_2->Add_DTNB Measure_Absorbance Measure absorbance at 412 nm Add_DTNB->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the DTNB Reductase Assay.

Reagents:

  • Mtb Lpd enzyme

  • Inhibitor compounds

  • NADH

  • Lipoamide

  • DTNB

  • Potassium phosphate buffer (pH 7.0) with EDTA

Procedure:

  • Dispense Mtb Lpd into a 96- or 1536-well plate.[3][7]

  • Add serial dilutions of the inhibitor compounds and incubate.[3][7]

  • Initiate the reaction by adding a mixture of NADH and lipoamide.[3][7]

  • After a short incubation, add DTNB.[3][7]

  • Measure the absorbance at 412 nm to quantify the formation of TNB.[3][8]

  • Calculate IC50 values by fitting the data to the Hill equation.[3]

Mammalian Cell Cytotoxicity Assay

This assay determines the toxicity of the compounds against a mammalian cell line, such as mouse bone marrow macrophages (BMDMs) or HepG2 cells.[3][11]

Procedure:

  • Seed mammalian cells in a 96-well plate and allow them to adhere.[3]

  • Replace the medium with fresh medium containing serial dilutions of the inhibitor compounds.[3]

  • Incubate for a specified period (e.g., 48 hours).

  • Assess cell viability using a suitable method, such as the MTS assay, which measures mitochondrial activity.[3][11]

  • Calculate the EC50 value, the concentration at which cell viability is reduced by 50%.[3]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in a 96-well plate containing Middlebrook 7H9 medium.[7]

  • Inoculate the wells with a standardized suspension of M. tuberculosis.[7]

  • Incubate the plates under appropriate conditions.

  • The MIC is defined as the lowest compound concentration that inhibits bacterial growth by more than 90%.[7][8]

Conclusion

Triazaspirodimethoxybenzoyls represent a promising class of selective inhibitors of mycobacterial lipoamide dehydrogenase. Their unique mechanism of action, targeting a pocket adjacent to the NADH/NAD+ binding site, and high selectivity for the Mtb enzyme over its human counterpart, underscore the potential of Lpd as a therapeutic target. While the initial compounds demonstrated limited whole-cell activity, they have paved the way for the development of new scaffolds with improved pharmacological properties. Further optimization of these and other Mtb Lpd inhibitors, guided by the detailed experimental protocols outlined in this guide, holds significant promise for the development of novel anti-tuberculosis therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with strict adherence to safety protocols to minimize exposure and risk.

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.

  • Avoid Direct Contact: Measures should be taken to prevent any contact with the skin, eyes, or clothing. In the event of accidental contact, the affected area should be flushed immediately with copious amounts of water, and medical advice should be sought.

  • Ingestion Hazard: This chemical is classified as harmful if swallowed.[1] Therefore, eating, drinking, and smoking are strictly prohibited in areas where this compound is being handled. Accidental ingestion requires immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all applicable local, state, and federal regulations. The following steps provide a general framework for its proper disposal:

  • Waste Identification and Segregation: All waste materials, including the pure compound, solutions, and any contaminated disposable labware (e.g., pipette tips, weighing boats, gloves), must be collected in a designated hazardous waste container. It is critical to avoid mixing this waste with other chemical streams to prevent unknown and potentially dangerous reactions.

  • Container Management: The waste container must be made of a compatible material, be in good condition, and kept securely closed except when adding waste.

  • Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Storage: The labeled waste container should be stored in a designated, secure satellite accumulation area away from general laboratory traffic and incompatible materials.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Spill Management: In case of a spill, the area should be evacuated. Personnel with appropriate training and PPE should contain the spill using an inert absorbent material such as vermiculite or sand. The collected material must then be placed in the hazardous waste container. The spill area should be decontaminated thoroughly. All spills should be reported to the EHS department.

Chemical and Hazard Data

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C13H15N3O2
Purity 95.0%
GHS Pictogram GHS07: Harmful/Irritant
Hazard Statement H302 - Harmful if swallowed

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Figure 1. Disposal Workflow A Generation of Waste (e.g., unused chemical, contaminated items) B Collect Waste in a Designated, Compatible Container A->B C Label Container Clearly: 'Hazardous Waste' 'this compound' B->C D Store Container in a Secure Satellite Accumulation Area C->D E Schedule Waste Pickup with Environmental Health & Safety (EHS) D->E F Professional Disposal by Licensed Contractor (e.g., Incineration) E->F

References

Safeguarding Your Research: A Guide to Handling 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS Number: 28863-87-8). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and mitigate potential hazards. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and full-length pants.[1]
Respiratory Protection Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1]

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is crucial for safety and regulatory compliance. The following step-by-step procedures outline the recommended workflow.

Preparation and Engineering Controls
  • Work Area: All handling of this compound should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood.[1]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are within reach.

Handling Procedures
  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing and Transfer: Carefully weigh the desired amount of the compound. Avoid generating dust. Use a spatula for transfers.

  • In Solution: When preparing solutions, add the compound to the solvent slowly. Ensure the process is conducted under constant ventilation.

  • Avoid Contact: Minimize the risk of inhalation, ingestion, and direct skin or eye contact.[1]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

Disposal Plan
  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be disposed of in a designated hazardous waste container.

  • Chemical Waste: Unused or waste quantities of the chemical and its solutions should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

A Preparation - Designate work area (fume hood) - Verify emergency equipment - Gather all materials B Don Personal Protective Equipment - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat A->B Proceed to C Chemical Handling - Weighing and transfer - Solution preparation - Avoid dust generation B->C Proceed to D Post-Handling Decontamination - Thoroughly wash hands and exposed skin C->D Upon Completion E Waste Disposal - Segregate contaminated materials - Collect in labeled hazardous waste container - Follow institutional EHS guidelines D->E Final Step

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.